1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8/h2-4,7,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWXBYVNZTVRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274300 | |
| Record name | (+/-)-ortho-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147732-31-8 | |
| Record name | (+/-)-ortho-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, a heterocyclic compound identified as an isomer of the well-known nicotine metabolite, cotinine. Also known as (+/-)-ortho-Cotinine, with the CAS Number 147732-31-8, this molecule holds potential interest in medicinal chemistry and pharmacology due to its structural similarity to other biologically active pyridinyl-pyrrolidinone derivatives. Given the limited publicly available data specific to this ortho-isomer, this guide establishes a foundational understanding by presenting its known chemical properties and contextualizes its potential synthesis, analytical characterization, and biological relevance through the lens of the broader class of pyridinyl-pyrrolidin-2-ones, with a particular focus on its extensively studied meta-isomer, cotinine. This approach aims to equip researchers with the necessary framework to design and execute further scientific inquiry into this specific compound.
Introduction and Chemical Identity
This compound is a substituted γ-lactam featuring a pyridine ring attached at the 5-position of an N-methylated pyrrolidin-2-one core. This structural arrangement makes it an isomer of cotinine, the primary metabolite of nicotine, which has the pyridine ring attached at the 3-position. The position of the nitrogen atom in the pyridine ring is a critical determinant of the molecule's electronic properties, hydrogen bonding capacity, and ultimately, its interaction with biological targets. Therefore, while related to cotinine, this compound is expected to exhibit a unique physicochemical and pharmacological profile.
The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds, valued for its conformational flexibility and ability to engage in various biological interactions.[1] The pyrrolidin-2-one (or γ-lactam) moiety is also a key feature in many pharmaceuticals, including nootropics like piracetam.[2] The combination of these two heterocyclic systems in this compound suggests a potential for complex biological activity.
Below is a summary of the known and computed properties for this compound.
| Property | Value | Source |
| Chemical Name | 1-methyl-5-pyridin-2-ylpyrrolidin-2-one | Angene Chemical[2] |
| Synonym | (+/-)-ortho-Cotinine | Toronto Research Chemicals Inc.[3] |
| CAS Number | 147732-31-8 | Angene Chemical[2] |
| Molecular Formula | C10H12N2O | Angene Chemical[2] |
| Molecular Weight | 176.22 g/mol | Angene Chemical[2] |
| XLogP3 | 0.3 | Angene Chemical[2] |
| Hydrogen Bond Donor Count | 0 | Angene Chemical[2] |
| Hydrogen Bond Acceptor Count | 2 | Angene Chemical[2] |
| Rotatable Bond Count | 1 | Angene Chemical[2] |
| Topological Polar Surface Area | 33.2 Ų | Angene Chemical[2] |
| Appearance | Yellow to Light Orange Oil | Toronto Research Chemicals Inc.[3] |
| Solubility | Chloroform (Slightly), Ethyl Acetate | Toronto Research Chemicals Inc.[3] |
Synthesis Strategies for Pyridinyl-Pyrrolidin-2-ones
A plausible and commonly employed strategy involves the cyclization of a γ-amino acid derivative. The following workflow illustrates a generalized approach.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on general organic synthesis principles for this class of compounds. It is intended for illustrative purposes and would require optimization.
Step 1: Synthesis of a γ-(pyridin-2-yl) Ester Precursor
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 2-bromopyridine in anhydrous THF.
-
Grignard Formation: Cool the solution to 0°C and slowly add a solution of a suitable Grignard reagent (e.g., isopropylmagnesium chloride). Stir for 1-2 hours to facilitate the formation of the pyridyl Grignard reagent.
-
Coupling: In a separate flask, dissolve a suitable electrophilic γ-amino-protected butyrolactone or a related precursor in anhydrous THF.
-
Reaction: Slowly add the prepared pyridyl Grignard reagent to the solution of the electrophile at low temperature (e.g., -78°C). Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the γ-(pyridin-2-yl) amino acid ester precursor.
Step 2: Lactamization and N-Methylation
-
Deprotection and Cyclization: Treat the purified precursor with a suitable deprotecting agent (if an amino protecting group was used) followed by heating in a high-boiling point solvent (e.g., toluene or xylene) to induce intramolecular cyclization (lactamization). Acidic or basic catalysis may be required.
-
N-Methylation: To a solution of the resulting 5-(pyridin-2-yl)pyrrolidin-2-one in an appropriate solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride) followed by a methylating agent (e.g., methyl iodide).
-
Workup and Purification: After the reaction is complete, quench carefully with water and extract the product with an organic solvent. Purify the final compound, this compound, by column chromatography or distillation.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to confirm the presence of the methyl group, the pyrrolidinone ring protons, and the distinct signals of the pyridin-2-yl group. The coupling patterns would be crucial for confirming the substitution pattern.
-
¹³C NMR would confirm the number of unique carbon atoms and their chemical environments (e.g., the carbonyl carbon of the lactam, the carbons of the pyridine ring).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule (C10H12N2O).
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the lactam carbonyl group (typically around 1680 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound and any intermediates. Chiral HPLC could be employed to separate and quantify the enantiomers if a stereospecific synthesis is not used.
A standard method for the analysis of a related compound, N-methyl-2-pyrrolidone, in a biological matrix involves extraction with organic solvents followed by HPLC-tandem mass spectrometry (MS/MS).[4] This approach allows for sensitive and selective quantification.
Biological Activity and Pharmacological Context
As a specific pharmacological profile for this compound is not available, we can infer potential areas of interest from its structural analogs, primarily cotinine (the pyridin-3-yl isomer).
Cotinine is the major metabolite of nicotine and has a significantly longer half-life, making it a reliable biomarker for tobacco exposure.[5] Beyond its use as a biomarker, cotinine itself is pharmacologically active. It acts as a weak agonist at nicotinic acetylcholine receptors (nAChRs) and has been investigated for its potential nootropic, neuroprotective, and antipsychotic-like effects.[5][6] Studies have suggested that cotinine may improve memory and learning, and it has been explored as a potential treatment for conditions like Alzheimer's disease, schizophrenia, and PTSD.[5][]
The mechanism of action for cotinine's cognitive-enhancing effects is thought to involve the modulation of nAChRs, which play a crucial role in synaptic plasticity and neuronal signaling.[]
Caption: Hypothesized pharmacological pathway for this compound.
It is critical to emphasize that the difference in the pyridine nitrogen's position between the ortho- and meta-isomers will significantly influence receptor binding affinity and functional activity. The ortho-isomer may exhibit a different selectivity profile for nAChR subtypes or may interact with other unforeseen biological targets. Therefore, direct experimental evaluation is necessary to elucidate the specific pharmacology of this compound.
Future Research Directions
The study of this compound presents several exciting avenues for future research:
-
Development of a robust and stereoselective synthesis: An efficient synthetic route would enable the production of sufficient quantities for thorough biological evaluation.
-
Comprehensive analytical characterization: Detailed spectroscopic data (NMR, IR, MS) should be acquired and published to serve as a reference for future studies.
-
In vitro pharmacological profiling: The compound should be screened against a panel of receptors, with a primary focus on various nAChR subtypes, to determine its binding affinity and functional activity (agonist, antagonist, or allosteric modulator).
-
In vivo studies: Animal models could be used to investigate the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to explore its potential effects on cognition, anxiety, and other CNS-related behaviors.
-
Metabolic studies: As a nicotine metabolite, it is important to understand its formation from nicotine and its subsequent metabolic fate.[3]
Conclusion
This compound, or (+/-)-ortho-Cotinine, represents an understudied isomer of the well-known nicotine metabolite, cotinine. While specific data for this compound are scarce, its chemical structure, rooted in the pharmacologically significant pyrrolidin-2-one and pyridine scaffolds, suggests a high potential for biological activity. This technical guide has provided a framework for understanding this molecule by outlining its known properties, postulating synthetic and analytical strategies, and placing it within a relevant pharmacological context. It is hoped that this guide will serve as a catalyst for further research into the unique properties and potential applications of this intriguing compound.
References
-
Gubner, N. R., & Collins, A. C. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology, 12, 756531. Retrieved from [Link]
-
Wikipedia. (n.d.). Cotinine. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved from [Link]
-
PubMed. (1998). A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users. Journal of Organic Chemistry. Retrieved from [Link]
-
Angene Chemical. (n.d.). 1-methyl-5-pyridin-2-ylpyrrolidin-2-one. Retrieved from [Link]
-
ResearchGate. (2024). Pharmacokinetic Analysis of Nicotine and Its Metabolites (Cotinine and trans-3'-Hydroxycotinine) in Male Sprague-Dawley Rats Following Nose-Only Inhalation, Oral Gavage, and Intravenous Infusion of Nicotine. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
PubMed. (1998). Clinical pharmacology of oral cotinine. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
Sources
- 1. 1354025-73-2|2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide|BLDpharm [bldpharm.com]
- 2. angenechemical.com [angenechemical.com]
- 3. ichimarutrading.co.jp [ichimarutrading.co.jp]
- 4. fda.gov [fda.gov]
- 5. Cotinine - Wikipedia [en.wikipedia.org]
- 6. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
This guide provides a comprehensive technical overview of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthesis, and potential applications, offering a valuable resource for scientists working with this and related molecular scaffolds.
Part 1: Chemical Identity and Nomenclature
The accurate identification and naming of a chemical compound are fundamental to scientific communication. This section elucidates the structural and naming conventions for this compound.
IUPAC Name and Structural Analysis
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name is derived from its core structure, a pyrrolidin-2-one ring.
-
Pyrrolidin-2-one : This is a five-membered lactam, which is a cyclic amide. The "2-one" indicates that the carbonyl group is at the second position of the pyrrolidine ring.[1][2][3][4]
-
1-Methyl : A methyl group (-CH₃) is attached to the nitrogen atom at the first position of the pyrrolidin-2-one ring.
-
5-(pyridin-2-yl) : A pyridin-2-yl group is attached to the fifth position of the pyrrolidin-2-one ring. The "pyridin-2-yl" designation specifies that the pyridine ring is connected via its second carbon atom.
It is important to distinguish this compound from its isomers, such as cotinine, which is 1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one.[5][6] The position of the nitrogen atom in the pyridine ring relative to the point of attachment significantly influences the molecule's electronic properties and biological activity.
Chemical Structure
Caption: 2D Structure of this compound
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 13270-56-9 (for the (S)-enantiomer) | [7][8] |
| Molecular Formula | C₁₁H₁₆N₂ | [7][8] |
| Molecular Weight | 176.26 g/mol | [7] |
Part 2: Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action.
Tabulated Properties
| Property | Value | Source |
| Boiling Point | 256.6 ± 28.0 °C (Predicted) | [7] |
| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 8.01 ± 0.70 (Predicted) | [7] |
| LogP | 2.09460 | [8] |
Part 3: Synthesis and Manufacturing
The synthesis of this compound can be achieved through various synthetic routes. A method for a related compound, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, has been described, which provides insight into the construction of the core structure.[9] A general approach for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by lactamization.[10]
Synthetic Workflow
A plausible synthetic pathway for a structurally similar compound, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, is outlined in a patent, which can be adapted for the synthesis of the title compound.[9] The key steps involve the formation of the pyrrolidine ring and subsequent methylation.
Caption: Generalized synthetic workflow for a related compound.
Experimental Protocol Overview
The synthesis of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, as described in a patent, involves the following key transformations[9]:
-
Condensation: 6-methylnicotinate is reacted with an alkenyl pyrrolidone in the presence of an organic base to form a pyrrolidone salt intermediate.
-
Rearrangement: The intermediate is treated with a strong acid to induce a rearrangement.
-
Reduction and Cyclization: The system is cooled, and the pH is adjusted with a strong base, followed by the addition of a reducing agent to yield 2-methyl-5-(pyrrolidine-2-yl)pyridine.
-
N-Methylation: The final step involves the methylation of the pyrrolidine nitrogen using a methylating agent to obtain the target product.
Part 4: Applications and Research
This compound and its analogs are subjects of research in various fields, from consumer products to potential therapeutics.
Nicotine-Related Research and Electronic Cigarettes
Structurally, this compound is an analog of nicotine and its major metabolite, cotinine. Nicotine's IUPAC name is 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine.[11] Due to this structural similarity, related compounds have been investigated for use in electronic cigarette liquids. For instance, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has been reported to provide a sensory experience similar to nicotine.[9] This suggests that this compound could also be a subject of interest in this area.
Medicinal Chemistry and Drug Development
The pyrrolidin-2-one scaffold is a common motif in medicinal chemistry. These structures can serve as building blocks for more complex molecules with potential therapeutic applications.[12] For example, derivatives of N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine are being explored as potential agents for neurological disorders and cancer.[12] The pyridine ring, in conjunction with the pyrrolidinone core, offers sites for further functionalization to modulate biological activity. The analog (S)-6-Methylnicotine, which is 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine, is noted as a tobacco alkaloid and an optically active nicotine analog that exhibits antinociceptive effects through interaction with cholinergic receptors.[7]
Part 5: Safety and Handling
For safe handling in a laboratory setting, it is crucial to be aware of the potential hazards associated with this compound.
Hazard Information
Storage and Stability
It is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, keeping it at -20°C in a freezer is advisable.[14]
References
-
LookChem. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. [Link]
-
ChemBK. (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Request for Quotation. [Link]
- Google Patents. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
-
Wikipedia. Nicotine. [Link]
-
U.S. Environmental Protection Agency. 2-Pyrrolidinone, 1-methyl-5-(3-pyridinyl)- - Substance Details - SRS. [Link]
-
Chemsrc. 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | 13270-56-9. [Link]
-
MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
-
PharmaCompass. 2-(pyridin-2-yl)pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
FooDB. Showing Compound 2-Pyrrolidinone (FDB000741). [Link]
-
Wikipedia. Doxylamine. [Link]
-
Wikimedia Commons. File:Pyrrolidin-2-one 200.svg. [Link]
-
Organic Letters. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]
-
Wikipedia. 2-Pyrrolidone. [Link]
-
PubChem - NIH. 2-Pyrrolidone | C4H7NO | CID 12025. [Link]
Sources
- 1. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]
- 2. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]
- 3. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. Pyridine, 2-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- | 13270-56-9 [chemicalbook.com]
- 8. CAS#:13270-56-9 | 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Chemsrc [chemsrc.com]
- 9. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Nicotine - Wikipedia [en.wikipedia.org]
- 12. Buy N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine [smolecule.com]
- 13. 29528-30-1|2-(Pyridin-2-yl)aniline|BLD Pharm [bldpharm.com]
- 14. lookchem.com [lookchem.com]
An In-depth Technical Guide to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one and its Positional Isomers: Synthesis, Characterization, and Pharmacological Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, colloquially known as ortho-cotinine, and its positional isomers, meta-cotinine (the primary metabolite of nicotine, commonly referred to as cotinine) and para-cotinine. This document delves into the synthesis, analytical differentiation, and potential pharmacological significance of these compounds, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction: Beyond Nicotine's Primary Metabolite
Nicotine, the principal psychoactive component of tobacco, undergoes extensive metabolism in the body, with the majority being converted to cotinine.[1] Cotinine, chemically named (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, serves as a reliable biomarker for tobacco exposure due to its longer half-life compared to nicotine.[2] While the pharmacology of cotinine (meta-cotinine) has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, its positional isomers, ortho-cotinine and para-cotinine, remain less explored.[2][3] Understanding the distinct chemical and biological properties of these isomers is crucial for a comprehensive assessment of nicotine's metabolic profile and for the potential discovery of novel therapeutic agents with improved efficacy and safety profiles.
This guide will systematically explore the landscape of these cotinine isomers, providing a framework for their synthesis, analytical separation, and characterization. Furthermore, it will extrapolate from the known pharmacology of cotinine to discuss the potential biological activities of its ortho and para counterparts, thereby highlighting areas ripe for future investigation.
Nomenclature and Chemical Structures
The core structure of these compounds is a pyrrolidin-2-one ring N-methylated at position 1 and substituted with a pyridine ring at position 5. The distinction between the isomers lies in the attachment point of the pyrrolidinone ring to the pyridine ring:
-
This compound (ortho-cotinine): The pyrrolidinone ring is attached to the 2-position of the pyridine ring.
-
1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one (meta-cotinine or cotinine): The pyrrolidinone ring is attached to the 3-position of the pyridine ring. This is the well-known major metabolite of nicotine.
-
1-Methyl-5-(pyridin-4-yl)pyrrolidin-2-one (para-cotinine): The pyrrolidinone ring is attached to the 4-position of the pyridine ring.
Figure 1. Chemical structures of ortho-, meta-, and para-cotinine.
Synthesis of Cotinine Isomers
While the biosynthesis of cotinine from nicotine is well-established, the chemical synthesis of its isomers requires distinct strategies. The following sections outline plausible synthetic routes.
General Strategy for Pyrrolidin-2-one Ring Formation
A common approach to constructing the 1,5-disubstituted pyrrolidin-2-one scaffold involves the cyclization of a γ-amino acid or a related precursor. This can be achieved through various methods, including intramolecular amidation.
Proposed Synthesis of ortho-Cotinine
A potential synthetic pathway for this compound can be adapted from methodologies used for analogous structures. A plausible route, inspired by the synthesis of related pyridinyl-pyrrolidine derivatives, is outlined below.[4]
Experimental Protocol: Proposed Synthesis of ortho-Cotinine
-
Step 1: Condensation. React 2-acetylpyridine with an appropriate source of a four-carbon chain with a terminal amine, such as a protected γ-aminobutyric acid derivative, in the presence of a suitable base to form an enamine intermediate.
-
Step 2: Reduction and Cyclization. The intermediate is then subjected to reduction, for instance, using a borohydride reagent, to reduce the imine and facilitate intramolecular cyclization to form the lactam ring.
-
Step 3: N-Methylation. The resulting 5-(pyridin-2-yl)pyrrolidin-2-one is then N-methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride to yield the final product, this compound.
Figure 2. Proposed synthetic workflow for ortho-cotinine.
Analytical Characterization and Differentiation of Isomers
The structural similarity of the cotinine isomers necessitates robust analytical techniques for their separation and identification.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating the isomers. The use of chiral stationary phases is essential for resolving the enantiomers of each isomer.
Experimental Protocol: Chiral HPLC Separation of Cotinine Isomers
-
Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H), is recommended.[5]
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is used. The exact ratio should be optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (around 260 nm) is suitable.
-
Rationale: The different positions of the nitrogen atom in the pyridine ring will lead to distinct interactions with the chiral stationary phase, resulting in different retention times for the ortho, meta, and para isomers.
Experimental Protocol: Chiral GC-MS Analysis of Cotinine Isomers
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative, is effective for separating the enantiomers of nicotine and its metabolites.[6]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A programmed temperature ramp is employed to ensure good separation and peak shape.
-
Detection: Mass spectrometry (MS) provides both high sensitivity and structural information for unambiguous identification. The fragmentation patterns of the isomers will likely show subtle but reproducible differences.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of the synthesized isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide distinct spectra for each isomer due to the different electronic environments of the protons and carbons in the pyridine and pyrrolidinone rings. The coupling patterns in the aromatic region of the 1H NMR spectrum will be particularly informative for distinguishing between the 2-, 3-, and 4-substituted pyridine rings. Chiral shift reagents can be employed to resolve the signals of the enantiomers.[6]
-
Mass Spectrometry (MS): While the isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) may differ. These differences can be exploited for their individual identification in complex mixtures.
Table 1: Predicted Analytical Characteristics for Cotinine Isomers
| Isomer | Predicted Relative Retention Time (Chiral HPLC) | Key 1H NMR Signals (Aromatic Region) | Predicted Mass Fragmentation |
| ortho-Cotinine | Shortest | Complex multiplet pattern | Potential for characteristic fragments from ortho-substitution |
| meta-Cotinine | Intermediate | Distinct signals for H-2, H-4, H-5, H-6 | Well-documented fragmentation pattern |
| para-Cotinine | Longest | Symmetrical AA'BB' or similar pattern | Likely to show fragments resulting from para-substitution |
Pharmacological Considerations
The pharmacological profile of cotinine (meta-cotinine) provides a valuable starting point for predicting the potential biological activities of its ortho and para isomers.
Known Pharmacology of Cotinine (meta-Cotinine)
Cotinine is a weak agonist at nicotinic acetylcholine receptors (nAChRs) and exhibits a range of central nervous system effects.[2][7] It has been investigated for its potential therapeutic benefits in:
-
Cognitive Enhancement: Studies have suggested that cotinine may improve memory and attention.[3]
-
Neuroprotection: Cotinine has demonstrated neuroprotective effects in models of Alzheimer's and Parkinson's diseases.[7]
-
Psychiatric Disorders: It has been explored as a potential treatment for depression, anxiety, and schizophrenia.[2]
Importantly, cotinine appears to have a more favorable safety profile than nicotine, with reduced cardiovascular and addictive properties.[3][7]
Predicted Pharmacology of ortho- and para-Cotinine
The position of the nitrogen atom in the pyridine ring can significantly influence the molecule's interaction with biological targets.
-
ortho-Cotinine: The proximity of the pyridine nitrogen to the pyrrolidinone ring may lead to different binding affinities and efficacies at nAChRs compared to cotinine. This could potentially result in a modified pharmacological profile, with altered potency or selectivity for different nAChR subtypes.
-
para-Cotinine: The electronic properties of the 4-pyridyl group differ from the 2- and 3-pyridyl moieties. This could influence the molecule's ability to cross the blood-brain barrier and its interaction with target receptors, potentially leading to a unique set of pharmacological effects.
Sources
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cotinine - Wikipedia [en.wikipedia.org]
- 3. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]
- 5. Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 6. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to the Pyridinyl-Pyrrolidinone Scaffold
An In-depth Technical Guide to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one and its Isomeric Landscape for Drug Discovery Professionals
This guide provides a comprehensive technical overview of this compound, a compound of interest within the broader class of pyridinyl-pyrrolidinones. Due to the limited availability of direct experimental data for the pyridin-2-yl isomer, this document establishes a robust framework for its synthesis, characterization, and potential applications by drawing parallels with its well-characterized pyridin-3-yl isomer, cotinine. This comparative and predictive approach is designed to empower researchers and drug development professionals in their exploration of this promising chemical space.
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, alkaloids, and synthetic drugs.[1] Its five-membered saturated structure allows for a three-dimensional exploration of pharmacophore space, a desirable trait in modern drug design.[2] When coupled with a pyridine ring, the resulting pyridinyl-pyrrolidinone scaffold presents a unique combination of a chiral center, a hydrogen bond acceptor (the lactam carbonyl), and the aromatic, electron-deficient pyridine ring, which can engage in various intermolecular interactions.[3]
This guide focuses on the N-methylated pyrrolidin-2-one series, where the position of the nitrogen atom on the pyridine ring dictates the isomeric form and, consequently, its physicochemical and pharmacological properties. While the pyridin-3-yl isomer, cotinine, is extensively studied as the primary metabolite of nicotine, the pyridin-2-yl and pyridin-4-yl isomers remain less explored territories.[4][5]
The Benchmark Isomer: 1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one (Cotinine)
A thorough understanding of the target compound, this compound, necessitates a detailed examination of its well-documented isomer, cotinine.
(S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one , commonly known as cotinine, is the predominant metabolite of nicotine.[4] Its formation in the body is a key aspect of nicotine's metabolic pathway.
Physicochemical Properties of Cotinine
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol [4] |
| Melting Point | 40-42 °C[4] |
| Boiling Point | 250 °C at 150 mmHg[4] |
| Solubility | Soluble in water, ethanol, chloroform, and methanol.[4] |
| Appearance | Colorless to pale yellow solid or oil.[4] |
Spectroscopic and Analytical Data of Cotinine
The characterization of cotinine is well-established, with a wealth of spectroscopic data available for reference. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the pyrrolidinone and pyridine rings, as well as the position of the methyl group.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The characteristic lactam carbonyl stretch is a key diagnostic peak.
-
Chiral Chromatography: Essential for separating the (S)- and (R)-enantiomers.
Biological Significance and Applications of Cotinine
Cotinine's primary role is as a biomarker for tobacco smoke exposure due to its longer half-life compared to nicotine.[5] Beyond this, it has been investigated for a range of potential therapeutic applications, including cognitive enhancement and as a potential treatment for depression and anxiety. Its pharmacological profile is distinct from nicotine, exhibiting a lower affinity for nicotinic acetylcholine receptors (nAChRs).[5]
The Target Isomer: this compound
In contrast to its 3-pyridyl counterpart, This compound is not as extensively documented in scientific literature, and a specific CAS number is not readily identifiable from major chemical databases. This suggests it is a less common or novel compound. However, its synthesis and properties can be predicted based on established chemical principles and knowledge of related structures.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from commercially available precursors. A potential retrosynthetic analysis suggests a disconnection at the C-N bond of the lactam and the C-C bond between the two rings. A forward synthesis could proceed as follows:
Figure 1. Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed):
-
Condensation: React 2-acetylpyridine with a suitable carbanion equivalent derived from a protected N-methyl-4-aminobutanoic acid derivative.
-
Reduction and Deprotection: Reduce the ketone and remove any protecting groups to yield a γ-amino alcohol or a related precursor.
-
Lactamization: Induce intramolecular cyclization to form the pyrrolidinone ring. This can often be achieved through heating or by using coupling agents.
-
N-Methylation (if necessary): If the nitrogen of the pyrrolidinone is not already methylated from the starting materials, it can be methylated using a suitable methylating agent such as methyl iodide.
Justification of Experimental Choices: This proposed pathway leverages common and well-understood organic transformations. The choice of starting materials is based on commercial availability. The reductive amination/lactamization step is a reliable method for the formation of lactams.
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₂N₂O | Same as cotinine. |
| Molecular Weight | 176.22 g/mol | Same as cotinine. |
| Polarity | Likely higher than cotinine. | The nitrogen in the 2-position of the pyridine ring can act as a stronger chelating agent and may increase the overall dipole moment. |
| Basicity (pKa) | Potentially different from cotinine. | The position of the nitrogen atom in the pyridine ring influences its basicity. |
| ¹H NMR | Diagnostic shifts for protons on the pyridine ring will differ significantly from cotinine, reflecting the different substitution pattern. | The electronic environment of the pyridine protons is highly dependent on the position of the substituent. |
| ¹³C NMR | The chemical shifts of the pyridine carbons will be a key differentiator from the 3-pyridyl isomer. | |
| Mass Spec (EI) | A molecular ion peak at m/z = 176 is expected. Fragmentation patterns may differ due to the proximity of the pyrrolidinone ring to the pyridine nitrogen. |
Characterization Workflow
A rigorous characterization of the synthesized this compound would involve the following:
Figure 2. A comprehensive workflow for the characterization of novel pyridinyl-pyrrolidinone isomers.
Potential Applications in Drug Discovery
The pyridinyl-pyrrolidinone scaffold is of significant interest to drug discovery professionals for several reasons:
-
CNS Activity: The structural similarity to nicotine and its metabolites suggests potential activity in the central nervous system. Pyrrolidinone-containing compounds have been explored as anticonvulsants and nootropics.[7]
-
Diverse Pharmacological Profiles: The pyrrolidine ring is a versatile scaffold found in drugs with a wide range of activities, including antiviral, antibacterial, and anticancer properties.[3]
-
Isomeric Differentiation: The subtle change in the position of the pyridine nitrogen between the 2-, 3-, and 4-isomers can lead to significant differences in receptor binding and pharmacological activity. This provides an opportunity for fine-tuning the biological effects of a lead compound.
The synthesis and evaluation of this compound and its comparison to cotinine could reveal novel structure-activity relationships (SAR) and potentially lead to the discovery of new therapeutic agents.
Conclusion
While this compound remains a largely unexplored molecule, this guide provides a clear and actionable framework for its synthesis, characterization, and potential applications. By leveraging the extensive knowledge of its isomer, cotinine, and applying established principles of organic chemistry and medicinal chemistry, researchers can confidently approach the investigation of this and other novel pyridinyl-pyrrolidinone derivatives. The exploration of this chemical space holds promise for the development of new therapeutics, particularly in the realm of central nervous system disorders.
References
-
ChemBK. (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one. Retrieved from [Link]
-
Chemsrc. 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. Retrieved from [Link]
- Google Patents. (2022). Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine.
- Google Patents. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
-
LookChem. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8479. Retrieved from [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 24(5), 4531. Retrieved from [Link]
-
PubChem. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8479. Retrieved from [Link]
-
ResearchGate. (2014). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports, 66(5), 824-830. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. chembk.com [chembk.com]
- 5. Nicotine - Wikipedia [en.wikipedia.org]
- 6. 486-56-6|(S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 7. pnrjournal.com [pnrjournal.com]
An In-depth Technical Guide to the Physicochemical Properties of (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one (Cotinine)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: Beyond a Biomarker
(S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one, widely known as cotinine, is a pyridine alkaloid and the predominant metabolite of nicotine.[1] For decades, its primary role in the scientific community has been that of a reliable biomarker for quantifying exposure to tobacco smoke due to its longer biological half-life (approximately 20 hours) compared to nicotine.[1] However, emerging research is beginning to unveil cotinine's own pharmacological activities, including potential nootropic, antipsychotic, and antidepressant effects, sparking renewed interest in its therapeutic potential.[1][2]
This technical guide moves beyond the classical view of cotinine as a mere metabolic byproduct. It provides a comprehensive exploration of its core physicochemical properties, which are fundamental to understanding its pharmacokinetics, pharmacodynamics, and potential as a drug candidate. For the drug development professional, a thorough grasp of these characteristics is the bedrock upon which successful formulation, delivery, and clinical strategies are built. This document synthesizes empirical data with practical, field-proven experimental methodologies to offer a holistic and actionable understanding of this intriguing molecule.
Below is the chemical structure of (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one.
Caption: Chemical structure of (S)-Cotinine.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one. These values are critical for predicting its behavior in both in vitro and in vivo systems.
| Property | Value | Source(s) |
| IUPAC Name | (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one | [1][3] |
| Synonyms | (-)-Cotinine, (S)-Cotinine, Scotine | [3][4] |
| CAS Number | 486-56-6 | [1][3][5] |
| Molecular Formula | C₁₀H₁₂N₂O | [1][3] |
| Molecular Weight | 176.22 g/mol | [4][6] |
| Appearance | Viscous oil or solid (Colourless to Very Dark Orange) | [3][6] |
| Melting Point | 40-42 °C | [6] |
| Boiling Point | 250 °C at 150 mm Hg; 210-211 °C at 6 mm Hg | [3][6] |
| Water Solubility | Not miscible or difficult to mix in water | [6] |
| Solubility (Organic) | Soluble in DMSO (100 mM), ethanol (50 mg/ml), methanol, and chloroform.[6] | [6] |
| pKa | 4.72 ± 0.12 (Predicted) | [6] |
| LogP | 0.07 | [3] |
Partitioning Behavior and Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a crucial parameter in drug development, providing a measure of a molecule's lipophilicity. This property heavily influences membrane permeability, protein binding, and overall pharmacokinetic profile. With a LogP value of 0.07, cotinine exhibits a relatively balanced hydrophilic-lipophilic character.[3] This suggests it can readily distribute into aqueous biological fluids while still possessing sufficient lipophilicity to cross cellular membranes.
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement approach.[6] The causality behind this choice is its foundation in the direct equilibrium partitioning of the analyte between two immiscible phases, providing a robust and thermodynamically sound value.
Methodology:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This pre-saturation is critical to prevent volume changes during the experiment that would alter the final concentration measurements.
-
Analyte Introduction: A stock solution of cotinine is prepared in a suitable solvent (e.g., DMSO).[7] A small aliquot of this stock is added to a mixture of the pre-saturated n-octanol and buffer.[7] The initial concentration should be high enough for accurate quantification in both phases but low enough to avoid solubility issues.
-
Equilibration: The mixture is agitated (e.g., on a rotator) for a sufficient period (typically 1-24 hours) at a constant temperature to ensure that equilibrium is reached.[7][8]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of cotinine in each phase is determined using a validated analytical method, such as UV-Vis spectrophotometry or, for higher sensitivity and specificity, LC-MS.[7][8]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of cotinine in the n-octanol phase to its concentration in the aqueous phase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cotinine - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. enamine.net [enamine.net]
- 8. waters.com [waters.com]
An In-depth Technical Guide to the Synthesis of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the plausible synthetic routes, the underlying chemical principles, and practical experimental considerations. The guide explores retrosynthetic analysis, key synthetic strategies including organometallic additions and cyclization reactions, and final N-methylation steps. Each proposed pathway is supported by mechanistic insights and references to established chemical literature.
Introduction and Retrosynthetic Analysis
This compound is a substituted N-methylpyrrolidone derivative featuring a pyridine ring at the 5-position. The pyrrolidin-2-one core is a prevalent scaffold in numerous biologically active compounds. The strategic placement of a pyridinyl group introduces a key pharmacophoric element, making this molecule an attractive target for synthetic exploration.
A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, focusing on the formation of the C-C bond between the pyridine and pyrrolidinone rings, and the formation of the lactam ring itself.
Caption: Retrosynthetic analysis of this compound.
This analysis leads to two primary forward synthetic strategies:
-
Pathway 1: Construction of the 5-substituted pyrrolidinone core followed by N-methylation. This approach focuses on forming the crucial C5-C(pyridin-2-yl) bond early in the synthesis.
-
Pathway 2: Cyclization of a pre-functionalized amino acid derivative. This strategy involves the synthesis of a linear precursor containing all the necessary carbon and nitrogen atoms, followed by a final lactamization step.
Pathway 1: Synthesis via Organometallic Addition and Subsequent N-Methylation
This pathway is centered around the formation of the carbon-carbon bond between the pyridine ring and the pyrrolidinone precursor. The use of organometallic reagents derived from 2-halopyridines is a robust and well-documented strategy for such transformations.
Generation of the Key Intermediate: 5-(Pyridin-2-yl)pyrrolidin-2-one
The initial step involves the synthesis of the N-unsubstituted lactam. This can be achieved through the reaction of an organometallic pyridine species with a suitable four-carbon electrophile that can be subsequently cyclized.
2.1.1. Synthesis via Grignard Reagent Addition
A common approach involves the preparation of a pyridinyl Grignard reagent from 2-bromopyridine, which then reacts with a protected γ-aminobutyrolactone or a related derivative.
Caption: Synthesis of 5-(Pyridin-2-yl)pyrrolidin-2-one via a Grignard reaction.
Experimental Protocol: Synthesis of 2-Pyridylmagnesium Bromide and Reaction with γ-Butyrolactone
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours until the magnesium is consumed.
-
Reaction with γ-Butyrolactone: Cool the Grignard solution to 0 °C. Add a solution of γ-butyrolactone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Work-up and Cyclization: After the addition, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude intermediate can be cyclized by heating in a suitable solvent (e.g., toluene with a catalytic amount of p-toluenesulfonic acid) or by treatment with a strong acid.
-
Purification: The final product, 5-(pyridin-2-yl)pyrrolidin-2-one, is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for flame-dried glassware and anhydrous THF.
-
Activation of Magnesium: The iodine crystal helps to initiate the reaction by etching the passivating oxide layer on the magnesium surface.
-
Controlled Addition: The dropwise addition of both the halide and the lactone helps to control the exothermic nature of the reactions.
-
Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction without causing significant side reactions.
2.1.2. Synthesis via Lithiation
An alternative to the Grignard approach is the use of 2-lithiopyridine, which can be generated by direct lithiation or halogen-metal exchange. 2-Lithiopyridine can then react with a suitable electrophile. For instance, reaction with N-protected β-aminoesters can yield β-amino arylketones which are precursors to the desired lactam.[1]
N-Methylation of 5-(Pyridin-2-yl)pyrrolidin-2-one
The final step in this pathway is the N-methylation of the lactam nitrogen. This is a standard transformation that can be achieved with high efficiency.
Experimental Protocol: N-Methylation
-
Deprotonation: To a solution of 5-(pyridin-2-yl)pyrrolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Methylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with water and extract with ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Data Summary for Pathway 1:
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| 1 | 2-Bromopyridine, γ-Butyrolactone | Mg, THF; then NH4Cl | 5-(Pyridin-2-yl)pyrrolidin-2-one | 50-70% |
| 2 | 5-(Pyridin-2-yl)pyrrolidin-2-one | NaH, CH3I, DMF | This compound | 85-95% |
Pathway 2: Synthesis via Cyclization of a Pre-functionalized Amino Acid
This pathway involves the initial construction of a linear precursor containing the pyridine ring, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Synthesis of the Amino Acid Precursor
A key intermediate in this route is 4-amino-4-(pyridin-2-yl)butanoic acid or its ester derivative. This can be synthesized through various methods, including the Michael addition of a nitromethane derivative to a pyridinyl-substituted α,β-unsaturated ester, followed by reduction of the nitro group.
Caption: Synthesis via cyclization of a pre-functionalized amino ester.
Experimental Protocol: Cyclization of Methyl 4-(methylamino)-4-(pyridin-2-yl)butanoate
-
Cyclization: The methyl 4-(methylamino)-4-(pyridin-2-yl)butanoate precursor can be cyclized under thermal conditions or by using a base. For thermal cyclization, the amino ester is heated in a high-boiling solvent such as xylene or dimethyl sulfoxide (DMSO). For base-catalyzed cyclization, a non-nucleophilic base like sodium tert-butoxide in THF can be employed.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Choice of Cyclization Method: Thermal cyclization is often simpler but may require higher temperatures and longer reaction times, potentially leading to side products. Base-catalyzed cyclization can proceed at lower temperatures but requires careful selection of a non-nucleophilic base to avoid side reactions with the ester functionality.
-
Solvent Selection: High-boiling, aprotic solvents are preferred for thermal cyclizations to ensure the required reaction temperature is reached and to avoid interference from protic functional groups.
Data Summary for Pathway 2:
| Step | Reactant | Reagents/Conditions | Product | Typical Yield |
| 1 | Methyl 4-amino-3-(pyridin-2-yl)butanoate | Formaldehyde, NaBH3CN | Methyl 4-(methylamino)-3-(pyridin-2-yl)butanoate | 70-85% |
| 2 | Methyl 4-(methylamino)-3-(pyridin-2-yl)butanoate | Heat or Base | This compound | 60-80% |
Alternative and Modern Synthetic Approaches
While the classical approaches described above are robust, modern synthetic methodologies offer potentially more efficient and atom-economical routes.
Synthesis from Donor-Acceptor Cyclopropanes
A straightforward route to 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines.[2] This method includes a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in-situ lactamization. A specific example involving a pyridine substituent has been reported, highlighting the viability of this approach.[2]
Catalytic C-H Activation
Direct C-H functionalization represents a highly attractive and modern approach. While a specific protocol for the direct coupling of N-methyl-2-pyrrolidone with 2-halopyridine via C-H activation has not been extensively reported, the principles of transition-metal-catalyzed C-H amination for pyrrolidine synthesis are well-established.[3][4] This remains a promising area for future research to develop a more direct and efficient synthesis of the target molecule.
Conclusion
The synthesis of this compound can be effectively achieved through several well-established synthetic pathways. The choice of a particular route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team.
-
Pathway 1 (Organometallic Addition) offers a reliable and versatile approach, particularly when starting from readily available 2-halopyridines. The N-methylation of the resulting lactam is typically a high-yielding and straightforward transformation.
-
Pathway 2 (Cyclization of an Amino Acid Precursor) provides an alternative strategy that may be advantageous if the substituted amino acid precursor is readily accessible or can be synthesized efficiently.
Modern methods, such as those involving donor-acceptor cyclopropanes and catalytic C-H activation, offer exciting possibilities for more streamlined and efficient syntheses in the future. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis of this important heterocyclic compound.
References
-
ResearchGate. (2025). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Available at: [Link]
-
PubChem. (2026). N-methyl-2-pyrrolidone. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]
-
ResearchGate. (n.d.). 2‐Lithiopyridine | Request PDF. Available at: [Link]
-
MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link]
-
MDPI. (n.d.). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available at: [Link]
-
PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Available at: [Link]
-
ResearchGate. (2022). (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Acylation of Grignard Reagents Mediated by N-Methylpyrrolidone: A Remarkable Selectivity for the Synthesis of Ketones. Available at: [Link]
-
National Institutes of Health. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available at: [Link]
-
PubMed Central. (2022). N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation. Available at: [Link]
-
PubMed Central. (n.d.). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Available at: [Link]
- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.
-
ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Available at: [Link]
-
Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Available at: [Link]
-
ResearchGate. (2025). Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids | Request PDF. Available at: [Link]
-
SciELO México. (2004). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. Available at: [Link]
Sources
The Pyrrolidinone Scaffold: A Privileged Core in Modern Drug Discovery
A Senior Application Scientist's Guide to Unlocking its Therapeutic Potential
Introduction: The Enduring Relevance of the Pyrrolidinone Core
The five-membered nitrogen-containing heterocycle, the pyrrolidinone (or tetrahydropyrrole) ring, stands as a cornerstone in the architecture of a multitude of biologically active molecules.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold" in medicinal chemistry.[1][2] From the antibacterial activity of clindamycin to the anti-Alzheimer effects of aniracetam and the antihypertensive action of captopril, the pyrrolidinone moiety is a recurring motif in a diverse array of approved drugs.[1][3] This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the vast biological activities associated with pyrrolidinone compounds, detailing the experimental methodologies to assess this potential and the underlying mechanistic principles. We will move beyond a simple cataloging of activities to provide a field-proven perspective on why certain experimental choices are made, ensuring a robust and self-validating approach to your research.
Chapter 1: The Spectrum of Biological Activity
The versatility of the pyrrolidinone scaffold allows for its derivatization into a vast chemical space, leading to a wide range of pharmacological effects. The non-planar, three-dimensional nature of the saturated ring system provides an excellent framework for creating molecules with improved solubility, lipophilicity, and other ADME properties, crucial for druggability.[4] Here, we delve into the key therapeutic areas where pyrrolidinone derivatives have shown significant promise.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Pyrrolidinone-containing compounds have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for tumor growth and survival.
A notable example is the inhibition of the PI3K/Akt/mTOR pathway, a critical intracellular signaling cascade that is frequently overactive in many cancers, leading to reduced apoptosis and increased proliferation.[5] Pyrrolidinone derivatives, such as the FDA-approved drug Alpelisib, act as specific inhibitors of PI3K, highlighting the therapeutic potential of targeting this pathway.[2]
Furthermore, some spiropyrrolidine oxindole derivatives have been identified as dual inhibitors of GPX4 and MDM2.[1] Inhibition of MDM2 can lead to the stabilization of the tumor suppressor p53, while GPX4 inhibition can induce ferroptosis, a form of programmed cell death.[6] This dual-action approach presents a promising strategy for overcoming resistance to conventional cancer therapies.
Chapter 2: Key Experimental Workflows for Activity Assessment
A critical aspect of drug discovery is the rigorous and reproducible assessment of biological activity. This section provides detailed, step-by-step methodologies for key in vitro assays, explaining the rationale behind each step to ensure the generation of high-quality, trustworthy data.
In Vitro Anticancer Activity Assessment
A tiered approach is often employed to screen for and characterize the anticancer potential of novel pyrrolidinone compounds. This typically begins with a broad cytotoxicity screen, followed by more specific assays to elucidate the mechanism of action.
Caption: A typical workflow for the in vitro screening and mechanistic evaluation of novel anticancer compounds.
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7]
Principle: The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidinone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition).
Self-Validation and Causality: This protocol includes essential controls (vehicle and positive) to validate the assay's performance. The choice of a 48-72 hour incubation period is to allow sufficient time for the compounds to exert their antiproliferative or cytotoxic effects.
Caspase-3 is a key executioner caspase in the apoptotic pathway.[3] Measuring its activity provides strong evidence that a compound induces apoptosis.
Principle: This assay utilizes a specific peptide substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified spectrophotometrically.[3]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with the test compound as in the MTT assay. After incubation, harvest the cells and lyse them using a specific lysis buffer on ice.[9]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (DEVD-pNA) and an assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Self-Validation and Causality: The use of a specific substrate for caspase-3 ensures the specificity of the assay. Comparing the results to a known apoptosis inducer (e.g., staurosporine) serves as a positive control.
Antimicrobial Activity: A Renewed Fight Against Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrolidinone derivatives have shown significant activity against a broad spectrum of bacteria and fungi.[1][3]
Some pyrrolidinone compounds exert their antibacterial effects by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and transcription, making them excellent targets for antibacterial drugs.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a standard and reliable technique for determining MIC values.[1]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the target microorganism is added. The growth is assessed after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrrolidinone compound and perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[10][11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Self-Validation and Causality: The inclusion of positive and negative controls is crucial for validating the assay. The use of a standardized inoculum ensures reproducibility.
Neuroprotective and Anticonvulsant Activities
The pyrrolidinone core is a key feature of the "racetam" class of nootropic drugs, such as piracetam and aniracetam, which are known for their cognitive-enhancing effects.[1][12] Additionally, derivatives of pyrrolidine-2,5-dione have shown significant anticonvulsant properties.[4]
The MES test is a well-validated preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[2][13]
Principle: An electrical stimulus is applied to rodents to induce a maximal seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.[2][13]
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice or rats. Administer the test compound intraperitoneally or orally at various doses.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animal. Place corneal electrodes on the eyes.[13]
-
Electrical Stimulation: Deliver a short (0.2 seconds) electrical stimulus (e.g., 50 mA in mice) of alternating current.[13]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.
-
Data Analysis: Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension).
Self-Validation and Causality: The use of a standardized electrical stimulus ensures the reproducibility of the seizures. A vehicle control group is essential to establish the baseline seizure response.
Chapter 3: Exploring the Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of a pyrrolidinone derivative and its biological activity is paramount for rational drug design. SAR studies help in identifying the key structural features responsible for potency and selectivity, guiding the synthesis of more effective and less toxic drug candidates.
For instance, in a series of pyrrolidine-2,5-dione-acetamides, the anticonvulsant activity was found to be influenced by the substituent at the 3-position of the pyrrolidinone ring and the nature of the phenylpiperazine group attached to the acetamide fragment.[4] Specifically, a non-aromatic substituent like a sec-butyl group at the 3-position and a 3-trifluoromethylphenylpiperazine moiety enhanced the anticonvulsant activity.[4]
Similarly, for certain anticancer pyrrolidinone derivatives, the length of an alkyl chain and the presence of a carbonyl group were found to be critical for their biological activity.[4]
Chapter 4: Signaling Pathways and Molecular Targets
A deeper understanding of the molecular mechanisms underlying the biological activities of pyrrolidinone compounds is crucial for their development as therapeutic agents. Here, we visualize some of the key signaling pathways modulated by these compounds.
The PI3K/Akt Signaling Pathway in Cancer
As mentioned earlier, the PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][14][15]
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of certain pyrrolidinone compounds.
The NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response.[16] Some anti-inflammatory pyrrolidinone derivatives may exert their effects by modulating this pathway.
Caption: Overview of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory pyrrolidinone compounds.
Chapter 5: Quantitative Data Summary
For ease of comparison, the following table summarizes the in vitro activities of selected pyrrolidinone derivatives discussed in the literature.
| Compound Class | Target/Activity | Test System | Potency (IC50/MIC/ED50) | Reference |
| Spiropyrrolidine Oxindole | MDM2/GPX4 Inhibition | MCF-7 breast cancer cells | Ki: 0.24 ± 0.06 µM | [1] |
| Spiropyrrolidine-thiazolo-oxindole | Anticancer | HepG2 cell line | IC50: 0.80 ± 0.10 µg/mL | [1] |
| 1,2,4-Oxadiazole Pyrrolidine | DNA Gyrase Inhibition | E. coli | 120 ± 10 nM | [1] |
| Pyrrolidine Sulfonamide | DPP-IV Inhibition | In vitro enzyme assay | IC50: 11.32 ± 1.59 µM | [1] |
| Pyrrolidine-2,5-dione derivative | Anticonvulsant | MES test (mice) | ED50: 62.14 mg/kg | [1] |
| 2-Pyrrolidinone derivative | Autotaxin (ATX) Inhibition | In vitro enzyme assay | IC50: 0.035 µM | [1] |
| Spirooxindole Pyrrolidine | Antifungal | C. albicans | MIC: 4 µg/mL | [1] |
Conclusion and Future Perspectives
The pyrrolidinone scaffold continues to be a highly productive starting point for the design and discovery of new therapeutic agents.[1] Its structural and chemical versatility allows for the fine-tuning of biological activity across a wide range of therapeutic targets. The future of pyrrolidinone-based drug discovery lies in the integration of computational modeling for more predictive SAR studies, the exploration of novel biological targets, and the development of more sophisticated delivery systems to enhance efficacy and reduce side effects. The methodologies and insights provided in this guide are intended to empower researchers to confidently explore the vast potential of this remarkable heterocyclic core.
References
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Ibragimova, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. PubMed. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Soma, S., et al. (2023). Ferroptosis as a therapeutic vulnerability in MDM2 inhibition in dedifferentiated liposarcoma. PMC - PubMed Central. [Link]
-
Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
-
Agilent. (2022). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. Agilent. [Link]
-
Osaki, M., et al. (2004). PI3K-Akt pathway: its functions and alterations in human cancer. PubMed. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]
-
Van Loy, T., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. PubMed. [Link]
-
Wang, Y., et al. (2023). A GPX4 non-enzymatic domain and MDM2 targeting peptide PROTAC for acute lymphoid leukemia therapy through ferroptosis induction. PubMed. [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Wikipedia. NF-κB. Wikipedia. [Link]
-
Duncan, R., et al. (2020). Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. NIH. [Link]
-
Kumar, S., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
-
van Meerloo, J., et al. (2011). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. [Link]
-
Hiasa, H., et al. (2018). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. ResearchGate. [Link]
-
Szpakowska, M., et al. (2021). Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. MDPI. [Link]
-
Zhang, X., et al. (2024). MDH2 Promotes Hepatocellular Carcinoma Growth Through Ferroptosis Evasion via Stabilizing GPX4. ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]
-
Padilla-Sanchez, V. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. (n.d.). PI3K/AKT Signaling in Cancer. PubChem. [Link]
-
Bio-protocol. (n.d.). 4.2. Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. [Link]
-
Wu, B., et al. (2010). A Novel CXCR4-Selective High-Affinity Fluorescent Probe and Its Application in Competitive Binding Assays. ACS Publications. [Link]
-
Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. [Link]
-
Preprints.org. (2024). MDH2 Promotes Hepatocellular Carcinoma Growth through Ferroptosis Evasion via Stabilizing GPX4. Preprints.org. [Link]
-
Collin, F., et al. (2011). Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI. PLOS ONE. [Link]
-
OncLive. (2011). Targeting PI3K/Akt Pathway: 20 Years of Progress. OncLive. [Link]
-
Kulkarni, S. K. (2005). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Pharmaceutical Education and Research. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
-
JoVE. (2017). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. JoVE. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. scispace.com [scispace.com]
- 3. mpbio.com [mpbio.com]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Ferroptosis as a therapeutic vulnerability in MDM2 inhibition in dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. attogene.com [attogene.com]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one is a novel chemical entity with limited to no currently available public research on its specific biological activity. This guide, therefore, presents a putative mechanism of action based on a rigorous analysis of its structural analogs and outlines a comprehensive experimental framework for its validation. This document is intended for research and informational purposes only.
Part 1: Introduction and Structural Analysis
The pyrrolidine ring is a foundational scaffold in numerous pharmacologically active compounds, valued for its presence in natural products and its utility in the design of novel therapeutics.[1] This guide focuses on the specific derivative, this compound, a molecule of significant interest due to its close structural relationship to well-characterized psychoactive compounds.
1.1. Molecular Structure
Chemical Name: this compound Molecular Formula: C₁₀H₁₂N₂O
The structure features a central pyrrolidin-2-one ring, which is a five-membered lactam. A methyl group is attached to the nitrogen at position 1, and a pyridin-2-yl group is substituted at position 5.
1.2. Comparative Structural Analysis
The pharmacological potential of this compound can be inferred by comparing its structure to its closest known analogs: nicotine and its primary metabolite, cotinine.
| Compound | Structure | Key Features |
| This compound | ![]() | Pyrrolidin-2-one ring (lactam), Pyridine ring at position 2, N-methyl group. |
| Nicotine [2][3] | ![]() | Pyrrolidine ring, Pyridine ring at position 3, N-methyl group. |
| Cotinine [4] | ![]() | Pyrrolidin-2-one ring (lactam), Pyridine ring at position 3, N-methyl group. |
Key Structural Differences and Potential Implications:
-
The Lactam Carbonyl Group: The most significant difference between the target molecule and nicotine is the presence of a carbonyl group (C=O) at the 2-position of the pyrrolidine ring, forming a lactam. This feature is shared with cotinine. The carbonyl group introduces a polar, hydrogen bond-accepting moiety, which can drastically alter the molecule's electronic distribution, conformation, and ability to interact with biological targets compared to nicotine's simple pyrrolidine ring.
-
Position of the Pyridine Nitrogen: The pyridine ring is attached via its 2-position in the target molecule, whereas in both nicotine and cotinine, it is attached at the 3-position. This seemingly small change significantly alters the spatial relationship between the two ring systems and the location of the basic nitrogen in the pyridine ring, which is a critical pharmacophore for binding to nicotinic acetylcholine receptors.
Part 2: Putative Mechanism of Action: A Hypothesis-Driven Approach
Given the profound structural similarity to nicotine, the most logical starting point for investigating the mechanism of action of this compound is its potential interaction with nicotinic acetylcholine receptors (nAChRs).
2.1. Primary Hypothesis: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotine is a potent agonist at nAChRs, which are ligand-gated ion channels involved in a vast array of physiological processes.[3] These receptors are crucial in synaptic transmission in the central and peripheral nervous systems.[3] Nicotine's binding to nAChRs on dopaminergic neurons in the brain's reward pathways leads to dopamine release, which is central to its addictive properties.[3]
The structural modifications in this compound suggest that it will likely also bind to nAChRs, but with a potentially different pharmacological profile:
-
Potential as a Partial Agonist or Antagonist: The presence of the lactam and the altered pyridine linkage may weaken the agonistic activity seen with nicotine. The molecule could act as a partial agonist, binding to the receptor but eliciting a submaximal response, or as a competitive antagonist, binding to the receptor and blocking the action of acetylcholine and other agonists.
-
Subtype Selectivity: There are numerous subtypes of nAChRs (e.g., α4β2, α7, α3β4). The specific structural features of the target molecule might confer selectivity for certain subtypes, leading to a more targeted pharmacological effect with potentially fewer side effects than the non-selective agonist nicotine.
Signaling Pathway Visualization
Caption: Putative signaling pathway for this compound at a nicotinic acetylcholine receptor (nAChR).
Part 3: An Experimental Framework for Mechanism Elucidation
To move from a putative to a confirmed mechanism of action, a systematic, multi-tiered experimental approach is required. The following protocols represent a self-validating system, where each step builds upon the results of the previous one.
3.1. Tier 1: In Vitro Receptor Binding Assays
Objective: To determine if this compound binds to nAChR subtypes and to quantify its binding affinity.
Methodology: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Culture cell lines (e.g., HEK293) stably expressing specific human nAChR subtypes (e.g., α4β2, α7).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
A fixed concentration of a high-affinity nAChR radioligand (e.g., [³H]-Epibatidine for α4β2 or [¹²⁵I]-α-Bungarotoxin for α7).
-
Increasing concentrations of the unlabeled test compound (this compound) or a known competitor (e.g., nicotine) for the standard curve.
-
A fixed amount of the prepared cell membranes.
-
-
For non-specific binding control wells, add a high concentration of a non-radioactive competitor (e.g., 1 mM nicotine).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (concentration of the compound that inhibits 50% of radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Summary:
| nAChR Subtype | Radioligand | Ki (nM) for Nicotine | Hypothetical Ki (nM) for Test Compound |
| α4β2 | [³H]-Epibatidine | 1.5 | 50 |
| α7 | [¹²⁵I]-α-Bungarotoxin | >10,000 | 800 |
| α3β4 | [³H]-Epibatidine | 20 | 250 |
3.2. Tier 2: In Vitro Functional Assays
Objective: To characterize the functional activity of the compound as an agonist, partial agonist, or antagonist at nAChRs.
Methodology: Calcium Flux Assay
-
Cell Preparation:
-
Plate cells expressing the nAChR subtype of interest in a black-walled, clear-bottom 96-well plate.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
Wash the cells to remove excess dye.
-
-
Assay Protocol:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Agonist Mode: Add varying concentrations of the test compound and record the change in fluorescence over time. Use a known agonist like acetylcholine or nicotine as a positive control.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a set period. Then, add a fixed, known concentration of an agonist (e.g., the EC₈₀ concentration of acetylcholine) and record the fluorescence response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Agonist Mode: Plot the response against the log of the compound's concentration to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound's concentration to determine the IC₅₀.
-
Experimental Workflow Visualization
Caption: A streamlined workflow for the in vitro characterization of this compound.
Part 4: Secondary/Confirmatory Assays and Future Directions
Should the primary hypothesis be confirmed, further studies would be warranted:
-
Electrophysiology: Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on mammalian cells can provide detailed information on the compound's effects on ion channel kinetics, desensitization, and allosteric modulation.
-
Neurotransmitter Release Assays: Measuring the release of neurotransmitters like dopamine or norepinephrine from brain tissue slices or synaptosomes in the presence of the compound would provide a link between receptor activity and neurochemical effects.
-
In Vivo Studies: If a compelling in vitro profile is established (e.g., subtype-selective partial agonism), studies in animal models could explore its effects on nicotine-related behaviors (e.g., self-administration, withdrawal), cognition, and potential therapeutic efficacy.
Part 5: Conclusion
While the precise mechanism of action for this compound remains to be empirically determined, its molecular architecture strongly suggests an interaction with nicotinic acetylcholine receptors. The key structural deviations from nicotine—the lactam ring and the 2-substituted pyridine—are predicted to modulate its pharmacological profile, potentially resulting in a partial agonist or antagonist with a unique subtype selectivity. The experimental framework detailed in this guide provides a robust and logical pathway to test this hypothesis, characterize the compound's activity, and ultimately unlock its potential as a novel pharmacological tool or therapeutic agent.
References
-
Nicotine - Wikipedia. Wikipedia. [Link]
-
3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem. National Center for Biotechnology Information. [Link]
-
2-Pyrrolidinone, 1-methyl-5-(3-pyridinyl)-, (5S)- - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. National Center for Biotechnology Information. [Link]
Sources
literature review on substituted pyrrolidin-2-ones
An In-Depth Technical Guide to Substituted Pyrrolidin-2-ones: Synthesis, Biological Activity, and Therapeutic Potential
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolidin-2-one, or γ-lactam, is a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3] Its unique combination of chemical stability, synthetic accessibility, and conformational pre-organization makes it a cornerstone in medicinal chemistry. This guide provides an in-depth exploration of substituted pyrrolidin-2-ones, intended for researchers, chemists, and drug development professionals. We will dissect key synthetic methodologies, analyze the vast spectrum of biological activities, and elucidate critical structure-activity relationships (SAR) that drive modern drug design. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the development of novel therapeutic agents based on this versatile scaffold.
The Pyrrolidin-2-one Core: A Privileged Scaffold in Medicinal Chemistry
The five-membered γ-lactam ring is a recurring motif in a multitude of biologically active molecules.[3][4] Its prevalence is not coincidental; the scaffold's sp3-rich, non-planar structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1][5] The pyrrolidine nucleus is one of the most common five-membered nitrogenous heterocycles, appearing in numerous drugs approved by the U.S. Food and Drug Administration (FDA).[1]
The pyrrolidin-2-one core is a key component in drugs with a wide range of applications, including:
-
Nootropics and Anticonvulsants: Piracetam, the first "nootropic" agent, and its successor, Levetiracetam, a major antiepileptic drug, are foundational examples of the scaffold's utility in treating central nervous system (CNS) disorders.[6]
-
Antibacterial Agents: The γ-lactam ring has been explored as a bioisostere for the β-lactam ring found in penicillin-type antibiotics to overcome bacterial resistance.[2]
-
Anticancer and Enzyme Inhibitors: Derivatives have shown potent activity against various cancer cell lines and as inhibitors of key enzymes like PARP-1 and α-glycosidase.[1][7]
This guide will systematically unpack the chemistry and biology that make this scaffold a continuing focus of intensive research.
Strategic Synthesis of Substituted Pyrrolidin-2-ones
The construction of the pyrrolidin-2-one ring and its subsequent functionalization are mature fields of organic synthesis, yet new, more efficient, and stereoselective methods continue to emerge. The choice of synthetic strategy is dictated by the desired substitution pattern, required stereochemistry, and scalability.
Foundational Synthetic Approaches
The primary methods for constructing the pyrrolidin-2-one core can be broadly categorized into cyclization of acyclic precursors and functionalization of a pre-formed ring.
-
Lactamization of γ-Aminobutyric Acid (GABA) Analogues: This is the most classical approach, involving the intramolecular condensation of a γ-amino acid or its corresponding ester. Thermal or acid-catalyzed conditions are typically employed to drive the dehydration and cyclization.
-
Reaction of γ-Butyrolactone (GBL) with Amines: A straightforward and commercially viable method involves the aminolysis of GBL with ammonia or primary amines at high temperatures (200-300°C) to yield N-substituted pyrrolidin-2-ones.[2][8] This method is particularly effective for installing substituents on the ring nitrogen.
-
Reductive Amination followed by Cyclization: Starting from keto-acids like levulinic acid, reductive amination with an amine and a reducing agent, followed by spontaneous or induced lactamization, provides a versatile route to N- and C5-substituted derivatives.
-
Multi-Component Reactions: Reactions like the Ugi four-component reaction followed by an intramolecular Michael addition can generate highly functionalized and stereochemically complex pyrrolidin-2-ones in a single, efficient sequence.[4]
The logical flow of these foundational synthetic strategies can be visualized as follows:
Asymmetric Synthesis: Controlling Stereochemistry
Since biological targets are chiral, controlling the stereochemistry of substituents on the pyrrolidin-2-one ring is paramount for optimizing pharmacological activity.[1][5] Asymmetric synthesis is crucial, as different stereoisomers can exhibit vastly different biological profiles.[1]
Key strategies include:
-
Use of Chiral Precursors: Starting from naturally available chiral molecules like L-proline, 4-hydroxyproline, or glutamic acid provides a reliable method to introduce chirality.[9] For instance, the reduction of proline is a common method for producing (S)-prolinol, a key precursor for many drugs.[9]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the acyclic precursor can direct the stereochemical outcome of the cyclization reaction, after which the auxiliary is cleaved.
-
Organocatalysis: The use of chiral organocatalysts, often derived from proline itself, has emerged as a powerful tool for constructing chiral pyrrolidine rings with high enantioselectivity.[10]
Representative Experimental Protocol: Synthesis of 1-aminopyrrolidin-2-one
This protocol describes a common method for synthesizing a key intermediate, 1-aminopyrrolidin-2-one, from γ-butyrolactone (GBL), which can then be used to generate a wide array of N-functionalized derivatives.[2][8][11] The causality is direct: the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the lactone, leading to ring opening followed by intramolecular cyclization and dehydration to form the stable five-membered lactam.
Objective: To synthesize 1-aminopyrrolidin-2-one via the hydrazinolysis of γ-butyrolactone.
Materials:
-
γ-Butyrolactone (GBL)
-
Hydrazine hydrate (80% solution)
-
Petroleum ether
-
Acetone
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for filtration and recrystallization
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place γ-butyrolactone (0.1 mol). Heat the GBL to approximately 220°C using a heating mantle or oil bath.
-
Addition of Reagent: Carefully add hydrazine hydrate (80%, 0.1 mol) dropwise to the heated GBL. Self-Validating Check: The addition should be controlled to manage the exothermic reaction and prevent excessive boiling.
-
Reflux: Once the addition is complete, maintain the reaction mixture under reflux for 24 hours. Rationale: The extended reflux at high temperature is necessary to drive the reaction, which involves ring opening of the lactone followed by dehydration and ring closure, to completion.
-
Isolation of Crude Product: After 24 hours, cool the reaction mixture to room temperature. A white precipitate of the crude product should form.
-
Washing: Filter the white precipitate and wash it sequentially with petroleum ether and acetone to remove unreacted starting materials and soluble impurities.
-
Purification: Recrystallize the crude solid from absolute ethanol to yield pure 1-aminopyrrolidin-2-one as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (FT-IR, ¹H-NMR, Mass Spectrometry, and melting point determination).[11]
The Broad Spectrum of Biological Activity
Substituted pyrrolidin-2-ones have been investigated for nearly every major therapeutic area, a testament to the scaffold's versatility. The specific biological activity is profoundly influenced by the nature and position of substituents on the ring.
Central Nervous System (CNS) Activity
The most prominent application of this scaffold is in the CNS space.
-
Anticonvulsant/Antiepileptic: Levetiracetam and Brivaracetam are blockbuster drugs that act by binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. Their success has spurred the development of countless other derivatives targeting epilepsy.[6][12]
-
Nootropic/Neuroprotective: The parent compound, Piracetam, was initially developed for its memory-enhancing ("nootropic") effects.[6] Subsequent research has shown that various derivatives can offer neuroprotection against oxidative stress and cognitive impairment, making them interesting candidates for Alzheimer's disease and other neurodegenerative conditions.[8][13][14]
Anti-Infective Properties
-
Antibacterial: Pyrrolidin-2-one derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2][15] Some compounds are believed to act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[16] The rising threat of antimicrobial resistance has revitalized interest in this class as a source of new antibiotics.[17]
-
Antiviral: Certain pyrrolidine-based molecules have been identified as inhibitors of viral replication, including for HIV and Hepatitis C.[9][16]
Anticancer Activity
Derivatives of pyrrolidin-2-one have emerged as promising anticancer agents through various mechanisms of action.[1][7]
-
Enzyme Inhibition: Specific derivatives are potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells.[1]
-
Cytotoxicity: Many compounds exhibit direct cytotoxic effects against a range of human cancer cell lines, including lung, breast, and colon cancer.[7][18] The incorporation of moieties like 3,4,5-trimethoxyphenyl or various azole rings has been shown to enhance anticancer activity.[7]
Other Therapeutic Areas
The pharmacological potential extends further, with reports of anti-inflammatory, antioxidant, antidiabetic, and analgesic properties.[1][8][16] Polyhydroxylated pyrrolidines, for example, can act as potent α-glycosidase inhibitors, making them attractive for developing new antidiabetic drugs.[1]
Structure-Activity Relationship (SAR) and Drug Design
Understanding how structural modifications impact biological activity is the essence of medicinal chemistry. For the pyrrolidin-2-one scaffold, decades of research have yielded key SAR insights.
The pyrrolidin-2-one ring has several key positions where substitution can dramatically alter its pharmacological profile:
-
N1-Position: Substitution on the nitrogen atom is the most common modification. It primarily influences pharmacokinetics (absorption, distribution, metabolism, excretion) and can provide crucial interactions with the target protein. For example, the N-linked side chain of Levetiracetam is essential for its binding to SV2A.
-
C3-Position: This position is often used to introduce groups that can form hydrogen bonds or other polar interactions.
-
C4-Position: Modifying this position can influence the ring's conformation and introduce additional binding elements.
-
C5-Position: Substituents at C5 can project into specific pockets of a binding site and are critical for modulating potency and selectivity.
A compelling example of SAR comes from studies of PARP-1 inhibitors. Research has shown that the length of an alkyl chain and the presence of a carbonyl group in the substituent are critical for high-potency inhibition.[1] Specifically, derivatives with a 3-carbon atom chain were found to be the most active, a finding rationalized by docking studies which showed optimal interaction with key amino acid residues (Gly-863, Ser-904, Glu-988) in the PARP-1 active site.[1]
Quantitative Data on Biological Activity
To illustrate the impact of substitution, the following table summarizes the activity of representative pyrrolidin-2-one derivatives across different therapeutic areas.
| Derivative Class | Substituent Example | Target/Assay | Reported Activity (IC₅₀ / ED₅₀) | Reference |
| Anticancer (PARP-1) | N-substituted benzimidazole carboxamides | PARP-1 / PARP-2 | ≤10 nM | [1] |
| Anticancer (A549) | 1,3,4-oxadiazolethione derivative | A549 cell viability | Reduces viability to 28.0% | [7] |
| Antibacterial | 1,2,4-oxadiazole derivative | E. coli DNA gyrase | 120 ± 10 nM | [16] |
| Anticonvulsant | 3-(Benzo[b]thiophen-2-yl) derivative | Maximal Electroshock (MES) test | 27.4 mg/kg | [19] |
| Antidiabetic | Polyhydroxylated pyrrolidine | α-glycosidase (AG) inhibitor | Potent inhibition (qualitative) | [1] |
| Antioxidant | Various Schiff base derivatives | DPPH radical scavenging | Potent to moderate activity | [8] |
Future Perspectives and Conclusion
The substituted pyrrolidin-2-one scaffold remains an exceptionally fertile ground for drug discovery. Its synthetic tractability and proven track record in delivering clinically successful drugs ensure its continued relevance. Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: Development of more efficient, sustainable, and stereoselective catalytic methods to access novel and complex derivatives.[20]
-
New Biological Targets: Moving beyond traditional targets to explore the utility of this scaffold against emerging disease pathways.
-
Hybrid Molecules: Combining the pyrrolidin-2-one core with other known pharmacophores to create hybrid molecules with multi-target activity, a promising strategy for complex diseases like cancer and Alzheimer's.[16][21]
References
- Li Petri, G., V. Di Sarno, S. Montanari, D. Spinelli, V. Giglio, G. Barresi, A. M. P. P. de Visser, A. M. P. P. de Visser, and A. M. P. P. de Visser. 2021. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." MDPI.
- Al-Obaidi, A. S. M., A. A. H. Al-Zujaji, and R. K. H. Al-Majedy. 2020. "Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
- Shcherbakov, D. S., A. A. Tabolin, S. L. Ioffe, and Y. V. Nelyubina. 2024. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." MDPI.
- Al-Obaidi, A. S. M., A. A. H. Al-Zujaji, and R. K. H. Al-Majedy. 2020. "Antioxidant Activity of some Pyrrolidin-2-One Derivatives.
- Poyraz, S., M. Y. Dagli, E. E. Oruç-Emre, and F. S. G. Tilkes. 2023. "Recent insights about pyrrolidine core skeletons in pharmacology." PubMed Central.
- Gouliaev, A. H., and A. Senning. 1994.
- Bhat, A. A., N. Tandon, and R. Tandon. 2022.
- Asad, M., M. S. Khan, A. A. Khan, S. A. Khan, and G. Hassan. 2022. "Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.
- Ali, I., E. V. Verbitskiy, A. V. Kletskov, S. A. Guda, A. S. Kalyakina, M. V. Dmitriev, G. V. Zyryanov, V. L. Rusinov, and O. N. Chupakhin. 2021.
- Al-Ghorbani, M. F. F., S. A. M. Al-Ghamdi, and Z. A. M. Al-Sharafi. 2020. "Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
- Zemtsova, M. N., A. S. Tverdokhlebov, A. V. Tverdokhlebov, P. A. Slepukhin, and M. A. Ezhikova. 2022. "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines." PubMed Central.
- Mickevičienė, R., A. Voitechovič, A. Tatolytė, Ž. Stankevičiūtė, A. Šiurkutė-Kacina, A. Pavlova, L. Labanauskas, V. M. Borovkov, and V. Mickevičius. 2024. "Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold." MDPI.
- D'hooghe, M., and N. De Kimpe. 2008.
- Kaminski, K., K. Socała, P. Wujec, M. Wujec, and S. J. Czuczwar. 2021. "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity.
- Bhat, A. A., N. Tandon, and R. Tandon. 2022.
- Wang, J., H. Song, X. Zhang, Y. Wang, and Y. Zhang. 2022. "Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions." Organic Chemistry Frontiers (RSC Publishing).
- Ghorbani-Vaghei, R., M. Amiri, and M. Malaekeh. 2017. "Diastereoselective Synthesis of Highly Functionalized γ-Lactams via Ugi Reaction/Michael Addition." PubMed.
- Poyraz, S., M. Y. Dagli, E. E. Oruç-Emre, and F. S. G. Tilkes. 2023. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers.
- Słoczyńska, K., P. Pańczyk, E. Żesławska, A. Rapacz, K. Kamiński, and K. Kiec-Kononowicz. 2022. "Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Khan, M. S., A. A. Khan, S. A. Khan, G. Hassan, and M. Asad. 2020. "Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one)
- Li Petri, G., V. Di Sarno, S. Montanari, D. Spinelli, V. Giglio, G. Barresi, and A. M. P. P. de Visser. 2021. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." IRIS - Unipa.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of Highly Functionalized γ-Lactams via Ugi Reaction/Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
An In-Depth Technical Guide to the Stereochemistry of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Introduction: The Critical Role of Chirality in Bioactive Molecules
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and its stereochemistry often dictates the molecule's interaction with its biological target[1].
This guide focuses on the stereochemistry of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, a heterocyclic compound with structural similarities to cotinine, the primary metabolite of nicotine. While specific research on the individual enantiomers of this compound is not extensively available in public literature, its close structural analogy to cotinine allows for a scientifically grounded exploration of its potential stereochemical properties and their implications. This guide will, therefore, draw upon established methodologies for the synthesis, separation, and characterization of related chiral compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
The Chiral Center of this compound
The stereogenic center of this compound is the C5 carbon of the pyrrolidinone ring, which is bonded to four different substituents: the methyl-substituted nitrogen atom, the methylene group (C4) of the ring, the carbonyl group (C2) of the ring, and the pyridin-2-yl group. This gives rise to two enantiomers: (R)-1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one and (S)-1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one.
Figure 1: Structure of this compound.
Synthesis of Racemic this compound
The synthesis of the racemic mixture of this compound can be approached through several established methods for the formation of γ-lactams (pyrrolidin-2-ones). A common strategy involves the cyclization of a γ-amino acid or its derivative. A plausible synthetic route is outlined below.
Illustrative Synthetic Pathway
Figure 2: A general synthetic workflow for racemic this compound.
Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)
The separation of the (R) and (S) enantiomers is a critical step in studying their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation. Based on the successful separation of the structurally analogous cotinine enantiomers, a polysaccharide-based CSP, such as a Chiralpak column, is a logical starting point.
Protocol for Chiral HPLC Method Development
Objective: To develop a robust HPLC method for the baseline separation of (R)- and (S)-1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak IG-3 (or a similar amylose-based column).
Method Development Workflow:
Figure 3: Workflow for chiral HPLC method development.
Initial Chromatographic Conditions (based on cotinine separation[2]):
| Parameter | Recommended Starting Condition |
| Column | Chiralpak IG-3 (250 mm x 4.6 mm, 3 µm) |
| Mobile Phase | 0.2% Ammonium formate in Methanol |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Optimization Strategy:
-
Mobile Phase Composition: Vary the concentration of the additive (ammonium formate) and explore different organic modifiers (e.g., ethanol, isopropanol) and their ratios with methanol.
-
Flow Rate: Adjust the flow rate (e.g., from 0.8 to 1.5 mL/min) to optimize resolution and analysis time.
-
Column Temperature: Investigate the effect of temperature (e.g., from 20 to 40 °C) on enantioselectivity.
Determination of Absolute Stereochemistry
While chiral HPLC can separate enantiomers, it does not inherently determine their absolute configuration (R or S). Mosher's acid analysis is a classic and reliable NMR-based method for this purpose. This technique involves derivatizing the chiral analyte with an enantiomerically pure chiral reagent, (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers that exhibit distinct NMR spectra.
Protocol for Mosher's Acid Analysis
Objective: To determine the absolute configuration of the separated enantiomers of this compound.
Materials:
-
Isolated enantiomers of this compound.
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl].
-
Anhydrous pyridine and a suitable deuterated solvent (e.g., CDCl₃).
-
NMR spectrometer.
Experimental Workflow:
Figure 4: Workflow for determining absolute configuration using Mosher's acid analysis.
Procedure:
-
Derivatization: In separate NMR tubes, react a small amount of each isolated enantiomer with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of anhydrous pyridine.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Spectral Comparison: Compare the chemical shifts of protons adjacent to the newly formed ester linkage. The anisotropic effect of the phenyl group in the MTPA moiety will cause different shielding/deshielding of nearby protons in the two diastereomers.
-
Configuration Assignment: By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original enantiomer can be determined based on established models of the MTPA-ester conformation.
Pharmacological Significance of Stereochemistry: Insights from Cotinine
Given the structural similarity to cotinine, it is highly probable that the enantiomers of this compound will exhibit different biological activities. Cotinine, the major metabolite of nicotine, is known to be pharmacologically active, and its effects are stereoselective[3][4].
(S)-nicotine is the more potent enantiomer at nicotinic acetylcholine receptors (nAChRs)[5]. While cotinine is a weaker agonist at nAChRs compared to nicotine, it still demonstrates neuroactive properties, including neuroprotective effects[3][6]. Studies on cotinine have shown that it can modulate nAChR function and may contribute to the overall effects of nicotine in the nervous system[3][4].
Hypothesized Pharmacological Differentiation:
Based on the established pharmacology of nicotine and cotinine, it is reasonable to hypothesize that the (S)-enantiomer of this compound will be more potent at nAChRs than the (R)-enantiomer. The following table outlines potential areas of pharmacological investigation and the expected relevance of stereochemistry.
| Pharmacological Target/Effect | Potential Stereochemical Significance |
| Nicotinic Acetylcholine Receptors (nAChRs) | The (S)-enantiomer is likely to have a higher binding affinity and greater potency as an agonist or modulator compared to the (R)-enantiomer, mirroring the stereoselectivity observed with nicotine[5]. |
| Neuroprotective Effects | The neuroprotective actions of cotinine, such as reducing oxidative stress and inflammation, may be stereoselective. The more potent enantiomer at nAChRs could potentially exhibit stronger neuroprotective effects[3]. |
| Cognitive Enhancement | As cotinine is being investigated for its potential cognitive-enhancing effects, it is crucial to determine if this activity is confined to one enantiomer of this compound[4][6]. |
| Toxicity | The toxicological profiles of the enantiomers may differ, as is often the case with chiral drugs. |
Conclusion
A thorough understanding of the stereochemistry of this compound is essential for any future development of this compound for pharmaceutical or other applications. Although direct experimental data for this specific molecule is limited, the well-established methodologies for the synthesis, chiral separation, and stereochemical determination of its close structural analog, cotinine, provide a robust framework for its investigation. The pronounced stereoselectivity of nicotine and its metabolites in their interaction with biological systems strongly suggests that the (R) and (S) enantiomers of this compound will possess distinct pharmacological and toxicological properties. The protocols and conceptual framework provided in this guide offer a comprehensive starting point for researchers to unlock the stereochemical secrets of this intriguing molecule.
References
- Bozarth, M. A., & Wise, R. A. (1985). Involvement of the mesolimbic dopamine system in opioid and psychomotor stimulant reinforcement. NIDA Research Monograph, 62, 193-200.
- CN114195759A - Preparation method of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine - Google Patents. (n.d.).
-
Gahagan, S., & Sharpe, T. L. (2021). Cotinine: A Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology, 12, 718374. [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews, 57(1), 79–115. [Link]
- Jin, G., Han, S., Chen, H., Fu, Y., Wang, H., Liu, T., Chen, J., Shi, Z., Hou, H., & Hu, Q. (2021). Simultaneous Determination Enantioseparation of Nicotine and Cotinine in Rat Plasma by Chiral HPLC-MS/MS and Pharmacokinetic Study. Journal of Chinese Mass Spectrometry Society, 42(2), 172-180.
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 24, 2026, from [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (2018). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. Retrieved January 24, 2026, from [Link]
- US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents. (n.d.).
-
Wikipedia. (n.d.). Nicotine. Retrieved January 24, 2026, from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]
- 4. CAS#:13270-56-9 | 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Chemsrc [chemsrc.com]
- 5. Nicotine - Wikipedia [en.wikipedia.org]
- 6. Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Novel Nicotinic Acetylcholine Receptor Modulator
1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one is a synthetic compound of significant interest due to its structural resemblance to nicotine and its major metabolite, cotinine. The presence of both a pyridine ring and a methyl-pyrrolidinone moiety suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are pivotal in a wide array of physiological and pathological processes. The pyrrolidinone core is a versatile scaffold found in numerous pharmacologically active compounds, exhibiting a range of biological activities including antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. This document provides a comprehensive guide for the experimental investigation of this compound, from its synthesis and characterization to detailed protocols for evaluating its biological activity as a potential nAChR modulator.
Physicochemical Properties and Handling
A thorough understanding of the compound's physicochemical properties is essential for its proper handling, storage, and use in experimental settings. While experimental data for this specific molecule is not widely available, we can infer its properties based on structurally similar compounds.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C10H12N2O | - |
| Molar Mass | 176.22 g/mol | [4] |
| Appearance | Likely a solid or oil at room temperature. | Based on related compounds[4][5]. |
| Melting Point | Estimated to be in the range of 40-42°C. | Based on (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one[4]. |
| Boiling Point | Estimated around 250°C at 150 mmHg. | Based on (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one[4]. |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, methanol, and chloroform. Limited solubility in water. | [4][6] |
| Storage | Store in a cool, dry place, protected from light and moisture. For long-term storage, -20°C is recommended. | [4][5] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [4] |
Safety Precautions: As a novel psychoactive substance, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
Proposed Mechanism of Action: A Nicotinic Acetylcholine Receptor Modulator
The structural analogy to nicotine strongly suggests that this compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are implicated in cognitive function, reward, and addiction. Nicotine's primary effects are mediated through its interaction with nAChRs, leading to the release of various neurotransmitters.
The proposed signaling pathway for the interaction of this compound with nAChRs is depicted below:
Caption: Proposed signaling pathway of this compound at the presynaptic terminal.
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 1,5-substituted pyrrolidin-2-ones[7][8].
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylmaleimide (1.0 eq) in a suitable solvent such as toluene.
-
Addition of Reactant: Add 2-vinylpyridine (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Reduction: Dissolve the crude adduct in a suitable solvent (e.g., methanol) and cool to 0°C. Add a reducing agent, such as sodium borohydride, portion-wise.
-
Quenching: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
Protocol 2: In Vitro Evaluation of nAChR Binding Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for nAChRs.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the nAChR subtype of interest (e.g., α4β2 or α7).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Reaction Mixture: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.
-
Termination of Binding: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: Functional Characterization using Calcium Imaging
This protocol describes a cell-based fluorescence assay to assess the functional activity of the compound as an agonist or antagonist of nAChRs.
Workflow for Calcium Imaging Assay:
Caption: Workflow for the functional characterization of the compound using a calcium imaging assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing the nAChR subtype of interest in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Mode: Add varying concentrations of this compound to the wells and measure the change in fluorescence to determine its agonist activity.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a specific duration. Then, stimulate the cells with a known nAChR agonist (at its EC₅₀ concentration) and measure the change in fluorescence to determine the antagonist activity.
-
Data Analysis: Plot the fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Data Interpretation and Expected Outcomes
-
Synthesis and Characterization: Successful synthesis should yield a pure compound with spectroscopic data (NMR, MS, IR) consistent with the structure of this compound.
-
Binding Assays: A low Ki value would indicate a high binding affinity for the nAChR subtype. Comparing Ki values across different subtypes will reveal its selectivity profile.
-
Functional Assays:
-
Agonist Activity: An increase in intracellular calcium upon addition of the compound would indicate agonist activity. The EC₅₀ value will quantify its potency.
-
Antagonist Activity: Inhibition of the agonist-induced calcium influx would indicate antagonist activity. The IC₅₀ value will quantify its inhibitory potency.
-
Partial Agonist/Allosteric Modulator: The compound may exhibit partial agonism or act as a positive or negative allosteric modulator, which would be reflected in the dose-response curves.
-
Concluding Remarks and Future Directions
The experimental protocols outlined in this document provide a robust framework for the comprehensive investigation of this compound. Based on its structural characteristics, this compound holds promise as a novel modulator of nicotinic acetylcholine receptors. Further in-depth studies, including electrophysiology to characterize its effects on ion channel kinetics and in vivo behavioral studies in animal models, will be crucial to fully elucidate its pharmacological profile and therapeutic potential. The findings from these investigations will contribute to a deeper understanding of nAChR pharmacology and may pave the way for the development of new therapeutics for a range of neurological and psychiatric disorders.
References
-
Nicotine - Wikipedia. Available at: [Link]
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. Available at: [Link]
-
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine - LookChem. Available at: [Link]
-
(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Request for Quotation - ChemBK. Available at: [Link]
- CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents.
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. Available at: [Link]
-
AI Methods for New Psychoactive Substance (NPS) Design and Analysis - MDPI. Available at: [Link]
-
Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PubMed Central. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. Available at: [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications. Available at: [Link]
-
The nicotinic acetylcholine receptor: a typical 'allosteric machine' - Royal Society Publishing. Available at: [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC - PubMed Central. Available at: [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Available at: [Link]
-
Showing Compound 2-Acetyl-5-methylpyridine (FDB019936) - FooDB. Available at: [Link]
-
Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]
-
Pyridine, 2-methyl-5-(1-methyl-2-pyrrolidinyl) - Pipzine Chemicals. Available at: [Link]
-
Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PubMed Central. Available at: [Link]
-
Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs - Frontiers. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one [chembk.com]
- 5. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine|lookchem [lookchem.com]
- 6. Pyridine, 2-methyl-5-(1-methyl-2-pyrrolidinyl)- | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Introduction
1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one is a heterocyclic compound of increasing interest in pharmaceutical development due to its potential as a synthetic intermediate and its structural similarity to other biologically active molecules. As with any compound intended for pharmaceutical use or as a key intermediate, robust and reliable analytical methods for its detection and quantification are paramount. These methods are essential for ensuring product purity, monitoring stability, and understanding pharmacokinetic profiles.
This document provides a comprehensive guide to the analytical methodologies for this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, grounded in established analytical principles and adapted from proven methods for structurally related compounds.
Physicochemical Properties and Analytical Considerations
This compound possesses a unique combination of a lactam and a pyridine ring. This structure imparts moderate polarity and a basic nitrogen atom on the pyridine moiety, making it amenable to a range of analytical techniques. The lactam group provides a polar site, while the pyridine ring introduces aromaticity and a site for protonation, which is particularly advantageous for mass spectrometry-based detection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for the routine analysis and purity assessment of many organic compounds. For this compound, a reversed-phase HPLC method is recommended as a primary analytical approach.
Rationale for Method Design
The choice of a C18 stationary phase is based on its versatility and proven efficacy in retaining moderately polar compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, serves a dual purpose. The gradient elution allows for the effective separation of the target analyte from potential impurities with varying polarities. Formic acid is crucial for protonating the pyridine nitrogen, which sharpens the peak shape and improves chromatographic resolution. UV detection is suitable due to the presence of the chromophoric pyridine ring.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV Method
1. Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and formic acid.
-
0.45 µm syringe filters.
2. Preparation of Mobile Phases and Diluent
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) acetonitrile:water.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.[1]
4. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-18.1 min: 95-5% B18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
5. Data Analysis
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its pyrrolidinone structure, this compound is expected to have sufficient volatility for GC analysis.
Rationale for Method Design
A mid-polarity capillary column is proposed to achieve good separation of the analyte from potential impurities. Electron ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be used for structural confirmation. The expected fragmentation would likely involve cleavage of the pyridine ring from the pyrrolidinone moiety and fragmentation of the pyrrolidinone ring itself.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS Method
1. Instrumentation and Consumables
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Mid-polarity capillary column (e.g., DB-1701 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC-MS grade solvents (e.g., methanol, ethyl acetate).
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for calibration.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a known concentration. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[2] For biological samples, SPE with a C8 or mixed-mode cartridge can be effective.[3]
3. GC-MS Conditions
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
4. Data Analysis
-
Identify the analyte peak by its retention time and mass spectrum.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
For quantification, use an extracted ion chromatogram (EIC) of a characteristic ion to improve selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, particularly in complex matrices such as biological fluids, LC-MS/MS is the method of choice.[4]
Rationale for Method Design
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides exceptional specificity. Electrospray ionization (ESI) in positive ion mode is ideal for this compound due to the basic nitrogen on the pyridine ring, which is readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This highly selective detection method minimizes interferences from the sample matrix.[4] A deuterated internal standard, if available, is recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[5]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS Method
1. Instrumentation and Consumables
-
LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade solvents.
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
2. Sample Preparation
-
For biological samples (plasma, urine), a protein precipitation followed by SPE is recommended.
-
Protein Precipitation: To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge.
-
Solid-Phase Extraction: Condition a mixed-mode cation exchange SPE cartridge. Load the supernatant from the protein precipitation step. Wash with a non-polar solvent and then a weakly acidic solution. Elute the analyte with a basic methanolic solution. Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte retention and separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | Optimized (e.g., 3.5 kV) |
| Source Temperature | Optimized (e.g., 150 °C) |
| Desolvation Temp | Optimized (e.g., 400 °C) |
| MRM Transitions | To be determined by infusing a standard solution. Expected precursor ion [M+H]⁺. |
4. Data Analysis
-
Optimize MRM transitions (precursor ion -> product ion) and collision energies by infusing a standard solution of the analyte.
-
Quantify the analyte using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
Method Validation
All analytical methods developed for pharmaceutical applications must be validated to ensure they are fit for their intended purpose.[6][7] The validation should be performed in accordance with ICH guidelines and should assess the following parameters[8][9]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The HPLC-UV method is well-suited for routine analysis and purity assessment in relatively clean samples. GC-MS offers an alternative for volatile analysis and provides valuable structural information. For trace-level quantification in complex matrices, the LC-MS/MS method is the most powerful and recommended approach. It is imperative that any method chosen be fully validated to ensure the generation of reliable and accurate data in a regulated environment.
References
- Jonsson, J., et al. (2003). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.
- Mellinger, R., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue.
- U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- Carneiro, R. B., et al. (2007). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma.
- Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard.
- Akesson, B., & Jönsson, B. A. (1997). Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine.
- U.S. Food and Drug Administration. (2023). Q2(R2)
- Occupational Safety and Health Administr
- Ohtani, H., et al. (2007). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines.
- BenchChem. (2025).
- Grapp, M., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case.
- Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation.
- Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Oishi, T., et al. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Heterocycles, 102(7), 1313-1323.
- Pro-Lab. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6).
- Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
- Kormany, R. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-68.
- Akto, T., et al. (2019). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations.
- Dolan, J. W. (2003). Validation of Impurity Methods, Part II. LCGC North America, 21(8), 744-749.
- Proestos, C., & Komaitis, M. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 11(12), 973-987.
- Nowicki, J. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- López-Serrano, J., et al. (2018). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 37(15), 2516-2525.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for the Purification of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Introduction
1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development due to its structural motifs—an N-methylpyrrolidinone ring linked to a pyridine moiety. The pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds, while the pyridine ring can modulate physicochemical properties and engage in key binding interactions with biological targets.[1] The precise isomeric arrangement, with the pyridine at the 5-position of the lactam and substitution at the 2-position of the pyridine, defines its unique chemical space.
Disclaimer: Specific experimental data for this compound is not widely available in the public domain. The following protocols and physicochemical considerations are based on the known properties of its close structural isomer, (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (cotinine), and general principles of organic chemistry.[2] Researchers must treat these protocols as robust starting points that may require empirical optimization.
Physicochemical Properties and Impurity Profile
A foundational understanding of the target compound's properties and potential contaminants is critical for designing an effective purification strategy.
Predicted Physicochemical Properties
Based on its structural isomer, cotinine, we can infer the following properties for this compound. The 2-pyridinyl substitution, compared to the 3-pyridinyl isomer, may slightly increase polarity and the potential for intramolecular hydrogen bonding, which could influence melting and boiling points.
| Property | Predicted Value/Characteristic | Rationale and Scientific Insight |
| Molecular Formula | C₁₀H₁₂N₂O | - |
| Molecular Weight | 176.22 g/mol | - |
| Physical State | Low-melting solid or a viscous oil/liquid.[2][3] | Cotinine is a solid with a melting point of 40-42°C. The 2-pyridinyl isomer may have a different crystal packing efficiency, potentially resulting in a liquid or low-melting solid. |
| Boiling Point | High; likely >250°C at atmospheric pressure.[2] | Cotinine has a boiling point of 250°C at a reduced pressure of 150 mmHg. High boiling points are typical for polar heterocyclic compounds of this molecular weight.[2] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, chloroform, ethyl acetate, DMSO); sparingly soluble in non-polar solvents (e.g., hexanes); likely poor solubility in water.[2] | The lactam and pyridine moieties impart polarity. Cotinine is soluble in ethanol, methanol, and chloroform but not readily in water.[2] |
| Stability | Stable under standard conditions. Potentially sensitive to strong oxidizing agents and high heat.[2] | The pyrrolidinone ring is generally stable. The pyridine ring can be susceptible to oxidation. Thermal decomposition is a risk at very high temperatures, necessitating vacuum distillation.[4] |
| pKa (Predicted) | ~3-5 | The pyridine nitrogen is basic. The pKa of pyridine itself is ~5.2. The electron-withdrawing effect of the pyrrolidinone ring may slightly decrease the basicity. |
Potential Impurity Profile
The nature of impurities is intrinsically linked to the synthetic route. Common pathways to N-substituted-5-aryl-pyrrolidinones may involve the cyclization of γ-amino acids or the reaction of a lactone with an amine.[5] A plausible synthesis for the target compound could involve the reaction of a pyridine-containing precursor with a pyrrolidinone building block.[6]
Potential impurities may include:
-
Unreacted Starting Materials: Such as 2-substituted pyridines or derivatives of N-methyl-pyrrolidinone.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Positional Isomers: If the synthesis is not perfectly regioselective, isomers with substitution at other positions on the pyridine ring could be present.
-
Byproducts from Side Reactions: Such as products of over-alkylation, hydrolysis of the lactam ring (forming a γ-amino acid), or polymerization.
-
Solvent Residues: Trapped molecules of the reaction or workup solvents.
Purification Strategy Workflow
The selection of a purification technique depends on the physical state of the crude material, the nature of the impurities, and the desired final purity.
Caption: General purification workflow for this compound.
Detailed Application Protocols
Protocol 1: Recrystallization
Principle: This technique is ideal if the crude product is a solid and contains impurities with different solubility profiles. The principle relies on dissolving the impure solid in a minimum amount of a hot solvent, in which the compound of interest is highly soluble, and impurities are either insoluble (and can be filtered off) or remain soluble upon cooling.[7]
Solvent Selection: The choice of solvent is critical.[4] Based on the predicted properties, a polar solvent or a mixed-solvent system is a good starting point.
-
Single Solvents to Screen: Ethyl acetate, isopropanol, acetone, acetonitrile.
-
Mixed Solvents to Screen: Ethyl acetate/Hexane, Ethanol/Water, Dichloromethane/Hexane.[8]
Step-by-Step Protocol (using Ethyl Acetate/Hexane as an example):
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of ethyl acetate (the "good" solvent) (e.g., 3-5 mL) and heat the mixture to a gentle boil with stirring. Add more ethyl acetate dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add hexane (the "poor" solvent) dropwise while still hot, until the solution becomes faintly cloudy (the saturation point). If too much hexane is added, clarify the solution by adding a few drops of hot ethyl acetate.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Self-Validation: The purity of the recrystallized material should be assessed by melting point analysis (a sharp melting point indicates high purity) and an appropriate analytical technique like HPLC or TLC.
Protocol 2: Flash Column Chromatography
Principle: This is the most versatile technique, applicable to both liquid and solid crude products. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[9] Polar compounds interact more strongly with the silica and elute later, while non-polar compounds elute faster.
Step-by-Step Protocol:
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.25-0.35.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient of 10% to 70% ethyl acetate in hexane is a good starting range.
-
Visualization: Use UV light (254 nm) to visualize the spots. The pyridine ring is UV-active.
-
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Apply the sample carefully to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or vials. The elution can be done isocratically (constant solvent composition) or with a gradient of increasing polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under high vacuum to remove residual solvent.
Caption: Workflow for flash column chromatography purification.
Protocol 3: Vacuum Distillation
Principle: For liquid compounds or low-melting solids with high boiling points, vacuum distillation is the method of choice. By reducing the pressure, the boiling point of the compound is lowered significantly, allowing it to vaporize at a temperature where thermal decomposition is minimized.[4]
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a vacuum.
-
Initial Treatment (Optional): If acidic or aldehydic impurities are suspected, the crude material can be pre-treated by stirring with a mild base (e.g., anhydrous potassium carbonate) for a few hours before distillation.
-
Distillation: Place the crude material in the distillation flask with a magnetic stir bar. Begin stirring and heating gently in an oil bath.
-
Applying Vacuum: Gradually apply vacuum from a vacuum pump. The pressure should be monitored with a manometer.
-
Fraction Collection:
-
Fore-run: Collect the initial, lower-boiling fraction which may contain residual solvents and volatile impurities.
-
Main Fraction: Once the temperature stabilizes, collect the main fraction of the pure product at a constant boiling point and pressure.
-
High-Boiling Residue: Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable high-boiling impurities.
-
-
Characterization: Confirm the purity of the distilled product using analytical methods such as HPLC, GC-MS, or NMR.
Conclusion
The purification of this compound can be effectively achieved through standard laboratory techniques. The choice between recrystallization, flash column chromatography, and vacuum distillation will depend on the specific characteristics of the crude product. The protocols provided herein serve as a detailed starting point for researchers. It is essential to perform small-scale trials and use analytical techniques like TLC and HPLC to guide the optimization of the chosen purification method to achieve the desired level of purity for downstream applications.
References
-
ChemBK. (2024). (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Request for Quotation. Retrieved from [Link]
-
PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
LookChem. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
- Google Patents. (2022). Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine. (CN114195759A).
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
W. H. Bunnelle, L. A. Meyer, R. E. Glaser. Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
MDPI. (2023). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Retrieved from [Link]
-
Recrystallization Procedure. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Distillation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from [Link]
Sources
- 1. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. mt.com [mt.com]
- 5. mdpi.com [mdpi.com]
- 6. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidinone Derivative
1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one is a synthetic compound featuring a pyrrolidine-2-one scaffold, a core structure present in a multitude of biologically active molecules with diverse therapeutic applications.[1][2][3] Its striking structural resemblance to cotinine, the primary metabolite of nicotine, strongly suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs).[4][5] These receptors are critical players in a wide array of physiological processes, and their modulation is a key strategy in the development of treatments for neurological and inflammatory disorders.[6]
This comprehensive guide provides a detailed roadmap for the in vitro characterization of this compound. We will delve into a series of assays designed to elucidate its primary mechanism of action at nAChRs, while also exploring other potential biological activities based on its chemical architecture. The protocols outlined herein are designed to be self-validating, providing researchers with a robust framework for generating high-quality, reproducible data.
Physicochemical Properties and Handling
Prior to initiating any in vitro studies, a thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible results.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [7] |
| Molar Mass | 176.22 g/mol | [7] |
| Appearance | Solid | [7] |
| Solubility | Soluble in DMSO (100 mM), ethanol (50 mg/ml), methanol, and chloroform. Not miscible or difficult to mix in water. | [7] |
| Storage | Store at 2-8°C, sealed in a dry environment. May be heat sensitive. | [7] |
| Stability | Stable. Incompatible with strong oxidizing agents. | [7] |
Note: For all in vitro assays, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and then perform serial dilutions in the appropriate assay buffer. Ensure that the final DMSO concentration in the assay is kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Primary Target Investigation: Nicotinic Acetylcholine Receptors (nAChRs)
Given the structural analogy to cotinine, the initial and most critical in vitro evaluation should focus on the compound's interaction with nAChRs. These ligand-gated ion channels exist as various subtypes, with the α7 and α4β2 subtypes being the most abundant in the central nervous system.[6] The following assays will help determine if this compound acts as an agonist, antagonist, or allosteric modulator at these receptors.
Experimental Workflow for nAChR Characterization
Caption: Workflow for nAChR modulator characterization.
Radioligand Binding Assays: Assessing Affinity for nAChR Subtypes
Principle: This assay quantifies the affinity of the test compound for specific nAChR subtypes by measuring its ability to displace a radiolabeled ligand known to bind to the receptor.
Protocol for α7 and α4β2 nAChR Binding Assays:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing the human α7 nAChR (e.g., GH4C1 cells) or α4β2 nAChR (e.g., SH-EP1-hα4β2 cells).
-
Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
For α7 nAChR, use a radiolabeled antagonist like [³H]-methyllycaconitine (MLA).
-
For α4β2 nAChR, use a radiolabeled agonist like [³H]-epibatidine.
-
Add increasing concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand, e.g., nicotine or epibatidine).
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
-
Detection and Data Analysis:
-
Wash the filters to remove any remaining unbound radioligand.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Interpretation of Results: A low Ki value indicates a high affinity of the compound for the receptor. This assay will reveal if the compound binds to either or both receptor subtypes and with what affinity.
Ion Flux Assays: Evaluating Functional Activity
Principle: nAChRs are ion channels. Upon activation by an agonist, they open and allow the passage of cations like Na⁺ and Ca²⁺ (and K⁺ in the form of ⁸⁶Rb⁺ efflux). Ion flux assays measure this functional response.
Protocol for a Calcium Influx Assay (FLIPR):
-
Cell Culture and Plating:
-
Plate cells expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous α7, or transfected HEK293 cells) in black-walled, clear-bottom 96-well plates.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to intracellular calcium.
-
-
Compound Addition and Measurement:
-
Use a fluorescent imaging plate reader (FLIPR) to measure the fluorescence intensity.
-
Agonist Mode: Add increasing concentrations of this compound and measure the change in fluorescence. A significant increase in fluorescence indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, and then stimulate with a known nAChR agonist (e.g., acetylcholine or nicotine) at its EC₅₀ concentration. A decrease in the agonist-induced fluorescence signal indicates antagonist activity.[8]
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC₅₀ (effective concentration for 50% of the maximal response).
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the compound concentration to determine the IC₅₀.
-
Protocol for an ⁸⁶Rb⁺ Efflux Assay:
-
Cell Culture and Loading:
-
Culture cells expressing the nAChR subtype of interest in 96-well plates.
-
Load the cells with radioactive ⁸⁶Rb⁺ (a surrogate for K⁺).
-
-
Compound Treatment and Efflux:
-
Agonist Mode: Add increasing concentrations of the test compound to stimulate ⁸⁶Rb⁺ efflux.
-
Antagonist Mode: Pre-incubate with the test compound, then stimulate with a known agonist.
-
-
Measurement and Analysis:
-
Collect the supernatant and measure the radioactivity.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux and determine EC₅₀ or IC₅₀ values as described for the calcium influx assay.[9]
-
Interpretation of Results: These functional assays will determine whether the compound activates (agonist), blocks (antagonist), or has no direct effect on the ion channel function.
Electrophysiology: Detailed Mechanistic Insights
Principle: Patch-clamp electrophysiology directly measures the ion flow through single or populations of nAChR channels in real-time, providing the most detailed information about the compound's effect on receptor function.
Protocol for Whole-Cell Patch-Clamp:
-
Cell Preparation:
-
Use cells expressing the nAChR subtype of interest.
-
-
Recording:
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply a known nAChR agonist to elicit an inward current.
-
Agonist/Antagonist Testing: Apply the test compound alone or in the presence of an agonist to determine its effect on the current.
-
Allosteric Modulation: Co-apply the test compound with a range of agonist concentrations. A leftward shift in the agonist dose-response curve indicates positive allosteric modulation (PAM), while a rightward shift indicates negative allosteric modulation (NAM).[6]
-
Interpretation of Results: Electrophysiology can distinguish between competitive and non-competitive antagonism, and definitively identify allosteric modulators. It can also provide information on the kinetics of channel opening and closing.
Secondary Target and Off-Target Profiling
The pyrrolidine-2-one core is a versatile scaffold found in compounds with various biological activities.[1][2][3][10] Therefore, it is prudent to investigate other potential targets to build a comprehensive profile of this compound.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: Some pyrrolidinone derivatives have been shown to inhibit AChE, the enzyme that breaks down acetylcholine.[11] An AChE inhibition assay can determine if the test compound has this activity.
Protocol (Ellman's Assay):
-
Reaction Mixture:
-
In a 96-well plate, combine a buffer, purified AChE enzyme, and DTNB (Ellman's reagent).
-
Add increasing concentrations of this compound.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
AChE will hydrolyze acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance at 412 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each compound concentration.
-
Determine the IC₅₀ for AChE inhibition.
-
Cytotoxicity and Cell Proliferation Assays
Principle: It is essential to assess the compound's effect on cell viability and proliferation to distinguish specific pharmacological effects from general toxicity. Cotinine has been shown to induce cell proliferation in certain cell types.[12]
Protocol (MTT or CellTiter-Glo Assay):
-
Cell Plating and Treatment:
-
Plate a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or a non-neuronal line like HEK293) in a 96-well plate.
-
Treat the cells with increasing concentrations of this compound for 24-72 hours.
-
-
Viability/Proliferation Measurement:
-
Add the MTT reagent or CellTiter-Glo reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC₅₀ (cytotoxic concentration 50).
-
Signaling Pathway Analysis
Caption: Potential signaling pathway activation by nAChR modulation.
To further understand the downstream consequences of nAChR modulation by this compound, techniques like Western blotting can be employed to investigate the phosphorylation status of key signaling proteins (e.g., ERK, Akt, CREB) following compound treatment.
Data Summary and Interpretation
A well-structured table should be used to summarize the quantitative data obtained from the various assays.
| Assay | Receptor/Enzyme | Parameter | Result (e.g., µM) |
| Radioligand Binding | α7 nAChR | Ki | |
| α4β2 nAChR | Ki | ||
| Calcium Influx | α7 nAChR | EC₅₀ (Agonist) | |
| IC₅₀ (Antagonist) | |||
| α4β2 nAChR | EC₅₀ (Agonist) | ||
| IC₅₀ (Antagonist) | |||
| AChE Inhibition | Acetylcholinesterase | IC₅₀ | |
| Cytotoxicity | SH-SY5Y cells | CC₅₀ |
Overall Interpretation:
-
High affinity (low Ki) and potent functional activity (low EC₅₀/IC₅₀) at a specific nAChR subtype would suggest that this is the primary target.
-
A significant difference between the potency at nAChRs and the cytotoxic concentration (a large therapeutic window) is desirable for a potential therapeutic agent.
-
Activity in the AChE inhibition assay would indicate a multi-target profile, which could be beneficial or detrimental depending on the therapeutic context.
Conclusion
The in vitro characterization of this compound should be a systematic process, beginning with the most likely target based on its chemical structure—the nicotinic acetylcholine receptors. A combination of binding, functional, and electrophysiological assays will provide a comprehensive understanding of its mechanism of action at these receptors. Subsequent investigation into other potential targets and off-target effects will build a complete pharmacological profile, which is essential for guiding further drug development efforts. This structured approach, grounded in robust and validated in vitro methodologies, will be instrumental in unlocking the therapeutic potential of this novel compound.
References
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]
-
Nicotine. Wikipedia. [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. LookChem. [Link]
-
The nicotinic acetylcholine receptor: a typical 'allosteric machine'. Royal Society Publishing. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]
-
Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. ACS Publications. [Link]
-
Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. PubMed Central. [Link]
-
Evaluation of In vitro Assays for Assessing the Toxicity of Cigarette Smoke and Smokeless Tobacco. AACR Journals. [Link]
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. National Institutes of Health. [Link]
-
Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. PubMed Central. [Link]
-
High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central. [Link]
-
Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. PubMed. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Request for Quotation. ChemBK. [Link]
-
Nicotine Exposure and Metabolites. ARUP Consult. [Link]
-
Cotinine, a major nicotine metabolite, induces cell proliferation on urothelium in vitro and in vivo. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine - Wikipedia [en.wikipedia.org]
- 5. Nicotine Exposure and Metabolites | Choose the Right Test [arupconsult.com]
- 6. mdpi.com [mdpi.com]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cotinine, a major nicotine metabolite, induces cell proliferation on urothelium in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Neuromodulator
1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, also identified as ortho-cotinine, is a structural isomer of cotinine, the primary metabolite of nicotine. While research on ortho-cotinine is not as extensive as that on nicotine or cotinine, its structural similarity suggests a potential role as a modulator of the central nervous system (CNS). The pyrrolidinone core is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] This document provides a comprehensive guide for researchers interested in exploring the neuroscience applications of this intriguing molecule, with a focus on its likely interaction with nicotinic acetylcholine receptors (nAChRs).
The rationale for investigating this compound in neuroscience stems from the well-established role of nAChRs in cognitive processes, including learning, memory, and attention.[2][3] Ligands that modulate these receptors have therapeutic potential for a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[4] Cotinine itself has demonstrated neuroactive properties, including cognitive enhancement and neuroprotection in preclinical models, with a more favorable safety profile than nicotine.[5][6] Given these precedents, this compound presents a compelling candidate for novel drug discovery efforts in neuroscience.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is crucial for designing and interpreting experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [7] |
| Molecular Weight | 176.22 g/mol | [7] |
| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |
| Solubility | Expected to be soluble in water and common organic solvents | Inferred from related compounds |
The synthesis of this compound can be achieved through various organic synthesis routes. One potential pathway involves the lactamization of a corresponding γ-amino acid derivative.[7] Researchers should refer to the chemical literature for detailed synthetic protocols and characterization data.
Proposed Mechanism of Action: A Nicotinic Acetylcholine Receptor Ligand
Based on its structural analogy to nicotine and cotinine, the primary hypothesized mechanism of action for this compound is its interaction with nAChRs.[8] These receptors are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[9]
Activation of nAChRs by agonists like acetylcholine or nicotine leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the release of various neurotransmitters, including dopamine, acetylcholine, norepinephrine, and glutamate.[8] This modulation of neurotransmitter release underlies the diverse physiological and behavioral effects of nAChR ligands.[8]
It is plausible that this compound acts as an agonist, partial agonist, or even an antagonist at different nAChR subtypes. Its specific pharmacological profile will determine its potential therapeutic applications. For instance, partial agonists can provide a balanced level of receptor stimulation, avoiding the desensitization and potential side effects associated with full agonists like nicotine.
Caption: Proposed signaling pathway of this compound at a presynaptic nAChR.
Application Notes and Protocols
The following protocols provide a roadmap for characterizing the neuropharmacological profile of this compound.
Part 1: In Vitro Characterization
These initial experiments are designed to determine the binding affinity and functional activity of the compound at various nAChR subtypes.
Objective: To determine the binding affinity (Ki) of this compound for different nAChR subtypes expressed in cell lines or native tissues.
Rationale: This assay quantifies the ability of the test compound to displace a known radiolabeled ligand from the receptor, providing a measure of its binding affinity. A high affinity suggests that the compound interacts strongly with the receptor.[10]
Materials:
-
Cell lines expressing specific human nAChR subtypes (e.g., α4β2, α7) or rodent brain tissue homogenates (e.g., cortex, hippocampus).
-
Radioligands such as [³H]epibatidine (for high-affinity α4β2 receptors) or [¹²⁵I]α-bungarotoxin (for α7 receptors).[11]
-
This compound stock solution.
-
Unlabeled competitor ligands (e.g., nicotine, cytisine) for determining non-specific binding.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare cell membranes or brain tissue homogenates according to standard protocols.
-
In a series of tubes, add a fixed concentration of the radioligand.
-
Add increasing concentrations of this compound to the tubes.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor to a separate set of tubes.
-
Add the membrane/homogenate preparation to all tubes and incubate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Expected Outcome: The Ki values will indicate the affinity of this compound for the tested nAChR subtypes. A comparison with known ligands is crucial for interpretation.
| Compound | nAChR Subtype | Ki (nM) - Hypothetical Data |
| This compound | α4β2 | 50 |
| α7 | >1000 | |
| Nicotine | α4β2 | 1 |
| α7 | 500 | |
| Cotinine | α4β2 | 200 |
| α7 | >10000 |
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀ or IC₅₀) of this compound at nAChRs.
Rationale: Many nAChRs are permeable to Ca²⁺. This assay measures changes in intracellular calcium concentration upon receptor activation, providing a readout of functional activity.[10]
Materials:
-
Cell lines expressing the nAChR subtype of interest (e.g., SH-SY5Y cells endogenously expressing α7 nAChRs).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
Known nAChR agonist (e.g., acetylcholine, nicotine).
-
Known nAChR antagonist (e.g., mecamylamine).
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Agonist mode: Add increasing concentrations of this compound and measure the change in fluorescence.
-
Antagonist mode: Pre-incubate the cells with increasing concentrations of this compound, then stimulate with a fixed concentration of a known agonist and measure the fluorescence response.
-
Analyze the data to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Expected Outcome: The results will reveal whether the compound activates the receptor (agonist), partially activates it (partial agonist), or blocks its activation by another agonist (antagonist).
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulatory role of nicotinic receptors in cognitive functioning | VJDementia [vjdementia.com]
- 4. barrowneuro.org [barrowneuro.org]
- 5. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 6. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol for the Complete NMR Spectroscopic Characterization of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the structural elucidation and characterization of the novel compound 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple listing of steps to explain the underlying scientific rationale for each part of the process. We detail sample preparation, selection of appropriate NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC), and a systematic approach to data interpretation. The goal is to create a self-validating workflow that ensures confident and unambiguous characterization of the target molecule.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a chiral center at the C5 position of the pyrrolidinone ring. Its structure combines the N-methylpyrrolidone moiety, a common polar aprotic solvent[1], with a pyridine ring, a fundamental aromatic heterocycle in medicinal chemistry. The precise connectivity and stereochemistry of such molecules are critical to their function and potential as pharmaceutical agents.
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. A multi-dimensional approach is essential for a molecule of this complexity.
-
1D NMR (¹H and ¹³C): Provides initial information on the number and electronic environment of proton and carbon atoms.
-
2D Homonuclear Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other through bonds (typically 2-3 bonds).[2][3]
-
2D Heteronuclear Correlation Spectroscopy (HSQC & HMBC): These experiments map correlations between protons and carbons. HSQC (Heteronuclear Single Quantum Coherence) identifies protons directly attached to specific carbons (¹J-coupling)[4][5], while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (²J, ³J, and sometimes ⁴J), which are critical for connecting non-protonated carbons and linking different structural fragments.[6][7]
This combined approach provides a complete and cross-validated picture of the molecular structure.
Materials and Instrumentation
Materials:
-
Sample of this compound (minimum 10-15 mg for a full suite of experiments).
-
Deuterated solvent: Chloroform-d (CDCl₃, >99.8% D) is the primary recommendation. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for polarity concerns.[8]
-
Internal Standard (optional): Tetramethylsilane (TMS) for referencing, though modern spectrometers can reference to the residual solvent signal.[9]
-
High-quality 5 mm NMR tubes.
-
Glass Pasteur pipettes and vials for sample preparation.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion, especially for the aromatic region.
-
NMR Data Processing Software: Mnova[10][11], TopSpin, NMRium[12], or similar software capable of processing 1D and 2D NMR data.
Experimental Workflow: From Sample to Structure
The overall process follows a logical progression from sample preparation to the final, validated structure. This workflow ensures that data is collected efficiently and interpreted systematically.
Caption: Overall NMR workflow for structural elucidation.
Detailed Protocols
NMR Sample Preparation
The quality of the NMR spectra is directly dependent on proper sample preparation. Overly concentrated samples can lead to broadened lines, while overly dilute samples require longer acquisition times.[13]
Protocol:
-
Weigh approximately 10-15 mg of the purified this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃.[14] The solvent volume is critical for proper shimming by the spectrometer.
-
Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Transfer the clear solution into a high-quality 5 mm NMR tube.
-
Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following experiments provide a comprehensive dataset for full structural assignment. The parameters provided are typical for a 400 MHz spectrometer and may be adjusted as needed.
| Experiment | Key Parameters | Purpose |
| ¹H (Proton) | Acquisition Time: ~3-4 sRelaxation Delay: 2 sNumber of Scans: 8-16 | To observe all proton environments, their chemical shifts, multiplicities (splitting patterns), and integrations. |
| ¹³C (Carbon) | Acquisition Time: ~1-2 sRelaxation Delay: 2 sNumber of Scans: 1024-2048 | To observe all unique carbon environments. Note that quaternary carbons will have lower intensity. |
| DEPT-135 | (Uses ¹H pulses) | To differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent. |
| ¹H-¹H COSY | Spectral Width: Same as ¹HNumber of Increments: 256-512 | To identify scalar-coupled protons (protons on adjacent carbons).[15] |
| ¹H-¹³C HSQC | F2 (¹H) SW: Same as ¹HF1 (¹³C) SW: ~0-180 ppm | To correlate each proton with its directly attached carbon atom.[16] |
| ¹H-¹³C HMBC | F2 (¹H) SW: Same as ¹HF1 (¹³C) SW: ~0-180 ppmOptimized for J = 8 Hz | To observe long-range correlations (2-3 bonds) between protons and carbons, crucial for connectivity.[16] |
Data Processing and Structural Interpretation
Predicted Chemical Shifts
Based on the structures of N-methylpyrrolidone and 2-substituted pyridines, we can predict the approximate chemical shifts (δ) in ppm. These predictions serve as a starting point for the assignment process.
| Assignment | Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Multiplicity |
| H/C-3' | Pyrrolidinone | ~2.0-2.2 | ~30-35 | m |
| H/C-4' | Pyrrolidinone | ~2.4-2.6 | ~20-25 | m |
| H/C-5' | Pyrrolidinone | ~4.8-5.0 | ~60-65 | dd or t |
| H/C-3 | Pyridine | ~7.2-7.4 | ~122-125 | ddd |
| H/C-4 | Pyridine | ~7.7-7.9 | ~136-138 | dt |
| H/C-5 | Pyridine | ~7.5-7.7 | ~120-123 | d |
| H/C-6 | Pyridine | ~8.5-8.7 | ~148-150 | d |
| N-CH₃ | Pyrrolidinone | ~2.8-3.0 | ~28-32 | s |
| C-2' (C=O) | Pyrrolidinone | - | ~175-178 | - |
| C-2 | Pyridine | - | ~155-160 | - |
Note: The exact chemical shifts can be influenced by solvent and conformational effects. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, dt=doublet of triplets, m=multiplet.
A Systematic Approach to Interpretation
The power of this protocol lies in using the suite of NMR spectra to build and cross-validate the structure.
Caption: Logical flow for integrating multi-dimensional NMR data.
Step-by-Step Interpretation Guide:
-
Analyze ¹H NMR: Identify two distinct regions: the aliphatic (pyrrolidinone ring, ~2.0-5.0 ppm) and the aromatic (pyridine ring, ~7.2-8.7 ppm). Note the singlet for the N-CH₃ group. Use integration to confirm the proton count for each region.
-
Analyze ¹³C & DEPT-135: Count the total number of carbon signals. Expect 10 unique carbons. Use DEPT-135 to identify one CH₃, two CH₂ groups, and five CH groups (one aliphatic, four aromatic). The remaining two signals (absent in DEPT-135) are the quaternary carbons: the amide carbonyl (C-2') and the pyridine carbon attached to the other ring (C-2).
-
Interpret the COSY Spectrum:
-
Trace the correlations within the pyridine ring. The H-6 proton should couple to H-5, which couples to H-4, which couples to H-3. This establishes the complete aromatic spin system.
-
Trace the correlations within the pyrrolidinone ring. The methine proton (H-5') should show a cross-peak to the adjacent methylene protons (H-4'), which in turn couple to the other methylene protons (H-3'). This confirms the three-carbon chain of the five-membered ring.
-
-
Assign Direct C-H Bonds with HSQC: This is the most straightforward step. Overlay the HSQC spectrum on the ¹H and ¹³C spectra. Each cross-peak definitively links a proton signal to its attached carbon signal. For example, the singlet at ~2.9 ppm will correlate to the CH₃ carbon at ~30 ppm.
-
Connect the Fragments with HMBC: This is the crucial final step for verifying the overall structure.
-
Look for a correlation from the aliphatic H-5' proton to the aromatic C-2 and C-6 carbons of the pyridine ring. This three-bond correlation is definitive proof of the connectivity between the two rings.
-
Look for correlations from the N-CH₃ protons to the amide carbonyl (C-2') and the C-5' carbon. This confirms the position of the methyl group.
-
Use other HMBC correlations (e.g., from H-3' to the carbonyl C-2') to further solidify the assignments within the pyrrolidinone ring.
-
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural characterization of this compound can be achieved with a high degree of confidence. This protocol, which emphasizes the rationale behind each step, provides a robust framework for researchers in drug discovery and chemical synthesis. The combination of COSY, HSQC, and particularly HMBC data creates a self-validating system that confirms not only the individual spin systems but also the crucial connectivity between the pyrrolidinone and pyridine fragments.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Oranic Chemistry (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
ATB (n.d.). N-Methylpyrrolidone | C5H9NO | MD Topology | NMR | X-Ray. The Automated Topology Builder and Repository. [Link]
-
PubChem (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]
-
University of Utah (2023). Small molecule NMR sample preparation. Department of Chemistry. [Link]
-
Columbia University (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
NMRium (n.d.). NMRium - The next-generation NMR software. [Link]
-
Organic Chemistry Data (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
-
CEITEC (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR. [Link]
-
University of Wisconsin-Madison (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Chemistry 605. [Link]
-
Chemistry LibreTexts (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Mestrelab Research (n.d.). Mnova NMR Software for 1D and 2D NMR Data. [Link]
-
ResearchGate (2025). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs. [Link]
-
ACS Publications (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Organomation (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Chemistry LibreTexts (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Testbook (n.d.). The correct match of 13C NMR chemical shift values. [Link]
-
NIH (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins. PMC. [Link]
-
Michigan State University (n.d.). Sample Preparation. Max T. Rogers NMR Facility. [Link]
-
Georgia Tech (n.d.). Recommended Software for NMR Data Process. NMR Center. [Link]
-
PubMed (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. [Link]
-
Chemistry LibreTexts (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
Bruker (n.d.). Avance Beginners Guide - Solvent Selection. [Link]
-
ACS Publications (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines. [Link]
-
ACD/Labs (n.d.). NMR Software | Processing, Prediction, and Assignment. [Link]
-
Tecmag (n.d.). COSY (Magnitude). [Link]
-
ACS Publications (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]
-
ResearchGate (n.d.). 1H NMR Chemical Shift in ppm. [Link]
-
Numaferm (n.d.). NMR sample preparation guidelines. [Link]
-
ResearchGate (2025). On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach. [Link]
-
DTIC (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Nanalysis (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
-
University of Delaware (n.d.). NMR Data Processing Software. [Link]
-
ACS Publications (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
Sources
- 1. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 11. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 12. nmrium.com [nmrium.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 15. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one Derivatives
Introduction: The Significance of the 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one Scaffold
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When fused with a pyridine moiety, as in the case of this compound, a structural analog of cotinine, the major metabolite of nicotine, these compounds become particularly interesting for neurological research.[3] Derivatives of this scaffold are valuable tools for exploring the pharmacology of nicotinic acetylcholine receptors (nAChRs) and for developing novel therapeutics for neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions. The strategic placement of substituents on either the pyridine or pyrrolidinone ring allows for the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability.
This guide provides detailed synthetic protocols for the preparation of a series of this compound derivatives, designed to be accessible to researchers in synthetic and medicinal chemistry. The methodologies presented are based on established chemical transformations and are designed to be robust and scalable.
General Synthetic Strategy
Our general approach to the target compounds involves a convergent synthesis, wherein the pyridyl and pyrrolidinone moieties are constructed sequentially. The key steps involve the formation of a γ-amino acid or a related precursor, followed by cyclization to the γ-lactam, and subsequent N-methylation. This strategy allows for the introduction of diversity at various points in the synthetic sequence.
Below is a general workflow for the synthesis of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Protocols
Protocol 1: Synthesis of this compound (Unsubstituted)
This protocol outlines the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives by starting with appropriately substituted precursors.
Part A: Synthesis of 1-(Pyridin-2-yl)ethan-1-one (Pyridyl Ketone Precursor)
This step involves the conversion of a pyridine carboxylic acid to a Weinreb amide, followed by a Grignard reaction to yield the corresponding ketone.[4][5] The Weinreb amide is a key intermediate as it prevents the over-addition of the Grignard reagent, which is a common side reaction with other carbonyl precursors like esters or acid chlorides.[5]
Step 1: N-Methoxy-N-methylpicolinamide (Weinreb Amide) Formation
-
To a solution of picolinic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in fresh DCM (0.5 M) and cool to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in DCM (1.0 M).
-
Add the amine solution to the acid chloride solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the Weinreb amide.
Step 2: 1-(Pyridin-2-yl)ethan-1-one Synthesis
-
Dissolve the N-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) and cool to 0 °C.
-
Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-(pyridin-2-yl)ethan-1-one.
Part B: Synthesis of 5-(Pyridin-2-yl)pyrrolidin-2-one (Lactam Formation)
This part of the synthesis utilizes a reductive amination followed by cyclization to form the γ-lactam ring.[6][7]
-
To a solution of 1-(pyridin-2-yl)ethan-1-one (1.0 eq) and ethyl 4-aminobutanoate hydrochloride (1.1 eq) in methanol (0.4 M), add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Concentrate the mixture under reduced pressure.
-
Add water and wash with diethyl ether to remove unreacted ketone.
-
Basify the aqueous layer to pH ~10 with 2 M NaOH.
-
Extract the product with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-amino ester.
-
Dissolve the crude γ-amino ester in toluene (0.2 M) and heat to reflux for 12 hours with a Dean-Stark trap to remove ethanol.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: methanol/DCM gradient) to afford 5-(pyridin-2-yl)pyrrolidin-2-one.
Part C: N-Methylation to Yield this compound
The final step is the N-methylation of the lactam nitrogen.[8]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.3 M) at 0 °C, add a solution of 5-(pyridin-2-yl)pyrrolidin-2-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: methanol/DCM gradient) to yield this compound.
Protocol 2: Synthesis of a Substituted Derivative: 1-Methyl-5-(5-chloropyridin-2-yl)pyrrolidin-2-one
This protocol illustrates the synthesis of a derivative with a substituent on the pyridine ring, demonstrating the versatility of the general strategy.
The synthesis follows the same steps as Protocol 1, with the following modifications:
-
Starting Material: Begin with 5-chloropicolinic acid in Part A, Step 1.
-
Intermediates: The intermediates will be the corresponding 5-chloro-substituted analogs.
-
Purification: The polarity of the intermediates and final product may differ, requiring adjustment of the solvent systems for column chromatography.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques. Below is a table of expected data for the parent compound, this compound, based on the closely related structure of cotinine.[9][10]
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.60 (d, 1H), 7.75 (td, 1H), 7.30 (d, 1H), 7.20 (dd, 1H), 4.65 (t, 1H), 2.85 (s, 3H), 2.60-2.40 (m, 2H), 2.30-2.10 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.5, 158.0, 149.0, 137.0, 124.0, 121.5, 59.0, 31.0, 29.5, 28.0 |
| Mass Spectrometry (ESI+) | m/z 177.1 [M+H]⁺ |
Applications in Research
Derivatives of this compound are valuable probes for studying the structure-activity relationships of ligands for nAChRs. By systematically modifying the substituents on both the pyridine and pyrrolidinone rings, researchers can investigate the impact of these changes on receptor binding affinity, subtype selectivity, and functional activity (agonist, antagonist, or partial agonist). These studies can provide crucial insights into the design of novel therapeutics for a range of neurological and psychiatric disorders.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society. [Link]
-
A Stereoselective Cyclization Strategy for the Preparation of γ-Lactams and Their Use in the Synthesis of α-Methyl-β-Proline. The Journal of Organic Chemistry. [Link]
-
Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis. [Link]
-
N-methyl-2-pyrrolidone. PubChem. [Link]
- Optically active nicotine analogs and process for their preparation.
-
(-)-cotinine at BMRB. Biological Magnetic Resonance Bank. [Link]
-
Synthesis of γ-lactams. Organic Chemistry Portal. [Link]
-
one-pot synthesis of ketones using n-methoxy- n-methyl-2-pyridyl urethane. Synthetic Communications. [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [Link]
-
A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry. [Link]
- Preparation method of N-methylpyrrolidine.
-
H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. Journal of the American Chemical Society. [Link]
-
Nicotine Metabolite Ratio (NMR) Prospectively Predicts Smoking Relapse: Longitudinal Findings From ITC Surveys in Five Countries. Nicotine & Tobacco Research. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters. [Link]
-
N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). INCHEM. [Link]
-
2-Pyrrolidinone, 1-methyl-. NIST WebBook. [Link]
-
CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. [Link]
-
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry. [Link]
-
Synthesis of Nicotine and Analogues. ScienceMadness. [Link]
-
Lactam. Wikipedia. [Link]
-
N-Methyl Pyrrolidine. Axios Research. [Link]
-
Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. [Link]
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]
-
Synthesis of γ-Lactams by Formal Cycloadditions with Ketenes. Organic Letters. [Link]
-
Structure of nicotine and 1 H NMR spectra of nicotine (20 mg/mL) in D 2... ResearchGate. [Link]
-
Nicotine Metabolite Ratio: Comparison of the Three Urinary Versions to the Plasma Version and Nicotine Clearance in Three Clinical Studies. Clinical Pharmacology & Therapeutics. [Link]
-
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. LookChem. [Link]
-
1-Methylpyrrolidine. PubChem. [Link]
Sources
- 1. Nicotine - Wikipedia [en.wikipedia.org]
- 2. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]
- 3. Nicotine Metabolite Ratio (NMR) Prospectively Predicts Smoking Relapse: Longitudinal Findings From ITC Surveys in Five Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Lactam - Wikipedia [en.wikipedia.org]
- 8. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (-)-COTININE(486-56-6) 1H NMR spectrum [chemicalbook.com]
- 10. bmse000577 (-)-cotinine at BMRB [bmrb.io]
Application Notes and Protocols for the Safe Handling and Storage of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Disclaimer: No specific Safety Data Sheet (SDS) was found for 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one at the time of publication. The following guidelines have been synthesized from data on structurally similar compounds, including (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one (CAS 486-56-6), 1-Methyl-2-pyrrolidinone (NMP), and general principles for handling pyridine-containing pharmaceutical intermediates. These protocols are intended as a guide and should be supplemented by a thorough in-house risk assessment by qualified personnel before commencing any work.
Section 1: Introduction and Scope
This compound is a heterocyclic compound with potential applications in pharmaceutical research and drug development, given the prevalence of both the pyrrolidinone and pyridine scaffolds in bioactive molecules.[1][2] The pyrrolidinone ring is a common structural motif in medicinal chemistry, while the pyridine ring can influence a molecule's metabolic stability, permeability, and protein-binding properties.[1] The specific arrangement of a pyridin-2-yl group at the 5-position of an N-methylpyrrolidinone core suggests its potential as a novel intermediate or pharmacophore.
The absence of comprehensive safety data for this specific molecule necessitates a cautious and well-informed approach to its handling and storage. This document provides a detailed framework for researchers, scientists, and drug development professionals to manage this compound safely, drawing upon established best practices and data from analogous structures.
Section 2: Hazard Identification and Risk Assessment
A definitive hazard profile for this compound is not available. However, an analysis of its constituent parts and a closely related isomer, (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one, allows for a presumptive hazard assessment.
2.1. Structural Analogue Hazard Data
The GHS hazard statements for the pyridin-3-yl isomer (CAS 486-56-6) are as follows[3]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Furthermore, the widely used solvent 1-Methyl-2-pyrrolidinone (NMP) is classified as a reproductive toxin (H360) and causes skin and eye irritation.[4][5] The pyridine moiety itself can cause central nervous system effects, and hepatotoxicity with acute exposure.[6]
Based on this, it is prudent to assume that this compound presents the following potential hazards:
-
Acute oral toxicity.
-
Skin and eye irritancy.
-
Respiratory tract irritation.
-
Potential for reproductive toxicity.
2.2. Physical and Chemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Rationale/Source |
| Appearance | Likely a solid or high-boiling liquid. | The pyridin-3-yl isomer is a solid.[3] |
| Solubility | Expected to be soluble in polar organic solvents. | Pyridine and NMP are miscible with many organic solvents.[4] |
| Stability | Stable under recommended storage conditions. | N-substituted pyrrolidinones are generally stable.[7] |
| Reactivity | Incompatible with strong oxidizing agents. | A common characteristic of similar organic compounds. |
Section 3: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides protection against skin contact.[8] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation.[9] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[9] |
| Respiratory Protection | Use in a certified chemical fume hood. | Mitigates inhalation of vapors or aerosols.[4][5] |
Section 4: Safe Handling Protocols
Adherence to strict handling protocols is critical to ensure personnel safety.
4.1. General Handling
-
All work with this compound must be conducted in a well-ventilated chemical fume hood.[4][5][9]
-
Avoid direct contact with skin, eyes, and clothing.[10]
-
Do not inhale dust, vapors, or aerosols.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks.[8]
-
Do not eat, drink, or smoke in the laboratory.[8]
4.2. Weighing and Dispensing
-
Ensure the analytical balance is inside a ventilated enclosure or chemical fume hood.
-
Wear appropriate PPE as outlined in Section 3.
-
Carefully transfer the required amount of the compound to a tared container.
-
Clean any spills on the balance immediately with a suitable solvent and absorbent material.
-
Securely close the primary container after dispensing.
4.3. Solution Preparation
-
Perform all solution preparations within a chemical fume hood.
-
Add the weighed compound to the solvent slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
Section 5: Storage Procedures
Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.
5.1. Storage Conditions
-
Temperature: Store at 2-8°C.[3]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Location: Store in a designated, locked, and well-ventilated chemical storage area away from incompatible materials.[4]
5.2. Incompatible Materials
-
Strong oxidizing agents.
-
Strong acids.
-
Strong bases.
Section 6: Emergency Procedures
6.1. Spills
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting to clean the spill.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10]
-
For large spills, contact your institution's environmental health and safety department.
-
Ventilate the area and wash the spill site after material pickup is complete.
6.2. First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Section 7: Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance.
Visualizations
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Storage Decision Tree
Caption: A decision tree outlining the key steps for proper storage.
References
-
Nicotine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | 13270-56-9. (2025, September 18). Chemsrc. Retrieved January 24, 2026, from [Link]
-
Synthesis of pyrrolidines. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025, August 8). ResearchGate. Retrieved January 24, 2026, from [Link]
-
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine | 101540-79-8. (n.d.). LookChem. Retrieved January 24, 2026, from [Link]
-
N-METHYL-2-PYRROLIDONE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved January 24, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved January 24, 2026, from [Link]
-
Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (n.d.). Retrieved January 24, 2026, from [Link]
-
Asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines. (n.d.). York Research Database. Retrieved January 24, 2026, from [Link]
- Synthesis of pharmaceutically useful pyridine derivatives. (n.d.). Google Patents.
-
One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. (2026, January 9). American Chemical Society. Retrieved January 24, 2026, from [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 486-56-6|(S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.ca [fishersci.ca]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. lobachemie.com [lobachemie.com]
Comprehensive Guide to the Preparation, Handling, and Storage of Stock Solutions for 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the backbone of modern medicinal chemistry, providing the structural motifs essential for biological activity and optimized pharmaceutical properties.[1][2] 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one is a heterocyclic small molecule with potential applications in drug discovery programs. The ability to generate reliable and reproducible biological data is fundamentally dependent on the accurate preparation of stock solutions. This guide provides a detailed, field-tested framework for preparing, validating, and storing stock solutions of this compound. We move beyond simple instructions to explain the causality behind each step, ensuring that researchers can adapt these protocols to their specific experimental needs while maintaining the highest standards of scientific integrity.
Compound Identification and Physicochemical Profile
A thorough understanding of a compound's properties is the foundation of reliable solution preparation. Since detailed experimental data for this compound is not widely published, its physicochemical profile is inferred from its close structural isomer, (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (Cotinine), and the parent scaffold, N-Methyl-2-pyrrolidone (NMP).[3][4]
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₂N₂O | [3] |
| Molecular Weight | 176.22 g/mol | [3] |
| Appearance | Likely a solid or oil at room temperature. The related isomer, Cotinine, is a solid with a melting point of 40-42°C.[3] | [3] |
| Predicted Solubility | High: DMSO (e.g., ≥100 mM), Ethanol (e.g., ≥50 mg/mL), Methanol, Chloroform.[3] Low/Insoluble: Water. The pyrrolidinone ring is polar, but the pyridine substituent increases hydrophobicity.[3][4] | [3][4] |
| Predicted Stability | Stable under standard conditions. May be sensitive to heat and light. Incompatible with strong oxidizing agents.[3] | [3] |
Critical Safety and Handling Protocols
Handling any novel research compound requires adherence to strict safety protocols. The following guidelines are based on data for the parent compound N-Methyl-2-pyrrolidone (NMP), which is classified as a skin and eye irritant and may cause reproductive harm.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields. All weighing and initial solubilization steps should be performed in a certified chemical fume hood.
-
Hazard Mitigation: Avoid inhalation of any dust or powder. Prevent direct contact with skin and eyes.[7] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Waste Disposal: Dispose of all waste materials (e.g., contaminated vials, pipette tips, gloves) in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
The Workflow of a Self-Validating Stock Solution
The primary goal of preparing a stock solution is to create a concentrated, stable, and accurately quantified reserve that can be diluted to generate working solutions for experiments.[8][9] This minimizes weighing errors for small quantities and ensures consistency across multiple experiments. The workflow below illustrates the key stages.
Caption: General workflow from solid compound to final working solution.
Protocol 1: Preparation of a 10 mM Primary Stock in DMSO
This protocol details the creation of a high-concentration primary stock solution, which serves as the validated source for all subsequent dilutions. A concentration of 10 mM is standard for small molecule screening and characterization.[10]
Materials:
-
This compound (solid)
-
Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or microcentrifuge tube
-
Volumetric pipettes
-
Vortex mixer
Step-by-Step Methodology:
-
Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration. The formula is:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of a 10 mM stock:
-
Mass (mg) = (10 mmol/L) × (0.001 L) × (176.22 g/mol ) × (1000 mg/g)
-
Mass (mg) = 1.762 mg
-
-
-
Weigh the Compound:
-
Place a clean weighing boat on the tared analytical balance within a chemical fume hood.
-
Carefully weigh out the calculated mass (e.g., 1.762 mg). Record the actual mass to at least three decimal places.
-
Rationale: Using the actual weighed mass for the final concentration calculation ensures the highest accuracy, accounting for any minor deviations during weighing.
-
-
Solubilization:
-
Quantitatively transfer the weighed compound into a clean, appropriately sized amber vial.
-
Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL).
-
Rationale: Amber vials protect light-sensitive compounds from degradation. Anhydrous DMSO is used to prevent introducing water, which can affect the solubility and stability of some compounds.
-
Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved.
-
-
Final Concentration and Labeling:
-
Perform a visual inspection to ensure no solid particles remain. The solution should be clear.
-
Calculate the precise concentration based on the actual mass weighed.
-
Label the vial clearly with: Compound Name, Exact Concentration , Solvent, Date, and Your Initials.
-
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the dilution of the DMSO primary stock into an aqueous buffer (e.g., PBS, cell culture media) for biological assays.
Materials:
-
10 mM Primary Stock in DMSO
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline)
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or destination plate
Step-by-Step Methodology:
-
Calculate Required Volumes: Use the dilution formula C₁V₁ = C₂V₂ , where:[11]
-
C₁ = Concentration of the primary stock (e.g., 10 mM or 10,000 µM)
-
V₁ = Volume of the primary stock to add (the unknown)
-
C₂ = Desired final concentration of the working solution (e.g., 10 µM)
-
V₂ = Desired final volume of the working solution (e.g., 1 mL or 1000 µL)
-
Example Calculation for 1 mL of a 10 µM working solution:
-
(10,000 µM) × V₁ = (10 µM) × (1000 µL)
-
V₁ = (10 µM × 1000 µL) / 10,000 µM
-
V₁ = 1 µL
-
-
-
Dilution Procedure:
-
Pipette the volume of aqueous buffer needed (V₂ - V₁) into a fresh tube. In this example, 1000 µL - 1 µL = 999 µL.
-
Add the calculated volume of the primary stock (V₁, 1 µL) directly into the buffer.
-
Expert Tip: To prevent precipitation of the hydrophobic compound, dispense the DMSO stock directly into the liquid buffer while simultaneously vortexing or by repeatedly pipetting up and down. This rapid mixing avoids localized high concentrations of DMSO that can cause the compound to crash out of solution.
-
-
Final Checks and Use:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the concentration may be above its aqueous solubility limit.
-
Use the working solution in your experiment immediately. Aqueous solutions are generally less stable than DMSO stocks.
-
Quality Control and Long-Term Storage
A protocol's trustworthiness is defined by its provisions for validation and stability.
Validation:
-
Primary QC: The most critical quality control is the initial visual confirmation that the compound has fully dissolved in the primary stock.
-
Advanced QC (Optional): For applications requiring absolute concentration certainty, such as quantitative pharmacology, the stock solution concentration can be verified using methods like HPLC with a standard curve or UV-Vis spectroscopy if the compound has a suitable chromophore and a known molar extinction coefficient. This process is known as titer determination or standardization.[12]
Storage and Stability: Proper storage is essential to maintain the integrity of the compound over time.
Caption: Decision-making workflow for the storage of stock solutions.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, the primary DMSO stock should be divided into small, single-use aliquots in properly sealed vials.
-
Storage Conditions: Store aliquots at -20°C for routine use or at -80°C for long-term archival storage. Always protect from light.[13]
References
-
LookChem. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. [Link]
-
ChemBK. (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Request for Quotation. [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. [Link]
-
PubChem. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. [Link]
-
Ataman Kimya. 1-METHYL-5-PYRROLIDINONE. [Link]
-
Wikipedia. Nicotine. [Link]
-
CUNY. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]
-
Chemsrc. 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. [Link]
-
PubChem. N-methyl-2-pyrrolidone. [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. [Link]
-
ResearchGate. Heterocycles in drug discovery: Properties and preparation | Request PDF. [Link]
-
Quansys Biosciences. Dilutions: Explanations and Examples of Common Methods. [Link]
-
Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]
-
PENTA. N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET. [Link]
-
Montclair State University. Heterocycles in drug discovery: Properties and preparation. [Link]
-
Solubility of Things. N-Methyl-2-pyrrolidone. [Link]
-
Bitesize Bio. Top Ten Tips for Making Stock Solutions. [Link]
-
Chemos. Safety Data Sheet: N-methyl-2-pyrrolidone. [Link]
-
MDPI. Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study. [Link]
-
Lab Alley. 1-Methyl-2-Pyrrolidinone-Safety-Data-Sheet-SDS.pdf. [Link]
-
National Institutes of Health. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchwith.montclair.edu [researchwith.montclair.edu]
- 3. chembk.com [chembk.com]
- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. chemos.de [chemos.de]
- 7. media.laballey.com [media.laballey.com]
- 8. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Dilutions: Explanations and Examples of Common Methods [quansysbio.com]
- 12. Importance of Volumetric Solution Standardization [sigmaaldrich.com]
- 13. lookchem.com [lookchem.com]
Troubleshooting & Optimization
optimizing reaction conditions for 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one synthesis
Welcome to the technical support center for the synthesis of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. Our goal is to equip you with the scientific understanding to diagnose and resolve common experimental challenges, thereby optimizing your reaction conditions for improved yield and purity.
I. Overview of the Synthetic Strategy
The synthesis of this compound, a substituted γ-lactam, can be approached through several methodologies. A common and logical pathway involves the formation of the pyrrolidinone ring followed by N-alkylation, or a convergent approach where the N-methyl group is introduced early in the synthesis. For the purpose of this guide, we will focus on a strategy involving the cyclization of a γ-amino acid derivative, which is a widely applicable method for lactam synthesis.
The proposed synthetic workflow is outlined below:
Caption: A generalized workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What are the most common starting materials for this synthesis?
A1: A practical approach often starts with a pyridine derivative and a suitable four-carbon building block that can be converted into the pyrrolidinone ring. For instance, one could utilize a reaction between a 2-substituted pyridine (like 2-lithiopyridine or a 2-halopyridine) and a derivative of glutamic acid or a related γ-amino acid precursor. Another strategy involves the use of donor-acceptor cyclopropanes which can react with primary amines to form substituted pyrrolidin-2-ones.[1]
Q2: I am observing low yields during the lactamization step. What are the likely causes?
A2: Low yields in lactam formation can stem from several factors:
-
Incomplete reaction: The cyclization of γ-amino esters to lactams often requires heat or acid/base catalysis.[1] Ensure your reaction temperature and time are sufficient.
-
Side reactions: Polymerization of the γ-amino acid or ester can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration (high dilution principle) can favor the intramolecular pathway.
-
Steric hindrance: The substituents on your precursor can sterically hinder the cyclization.
-
Reversibility: The equilibrium may not favor the lactam. Removal of the alcohol or water byproduct can help drive the reaction to completion.
Q3: I am struggling with the N-methylation of the 5-(pyridin-2-yl)pyrrolidin-2-one intermediate. What conditions should I try?
A3: N-alkylation of lactams is typically achieved by treating the lactam with a strong base followed by an alkylating agent.
-
Choice of Base: Sodium hydride (NaH) is a common choice to deprotonate the lactam nitrogen. Other bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective, especially with more reactive alkylating agents.[2]
-
Alkylating Agent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) are standard methylating agents.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used.
-
Troubleshooting: If you observe low conversion, ensure your lactam is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as strong bases are sensitive to moisture. Also, consider the possibility of O-alkylation as a side reaction, although N-alkylation is generally favored for lactams.[3]
Q4: My final product is difficult to purify. What purification techniques are recommended?
A4: The purification of this compound can be challenging due to its polarity and potential for co-elution with starting materials or byproducts.
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the product on the silica gel.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure could be an option.[4]
III. Troubleshooting Guide
This section provides a more detailed breakdown of potential problems and their solutions in a structured format.
Problem 1: Low Yield of the Pyrrolidinone Ring
| Symptom | Potential Cause | Proposed Solution | Scientific Rationale |
| Reaction stalls; starting material remains | Insufficient activation of the carboxylic acid or ester for cyclization. | If starting from a γ-amino acid, use a coupling agent (e.g., DCC, EDC). For a γ-amino ester, consider acid catalysis (e.g., acetic acid, p-TsOH) or higher temperatures.[1] | Coupling agents activate the carboxyl group for nucleophilic attack by the amine. Acid catalysis protonates the ester carbonyl, making it more electrophilic. Heat provides the necessary activation energy for the intramolecular reaction. |
| Formation of a polymeric solid | Intermolecular polymerization is outcompeting the intramolecular cyclization. | Employ the high dilution principle by adding the γ-amino acid/ester solution slowly to a larger volume of refluxing solvent. | At high concentrations, the probability of intermolecular reactions increases. High dilution favors the intramolecular cyclization, as the reacting ends of the same molecule are in closer proximity than separate molecules. |
| No reaction observed | The reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. | Many lactamization reactions require significant thermal energy to overcome the activation barrier for cyclization. |
Problem 2: Inefficient N-Methylation
| Symptom | Potential Cause | Proposed Solution | Scientific Rationale |
| Low conversion to the N-methylated product | The base is not strong enough to fully deprotonate the lactam nitrogen. | Switch to a stronger base, such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). | A stronger base will more effectively deprotonate the relatively weakly acidic N-H bond of the lactam, generating the nucleophilic lactamate anion required for alkylation. |
| Reaction is slow or incomplete | The alkylating agent is not sufficiently reactive. | Use a more reactive methylating agent like methyl triflate or dimethyl sulfate. | The reactivity of alkylating agents follows the order of leaving group ability (e.g., triflate > iodide > bromide > chloride). A more reactive agent will accelerate the SN2 reaction. |
| Presence of O-alkylated byproduct | The reaction conditions favor O-alkylation. | Use a polar aprotic solvent like DMF or THF and a counter-ion that favors N-alkylation (e.g., Na+). | Polar aprotic solvents solvate the cation but not the anion, increasing the nucleophilicity of the lactamate. The harder sodium cation tends to associate more with the harder nitrogen atom, favoring N-alkylation over O-alkylation (Pearson's HSAB theory). |
Problem 3: Side Reactions Involving the Pyridine Ring
| Symptom | Potential Cause | Proposed Solution | Scientific Rationale |
| Formation of a quaternary pyridinium salt | The pyridine nitrogen is being alkylated by the methylating agent. | Use a less reactive methylating agent or carefully control the stoichiometry of the methylating agent. Alternatively, protect the pyridine nitrogen if possible, though this adds steps to the synthesis. | The pyridine nitrogen is a nucleophile and can compete with the lactam nitrogen for the alkylating agent. Careful control of reaction conditions can help to achieve selective N-methylation of the lactam. |
| Decomposition or undesired reactions of the pyridine ring | Use of harsh reagents (e.g., strong organometallics) that are incompatible with the pyridine ring. | Choose milder reagents and reaction conditions. For example, if a lithiation of the pyridine ring is required, perform the reaction at low temperatures. | Pyridine rings can be susceptible to nucleophilic attack or other side reactions under certain conditions. Careful selection of reagents is crucial to avoid these issues.[5][6] |
IV. Experimental Protocols
General Protocol for Lactamization of a γ-Amino Ester
-
Dissolve the γ-amino ester precursor in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a weak acid, for example, acetic acid.[1]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude lactam by column chromatography or crystallization.
General Protocol for N-Methylation of a Lactam
-
To a solution of the lactam in anhydrous DMF under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. Visualizing Reaction Pathways
Caption: Competing N- and O-alkylation pathways for the lactam intermediate.
VI. References
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
-
Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.
-
Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine. Google Patents.
-
Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]
-
(PDF) Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). ResearchGate. [Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]
-
(PDF) Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]
-
Lactam synthesis. Organic Chemistry Portal. [Link]
-
Selective C-4 Alkylation of Pyridines. ChemistryViews. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. PMC. [Link]
-
SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. ijpam.eu. [Link]
-
Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry. [Link]
-
Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]
- 5. chemistryviews.org [chemistryviews.org]
- 6. m.youtube.com [m.youtube.com]
Pyrrolidinone Synthesis: A Technical Support Guide to Overcoming Low Yields
Welcome to the Technical Support Center for Pyrrolidinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their synthesis of this critical heterocyclic scaffold. As a senior application scientist, I understand that the path from a published procedure to a successful laboratory outcome is often fraught with unforeseen obstacles. This resource is structured to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your specific experimental context.
Section 1: Troubleshooting Common Issues in Pyrrolidinone Synthesis
This section is formatted as a series of questions and answers to directly address the most frequent challenges encountered during the synthesis of pyrrolidinones, particularly when starting from γ-butyrolactone (GBL) and primary amines, a widely used industrial and laboratory method.
Reagent Quality and Handling: The Foundation of a Successful Synthesis
Question: My yields are consistently low, and I suspect my starting materials. What are the critical purity aspects of γ-butyrolactone (GBL) and the amine that I should consider?
Answer: The purity of your starting materials is paramount and often the root cause of diminished yields.
For γ-butyrolactone (GBL) , commercial grades can contain several impurities that can interfere with the reaction.[1] Key contaminants to be aware of include:
-
Water: While controlled amounts of water can sometimes be beneficial in certain high-temperature, high-pressure industrial processes to improve selectivity, excess water in a standard laboratory setting can lead to the hydrolysis of GBL to γ-hydroxybutyric acid (GHB).[2] This equilibrium is pH-dependent and can reduce the effective concentration of your starting lactone.[2]
-
γ-Hydroxybutyric acid (GHB): The presence of GHB as an impurity signifies partial hydrolysis of the GBL.[1] While the reaction with an amine can still proceed from GHB, the reaction conditions might not be optimal for the initial acid-amine condensation, potentially leading to incomplete conversion.
-
1,4-Butanediol: This is a common precursor in GBL synthesis and its presence as an impurity can lead to the formation of undesired byproducts.[1]
-
Other organic impurities: Residual solvents or byproducts from the GBL manufacturing process can also be present.[1]
For the amine , the primary concern is its purity and the absence of secondary or tertiary amine contaminants, which can lead to undesired side reactions. The amine should be anhydrous, as water can promote the hydrolysis of GBL.
Best Practices for Reagent Handling:
-
Use freshly opened or properly stored reagents. GBL is hygroscopic and will absorb atmospheric moisture.
-
Consider purification of GBL. If you suspect impurities, distillation of GBL can be an effective purification method.
-
Ensure your amine is of high purity and dry. Distillation of liquid amines or recrystallization of solid amines may be necessary.
-
Perform quality control. Analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of your starting materials before commencing the synthesis.
Reaction Condition Optimization: Fine-Tuning for Maximum Yield
Question: I am observing incomplete conversion of my starting materials. How do I optimize my reaction conditions?
Answer: Incomplete conversion is a common issue that can often be resolved by systematically optimizing the reaction parameters. The reaction of GBL with a primary amine to form a pyrrolidinone is a nucleophilic acyl substitution followed by an intramolecular cyclization.
Key Parameters to Optimize:
| Parameter | Impact on Yield | Troubleshooting Recommendations |
| Temperature | Reaction rate is highly temperature-dependent. Insufficient temperature leads to slow or incomplete reactions. Excessive temperature can lead to thermal degradation of the product or starting materials. | Start with the temperature reported in a reliable literature procedure. If conversion is low, incrementally increase the temperature while monitoring the reaction for the appearance of degradation products by TLC or LC-MS. |
| Reaction Time | Insufficient reaction time will result in incomplete conversion. | Monitor the reaction progress using an appropriate analytical technique (TLC, GC, LC-MS). Continue the reaction until the starting materials are consumed or no further product formation is observed. |
| Stoichiometry | The molar ratio of amine to GBL is critical. An excess of the amine is often used to drive the reaction to completion. | A common starting point is to use a 1.5 to 2-fold molar excess of the amine. If you are still observing unreacted GBL, a higher excess of the amine may be beneficial. |
| Solvent | The choice of solvent can significantly impact the reaction rate and solubility of reactants. | For many pyrrolidinone syntheses, polar aprotic solvents like DMF, DMSO, or NMP can be effective. In some cases, running the reaction neat (without solvent) at an elevated temperature is also a viable option. |
| Mixing | Inadequate mixing can lead to localized concentration gradients and incomplete reaction. | Ensure efficient stirring throughout the reaction, especially for heterogeneous mixtures. |
Troubleshooting Workflow for Optimizing Reaction Conditions:
Caption: A decision-making workflow for troubleshooting low yields due to incomplete conversion.
Work-up and Purification: Preserving Your Hard-Earned Product
Question: I seem to be losing a significant amount of my product during the work-up and purification steps. What are some common pitfalls and how can I avoid them?
Answer: Product loss during isolation and purification is a frustratingly common problem. Pyrrolidinones are often water-soluble, which can complicate extractions.
Common Work-up and Purification Challenges:
-
Emulsion Formation: During aqueous work-ups, emulsions can form, making phase separation difficult and leading to product loss. To mitigate this, you can try adding brine to the aqueous layer, which increases its ionic strength and helps to break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.[3]
-
Product Solubility in the Aqueous Phase: Due to their polar nature, some pyrrolidinones have significant solubility in water. To maximize recovery, perform multiple extractions with a suitable organic solvent. If the product is highly polar, consider using a more polar extraction solvent like ethyl acetate or even a mixture of dichloromethane and isopropanol. Back-extraction of the combined aqueous layers with fresh organic solvent is also recommended.
-
Co-elution with Starting Materials or Byproducts during Chromatography: Unreacted GBL or amine can be difficult to separate from the desired pyrrolidinone, especially if they have similar polarities.
-
To remove excess amine: An acidic wash (e.g., with dilute HCl) of the organic layer during work-up will protonate the amine, making it water-soluble and easily removed in the aqueous phase.
-
To remove unreacted GBL: GBL can be challenging to remove by simple extraction. Careful optimization of your chromatography conditions (solvent system, gradient) is crucial. Consider using a different stationary phase if co-elution is a persistent issue.
-
-
Thermal Degradation during Solvent Evaporation: Some pyrrolidinones may be thermally sensitive. When removing the solvent after purification, use a rotary evaporator at the lowest practical temperature and pressure to avoid degradation.
Recommended Purification Protocol for a Typical Pyrrolidinone Synthesis:
-
Quench the reaction: If necessary, cool the reaction mixture and quench any reactive species.
-
Solvent removal (if applicable): If the reaction was performed in a high-boiling solvent, it may need to be removed under reduced pressure.
-
Aqueous work-up: Dilute the residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or brine. If excess amine was used, perform an acidic wash.
-
Drying and concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system. The polarity of the eluent will depend on the specific pyrrolidinone. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction is turning dark brown/black. Is this normal, and does it affect my yield?
A1: Significant color change, especially to dark brown or black, often indicates decomposition or the formation of polymeric byproducts. This can be caused by excessive heat or the presence of impurities that act as catalysts for degradation. While some color change can be normal, a very dark solution is a cause for concern and is often correlated with lower yields of the desired product. Try running the reaction at a lower temperature and ensure your starting materials are pure.
Q2: Can I use aqueous ammonia instead of anhydrous ammonia for the synthesis of 2-pyrrolidinone from GBL?
A2: Yes, aqueous ammonia can be used. In fact, in some industrial processes, the presence of water has been shown to improve the selectivity for 2-pyrrolidinone.[4] However, the reaction will require high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) to achieve good conversion and selectivity.[4] For laboratory-scale synthesis under less forcing conditions, anhydrous ammonia or a solution of ammonia in an organic solvent is often preferred to minimize the potential for GBL hydrolysis.
Q3: I am performing a reductive amination to synthesize a substituted pyrrolidine, and my yields are low. What could be the issue?
A3: In reductive amination, a common reason for low yields is the premature reduction of the aldehyde or ketone starting material by the reducing agent before it has a chance to form the intermediate imine or enamine. To circumvent this, consider using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion over the carbonyl group.[5][6] Alternatively, you can perform the reaction in two steps: first, form the imine (often with removal of water), and then add the reducing agent.
Q4: How can I monitor the progress of my pyrrolidinone synthesis?
A4: The choice of monitoring technique depends on the specific reaction and the available instrumentation.
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively follow the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information and can help to identify the formation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a clear picture of the conversion of starting materials to the product.
Section 3: Experimental Protocols
General Protocol for the Synthesis of N-Benzyl-2-pyrrolidinone from γ-Butyrolactone and Benzylamine
This protocol is provided as a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine γ-butyrolactone (1.0 eq) and benzylamine (1.5 eq).
-
Heating: Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 volumes).
-
Wash the organic layer with 1 M HCl (2 x 5 volumes) to remove excess benzylamine.
-
Wash the organic layer with saturated aqueous NaHCO₃ (1 x 5 volumes) and then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-benzyl-2-pyrrolidinone.
Reaction Pathway Diagram:
Caption: General reaction pathway for the synthesis of an N-substituted pyrrolidinone from γ-butyrolactone and a primary amine.
References
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
-
gamma-butyrolactone. (2005, August 22). SWGDrug. Retrieved from [Link]
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
-
The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational. INCHEM. Retrieved from [Link]
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
-
Reductive amination. Wikipedia. Retrieved from [Link]
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020, May 1). LCGC International. Retrieved from [Link]
Sources
identifying and minimizing byproducts in 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one reactions
Technical Support Center: Synthesis of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. The inherent complexities of lactam synthesis, particularly involving heterocyclic moieties, often lead to challenges in controlling reaction pathways and minimizing the formation of impurities. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to identify, understand, and mitigate common synthetic byproducts, thereby improving yield, purity, and process robustness.
Section 1: Synthetic Pathways and Mechanistic Overview of Byproduct Formation
The synthesis of this compound can be approached through several routes. A common and logical strategy involves the formation of the γ-lactam ring from a suitable linear precursor. One such pathway is the reductive amination of a keto-acid or keto-ester with methylamine, followed by intramolecular cyclization.
The primary challenge in this synthesis is controlling the cyclization step and preventing side reactions. The pyridine ring, with its electron-withdrawing nitrogen atom, influences the reactivity of the entire molecule. Byproducts can arise from incomplete reactions, side-chain reactivity, or degradation under the reaction conditions.
Caption: Primary reaction pathway and potential side reactions leading to common byproducts.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: My initial analysis (TLC, LC-MS) shows several unexpected spots/peaks. What are the most probable byproducts?
Answer: The presence of multiple species in your crude reaction mixture is a common challenge. Based on the proposed reaction mechanism, the impurities are typically structurally related to the starting materials or the desired product. The table below outlines the most common byproducts and their key analytical identifiers.
| Byproduct Category | Probable Structure / Identity | Identification via LC-MS (Expected m/z) | Key ¹H NMR Signals for Identification | Causality & Rationale |
| Starting Materials | Unreacted keto-ester or methylamine. | Corresponds to starting material masses. | Presence of characteristic ester signals (e.g., -OCH₃ singlet) or unreacted amine. | Inefficient reaction conditions, poor reagent quality, or incorrect stoichiometry. |
| Incomplete Cyclization | Open-chain γ-amino acid or ester. | [M+H]⁺ = Product MW + 18 (H₂O). | Broad N-H and/or O-H peaks, absence of the constrained ring proton signals. | Insufficient heat or reaction time to overcome the activation energy for lactamization. Hydrolysis of the intermediate can also occur during workup.[1][2][3] |
| Elimination Products | Dehydrated imine or enamine intermediates. | [M-H]⁻ or [M-H₂O+H]⁺. | Presence of vinylic protons (5-7 ppm) or imine C-H signals. | Often caused by excessive heat, which favors elimination over cyclization. Strong acidic or basic conditions can also promote this pathway. |
| Dimerization/Polymerization | Products of intermolecular condensation. | High molecular weight peaks, often 2x the intermediate mass or higher. | Complex, often broad and poorly resolved proton signals. Significant signal reduction in the aromatic region relative to aliphatic. | High concentrations of the reactive intermediate can lead to intermolecular reactions competing with the desired intramolecular cyclization. |
FAQ 2: How can I adjust my reaction conditions to minimize these byproducts and improve the yield of the target lactam?
Answer: Optimizing reaction conditions is crucial for directing the reaction toward the desired intramolecular cyclization. The key is to find a balance where the rate of product formation is maximized while the rates of side reactions are minimized.
| Parameter | Recommended Action & Rationale | Potential Pitfalls to Avoid |
| Temperature | Start at a moderate temperature (e.g., 80-100 °C) and monitor reaction progress. The cyclization step is often endothermic and requires thermal energy.[4][5] | Excessively high temperatures (>120 °C) can promote decomposition and the formation of elimination byproducts. Too low a temperature will result in a stalled reaction and a high proportion of the open-chain intermediate. |
| Solvent | Use a high-boiling, aprotic solvent like toluene, xylene, or DMSO. These solvents can facilitate the removal of water (a byproduct of cyclization) azeotropically if a Dean-Stark trap is used. | Protic solvents (e.g., alcohols) can compete as nucleophiles or interfere with the cyclization equilibrium. Ensure the solvent is anhydrous. |
| Concentration | Run the reaction under relatively dilute conditions (e.g., 0.1-0.5 M). This favors the intramolecular cyclization pathway over intermolecular dimerization or polymerization by reducing the probability of two intermediate molecules colliding. | Overly dilute conditions can slow the reaction rate significantly, requiring longer reaction times, which may lead to thermal degradation. |
| Catalyst/Additives | The use of a mild acid catalyst (e.g., acetic acid, p-TsOH) can protonate the ester/acid carbonyl, making it more electrophilic and promoting the nucleophilic attack by the amine to close the ring. | Strong, non-volatile acids can complicate purification and may lead to charring or other side reactions at high temperatures. |
FAQ 3: I've optimized the reaction, but a persistent impurity co-elutes with my product during column chromatography. What advanced purification strategies can I employ?
Answer: When standard silica gel chromatography fails, it's often because the impurity has a very similar polarity to your product. In such cases, a multi-pronged approach to purification is necessary.
-
Switching Chromatographic Mode:
-
Reverse-Phase Chromatography: If you are using normal-phase (silica) chromatography, switch to reverse-phase (C18). The separation mechanism is based on hydrophobicity rather than polarity, which can often resolve closely related compounds. Use a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or TFA to improve peak shape.
-
Alumina Chromatography: For basic compounds like pyridines, basic or neutral alumina can sometimes provide better separation and reduce tailing compared to acidic silica gel.
-
-
Acid-Base Extraction:
-
Exploit the basicity of the pyridine nitrogen. Dissolve the crude mixture in a non-polar organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1 M HCl). Your product and basic impurities should move into the aqueous layer.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃, NaOH) to pH > 8 and extract your product back into an organic solvent. This can remove non-basic impurities.
-
-
Crystallization:
-
This is one of the most powerful purification techniques if your product is a solid.
-
Solvent Screening: Systematically screen for a solvent or solvent pair in which your product is soluble when hot but sparingly soluble when cold. Common choices include isopropanol, ethyl acetate, heptane, or mixtures thereof.
-
The process of crystal lattice formation is highly specific and often excludes impurities, leading to a significant increase in purity.[6]
-
Section 3: Key Experimental Protocols
Protocol 1: Workflow for Reaction Optimization & Byproduct Minimization
This protocol outlines a systematic approach to optimizing your reaction to favor the formation of this compound.
Caption: Systematic workflow for optimizing the reaction conditions.
Step-by-Step Procedure:
-
Establish a Baseline: Run the reaction using a standard set of conditions (e.g., as described in a literature precedent for a similar lactam synthesis).
-
Analyze the Outcome: After the reaction is complete, take a small aliquot of the crude mixture. Analyze it using LC-MS to determine the ratio of product to byproducts and tentatively identify the impurities by mass. Use ¹H NMR to confirm structural features.
-
Identify the Key Parameter: Based on the main byproduct identified in FAQ 1, select the most likely parameter to optimize.
-
If the main impurity is the open-chain intermediate , the reaction likely needs more energy or time. Increase the temperature or reaction time.
-
If dimerization/polymerization is significant, the concentration is likely too high. Decrease the concentration.
-
If elimination/degradation products are observed, the temperature may be too high. Decrease the temperature.
-
-
Systematic Variation: Vary only one parameter at a time, keeping all others constant. For example, run three reactions in parallel at 80°C, 100°C, and 120°C.
-
Re-analyze and Iterate: Analyze the results from the varied reactions. If an improvement is seen, you can perform finer variations around that new optimal point. If not, return to the baseline condition and vary the next most likely parameter (e.g., concentration).
-
Finalize Optimized Conditions: Once a condition is found that provides a product-to-byproduct ratio of >95:5 by LC area%, these can be considered your optimized conditions for scale-up.
References
- CN114195759A - Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl)
-
Ivan V. Trushkov, et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8456. [Link]
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
-
ChemRxiv. (2022). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)
-
Ivan V. Trushkov, et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central (PMC). [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]
-
The Chemistry of Bridged Lactams and Related Heterocycles. PubMed Central (PMC). [Link]
-
Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. National Institutes of Health (NIH). [Link]
-
(PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PubMed Central (PMC). [Link]
-
What is the usual nature of impurities in synthetic peptides? ResearchGate. [Link]
-
ChemInform Abstract: Chemistry of Bridged Lactams and Related Heterocycles. ResearchGate. [Link]
- WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
-
Crystalline form of 1-{(2S,5R)-2-methyl-5-[(7H- pyrrolo[2,3-d]pyrimidin-4-yl... Technical Disclosure Commons. [Link]_series/7955/)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
addressing solubility problems of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one in biological buffers
Technical Support Center: 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Last Updated: January 24, 2026
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in biological buffers. Our goal is to provide you with the foundational knowledge and practical steps to ensure the successful and reproducible use of this compound in your experiments.
Understanding the Molecule: Why Solubility is a Challenge
This compound is a heterocyclic compound featuring both a pyrrolidinone and a pyridine ring. This structure imparts specific physicochemical properties that directly influence its solubility. The pyridine ring contains a nitrogen atom that can be protonated, making its solubility highly dependent on the pH of the medium.[1][2] Concurrently, the overall structure has lipophilic characteristics, leading to low intrinsic water solubility.
A search for a related compound, (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (a positional isomer), reveals it is not miscible or is difficult to mix in water.[3] This suggests our target compound likely shares this characteristic of poor aqueous solubility. The predicted pKa of this isomer is approximately 4.72, attributed to the pyridine nitrogen.[3] This pKa value is a critical piece of information: at physiological pH (around 7.4), the compound will be predominantly in its neutral, less soluble form.
| Property | Estimated Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~176.22 g/mol | Moderate size, typical for small molecule inhibitors. |
| LogP | ~1.6 - 2.1 | Indicates a degree of lipophilicity, favoring organic solvents over water.[4][5] |
| pKa (Predicted) | ~4.7 - 5.2 | As a weak base, it will be protonated and more soluble at pH < pKa.[1][3] At neutral or basic pH, it is uncharged and less soluble. |
| Aqueous Solubility | Poor / Difficult to mix | Direct dissolution in aqueous buffers like PBS or cell culture media is expected to be problematic.[3] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users. The solutions are presented in a question-and-answer format to directly tackle the problems you may be facing.
Q1: I dissolved this compound in my buffer (PBS, pH 7.4), but it immediately turned cloudy. What happened?
Answer: This is a classic case of precipitation due to pH-dependent solubility. Your compound is a weak base because of the pyridine ring, which has a pKa around 5.2.[6]
-
The Chemistry: At a pH below its pKa, the pyridine nitrogen accepts a proton (becomes protonated), acquiring a positive charge. This charged, or ionized, form is significantly more soluble in polar solvents like water. However, in Phosphate-Buffered Saline (PBS) at pH 7.4, which is well above the pKa, the compound exists predominantly in its neutral, uncharged form. This form is much less polar and, therefore, poorly soluble in aqueous media, causing it to precipitate out of solution.
-
Immediate Action: Do not proceed with the experiment. The observed cloudiness indicates that the actual concentration of the dissolved compound is unknown and significantly lower than intended, which will lead to inaccurate and non-reproducible results.
-
Solution: You must first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer. See Q2 for details.
Q2: How should I prepare a stock solution of this compound? Which solvent is best?
Answer: Preparing a concentrated stock solution in an organic solvent is the standard and recommended method for compounds with low aqueous solubility.
-
Recommended Solvents: Based on available data for similar structures, Dimethyl Sulfoxide (DMSO) and Ethanol are excellent choices.[3]
-
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Weigh out 1.76 mg of this compound (M.W. ~176.22 g/mol ).
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution if needed.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Q3: What is the maximum concentration of co-solvent (like DMSO) my cell-based assay can tolerate?
Answer: This is a critical consideration, as co-solvents can have their own biological effects.
-
General Guideline: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%.[7][8] Concentrations above 1% are often cytotoxic or can induce unintended cellular responses, such as differentiation or altered gene expression.[7][9]
-
Essential Control: You must run a vehicle control in your experiment. This is a parallel experiment where you add the same final concentration of the co-solvent (e.g., 0.1% DMSO) to your cells or assay system without the compound. This allows you to subtract any effects caused by the solvent itself.
-
Workflow for Determining Final Concentration:
-
Start with your high-concentration stock (e.g., 10 mM in DMSO).
-
Determine the highest final concentration of the compound you need to test (e.g., 10 µM).
-
Calculate the dilution factor: (10 mM) / (10 µM) = 1000x.
-
The final DMSO concentration will be (100%) / 1000 = 0.1%. This is generally a safe level for most cell-based assays.[7][8]
-
Troubleshooting Workflow for Solubility Issues
If you encounter precipitation or cloudiness upon diluting your stock solution into a biological buffer, follow this systematic troubleshooting guide.
Caption: Decision tree for troubleshooting precipitation.
Q4: My compound precipitates even when I dilute my DMSO stock into the buffer. What else could be the problem?
Answer: This phenomenon, where a compound soluble in an organic stock precipitates upon dilution into an aqueous buffer, is known as "salting out." It can also be influenced by the specific components of your buffer.
-
High Salt Concentrations: Complex biological buffers, especially some cell culture media, have high concentrations of salts. These salt ions are highly hydrated, effectively reducing the amount of "free" water available to dissolve your compound, which can lower its solubility.[10]
-
Buffer Species Interaction: Certain buffer salts, like phosphates, can interact with drug molecules and, in some cases, decrease their dissolution rate, particularly for salts of basic compounds.[11][12]
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Test Simpler Buffers: Try preparing the dilution in a simpler buffer system. For example, instead of a complex cell culture medium, test solubility in 20 mM HEPES or Tris at the same pH. If it stays in solution, it points to an interaction with a component in the more complex medium.
-
pH Adjustment (Assay Permitting): If your experimental system can tolerate it, slightly lowering the pH of the final buffer (e.g., from 7.4 to 7.0) can increase the proportion of the more soluble, protonated form of the compound.
-
Q5: Can I use techniques other than co-solvents to improve solubility?
Answer: Yes, several formulation strategies can be employed, though they require more development effort. These are generally considered when simple co-solvents are not sufficient or are incompatible with the experimental system.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules like yours, forming an inclusion complex that is water-soluble.[13] β-cyclodextrin is a common choice.[7]
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations (typically below their critical micelle concentration) to help keep hydrophobic compounds in solution.
-
Nanosuspensions: This advanced technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and thereby enhances the dissolution rate and saturation solubility.[14]
These methods require careful validation to ensure the formulation excipients do not interfere with the biological assay.[15][16]
Experimental Protocol: Systematic Solubility Assessment
This protocol provides a tiered approach to systematically determine the practical soluble concentration of this compound in a new biological buffer.
Objective: To find the maximum concentration that remains visually clear after dilution from a DMSO stock.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
The target biological buffer (e.g., DMEM + 10% FBS, PBS, etc.).
-
Sterile microcentrifuge tubes or a 96-well plate.
Procedure:
-
Prepare Serial Dilutions: In your target buffer, prepare a series of dilutions of your compound. It is crucial to add the DMSO stock to the buffer and mix immediately, rather than the other way around.
-
Example for a 100 µL final volume:
-
Well 1 (100 µM): 99 µL buffer + 1 µL of 10 mM stock.
-
Well 2 (50 µM): 99.5 µL buffer + 0.5 µL of 10 mM stock.
-
Well 3 (25 µM): 99.75 µL buffer + 0.25 µL of 10 mM stock.
-
...continue down to ~1 µM.
-
Control Well: 99 µL buffer + 1 µL of DMSO (Vehicle Control).
-
-
-
Incubation: Incubate the plate/tubes under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours). Precipitation can be time and temperature-dependent.
-
Visual Inspection: Carefully inspect each well against a dark background. Look for any signs of:
-
Cloudiness/Turbidity: A hazy appearance.
-
Precipitate: Visible particles, either suspended or settled at the bottom.
-
-
Determine Maximum Practical Solubility: The highest concentration that remains perfectly clear is your maximum working concentration for that specific buffer and set of conditions. It is advisable to use a concentration slightly below this limit for your experiments to ensure a margin of safety.
Caption: Workflow for solubility assessment.
References
-
ChemBK. (2024). (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Physico-chemical Properties. Available at: [Link]
-
LookChem. (2024). 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine Chemical Property. Available at: [Link]
-
Wikipedia. (2024). Pyridine. Available at: [Link]
-
PubChem. (2024). 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine Computed Properties. National Center for Biotechnology Information. Available at: [Link]
-
Shapiro, A. B. (2023). Answer to "Can high buffer concentration adversely affect aqueous solubility of a molecule that as is has low aq. solubility?". ResearchGate. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Busk, M., & Pontoppidan, P. L. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(6), 737–740. Available at: [Link]
-
Pardhi, D. M., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(8), 1-10. Available at: [Link]
-
Chemsrc. (2025). 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine Chemical & Physical Properties. Available at: [Link]
-
Busk, M., & Pontoppidan, P. L. (2012). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2022). Buffers: Solutions That Resist pH Change. Available at: [Link]
-
Vemavarapu, C., & Mollan, M. J. (2011). Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug. Journal of Pharmaceutical Sciences, 100(6), 2371-2380. Available at: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]
-
Kumar, S., & Singh, J. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2012). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
ACS Omega. (2026). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Molecular Pharmaceutics. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates. Available at: [Link]
-
PubChem. (2026). Pyridine Experimental Properties. National Center for Biotechnology Information. Available at: [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Scholarly Research Notices, 2010, 849759. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Cytotechnology. (2012). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
ResearchGate. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Available at: [Link]
-
PubChem. (2025). 3-(1-Methylpyrrolidin-2-yl)pyridine Computed Properties. National Center for Biotechnology Information. Available at: [Link]
-
Mishra, S. B., & Iacob, R. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutics, 16(5), 639. Available at: [Link]
-
Pipzine Chemicals. (2024). Pyridine, 2-methyl-5-(1-methyl-2-pyrrolidinyl)-. Available at: [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine|lookchem [lookchem.com]
- 5. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine | C11H16N2 | CID 53425846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijmsdr.org [ijmsdr.org]
Technical Support Center: Scaling Up 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one Production
Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and process development professionals. We will address common challenges encountered during production, providing troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate the complexities of moving from bench-scale synthesis to larger-scale production.
The transition from a laboratory-scale reaction to an industrial process is often fraught with challenges not apparent during initial discovery. Issues such as high dilutions, excessive use of reagents, and complex purification steps can render a synthesis economically unviable and difficult to reproduce at scale.[1] This guide provides a framework for developing a robust, efficient, and scalable process for this compound.
Section 1: Proposed Synthesis Pathway and Critical Control Points
A robust synthesis is the cornerstone of scalable production. Based on established methodologies for constructing substituted pyrrolidin-2-ones, we propose a convergent synthesis strategy.[2] This pathway involves the nucleophilic addition of a pyridine organometallic species to a suitable γ-amino ester derivative, followed by intramolecular cyclization (lactamization).
The workflow below highlights the key stages and potential challenges that must be carefully managed during scale-up.
Caption: Proposed synthetic workflow with critical control points (CCPs).
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and scale-up in a practical question-and-answer format.
Problem Area 1: Low Reaction Yield & Purity
Q1: My reaction yield is consistently low after the coupling and cyclization steps. What are the likely causes?
A1: Low yields in this type of synthesis often stem from three primary areas:
-
Inefficient Generation of the Organometallic Reagent: The formation of 2-lithiopyridine is highly sensitive to temperature and moisture. If the temperature rises above -70°C, the organolithium reagent can become unstable and decompose. The presence of water will rapidly quench the n-butyllithium and the 2-lithiopyridine.
-
Side Reactions: The lithiated pyridine is a strong base and nucleophile. It can react with the ester group of the lactam precursor, leading to unwanted byproducts. Additionally, self-condensation or polymerization of the starting materials can occur under harsh conditions.
-
Incomplete Lactamization: The final ring-closing step to form the pyrrolidinone is an equilibrium process. The choice of catalyst (acid or base) and the efficient removal of the alcohol byproduct (e.g., ethanol) are critical to drive the reaction to completion.
Q2: I'm observing a persistent yellow or brown discoloration in my final product. What causes this and how can it be removed?
A2: Product discoloration is a common issue when scaling up nitrogen-containing heterocycles.
-
Causality: The color often arises from trace impurities that have chromophores, which may be formed by oxidation or side reactions involving starting materials or the product itself. The pyrrolidinone ring system, while generally stable, can be susceptible to degradation under prolonged exposure to heat or acidic/basic conditions, especially in the presence of oxygen.[3] Traces of amine impurities are also known to contribute to color development in N-methyl-2-pyrrolidone (NMP), a related compound.[3]
-
Troubleshooting & Solutions:
-
Inert Atmosphere: Ensure all reaction and distillation steps are performed under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Purification Methods:
-
Activated Carbon Treatment: Before final distillation, dissolving the crude product in a suitable solvent (e.g., ethyl acetate) and stirring with a small amount of activated carbon can effectively adsorb many color bodies.
-
Alumina Polishing: Passing a solution of the product through a short plug of activated alumina can remove polar, color-causing impurities.[4] This is a scalable technique often used for purifying NMP.[3]
-
Fractional Vacuum Distillation: A carefully performed fractional distillation is often the most effective method. Ensure the vacuum is low enough to keep the boiling temperature down, minimizing thermal degradation.
-
-
Problem Area 2: Purification and Isolation at Scale
Q3: Column chromatography was effective in the lab, but it's not practical for the multi-kilogram scale. What are the recommended purification strategies for large-scale production?
A3: Scaling up purification requires moving away from chromatography towards more industrially viable techniques. The best strategy often involves a multi-step approach.
Caption: Decision tree for selecting a scalable purification strategy.
| Purification Method | Principle | Advantages at Scale | Disadvantages at Scale |
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | High throughput, cost-effective, removes non-volatile and low-boiling impurities. | Requires thermal stability of the product[5]; may not separate isomers or impurities with similar boiling points. |
| Crystallization | Precipitation of pure solid product from a supersaturated solution. | Potentially yields very high purity material; excellent for removing isomers and structurally similar impurities. | Product must be a solid at room temperature[5]; requires significant solvent use and process development. |
| Liquid-Liquid Extraction | Partitioning of product and impurities between two immiscible liquid phases. | Excellent for removing salts and highly polar/non-polar impurities during work-up. | Limited selectivity for similar compounds; generates large volumes of solvent waste. |
| Adsorbent Treatment | Passing a solution through a solid adsorbent like activated alumina or silica gel.[4] | Effective for removing trace polar impurities and color bodies; can be regenerated.[3] | Lower capacity than other methods; cost of adsorbent and potential for product loss. |
Section 3: Standard Operating Protocols
Protocol 1: Synthesis of this compound (100g Scale)
-
Safety First: This procedure involves pyrophoric reagents (n-BuLi) and requires strict anhydrous and inert atmosphere techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. Work in a certified chemical fume hood.
-
Reactor Setup: Assemble a 2L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a septum for reagent addition. Dry all glassware in an oven overnight and assemble while hot under a stream of nitrogen.
-
Reagent Preparation:
-
Charge the reactor with anhydrous tetrahydrofuran (THF, 800 mL) and 2-bromopyridine (158 g, 1.0 mol).
-
Cool the reactor to -78°C using a suitable cooling bath (e.g., dry ice/acetone).
-
-
Lithiation:
-
Slowly add n-butyllithium (2.5 M in hexanes, 420 mL, 1.05 mol) to the stirred solution via cannula or dropping funnel over 90 minutes, ensuring the internal temperature does not exceed -70°C.
-
Stir the resulting dark red-brown solution at -78°C for an additional 60 minutes.
-
-
Addition and Cyclization:
-
In a separate dry flask, prepare a solution of N-methyl-gamma-butyrolactam (109 g, 1.1 mol) in anhydrous THF (200 mL).
-
Slowly add this solution to the 2-lithiopyridine mixture over 60 minutes, maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
-
Quenching and Work-up:
-
Carefully cool the reactor to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 500 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 400 mL).
-
Combine all organic layers, wash with brine (1 x 300 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a dark oil.
-
Protocol 2: Purity Assessment by HPLC-UV/MS
-
Rationale: A robust analytical method is crucial for quality control. This HPLC method is adapted from established procedures for analyzing related polar compounds.[6]
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure consistent protonation of the pyridine nitrogen, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier for eluting the compound. |
| Gradient | 5% B to 95% B over 15 minutes | A standard gradient to elute compounds with a range of polarities and detect potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | A small volume to prevent peak broadening. |
| Detection | UV at 260 nm; MS (ESI+) | The pyridine ring has a strong UV absorbance. Mass spectrometry provides definitive identification. |
Section 4: Frequently Asked Questions (FAQs)
Q: What are the recommended storage and handling conditions for the purified product?
A: Based on data for structurally similar compounds, this compound should be handled as a potentially heat and moisture-sensitive material.[5][7]
-
Storage: Store in an airtight container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is recommended).[5] Protect from direct sunlight, as related lactams can decompose upon exposure to light.
-
Handling: Use in a well-ventilated area. Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these are incompatible.[5]
Q: Is the compound stable in aqueous solutions?
A: The lactam (amide) bond in the pyrrolidinone ring is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. At neutral pH and ambient temperature, it is expected to be relatively stable. For formulation studies, it is critical to perform stability tests at the intended pH and temperature.
Q: What are the primary safety concerns?
A: While specific toxicity data for this exact molecule is not available, related compounds like N-methyl-2-pyrrolidone (NMP) are known skin and eye irritants and may have reproductive toxicity.[8] Therefore, it is prudent to handle this compound with care. Avoid inhalation of vapors and direct contact with skin and eyes by using appropriate PPE.
Section 5: References
-
CN114195759A - Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine - Google Patents. Available at:
-
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine - LookChem. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. Available at: [Link]
-
1-METHYL-5-PYRROLIDINONE - Ataman Kimya. Available at: [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - ACS Publications. Available at: [Link]
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. Available at: [Link]
-
Nicotine - Wikipedia. Available at: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. Available at: [Link]
-
Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation - PubMed. Available at: [Link]
-
EP1613573A2 - Production of 5-methyl-1-hydrocarbyl-2-pyrrolidone by reductive amination of levulinic acid - Google Patents. Available at:
-
US6818593B2 - Production of 5-Methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with nitro compounds - Google Patents. Available at:
-
WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s) - Google Patents. Available at:
-
CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents. Available at:
-
(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Request for Quotation - ChemBK. Available at: [Link]
-
METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office - EP 1720833 B1 - EPO. Available at: [Link]
-
EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents. Available at:
-
Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - ResearchGate. Available at: [Link]
-
US4384125A - Process for the purification of 2-pyrrolidone - Google Patents. Available at:
-
N-methyl-2-pyrrolidone | C5H9NO - PubChem. Available at: [Link]
Sources
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 2. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | MDPI [mdpi.com]
- 3. data.epo.org [data.epo.org]
- 4. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. fda.gov [fda.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one. As a basic compound, this analyte presents a common but solvable challenge in reversed-phase chromatography. Our focus is to explain the underlying chemical interactions causing poor peak shape and to provide robust, scientifically-grounded solutions.
Understanding the Analyte: The Root of the Problem
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. This molecule contains a pyridine ring, which is basic in nature. The nitrogen atom on the pyridine ring has a predicted pKa of approximately 4.7.[1] This means that in mobile phases with a pH around this value or lower, the pyridine nitrogen will be protonated, carrying a positive charge.
This positive charge is the primary driver of problematic interactions with the stationary phase. In reversed-phase HPLC, which is used for approximately 75% of all methods, the stationary phase is typically silica-based and non-polar (e.g., C18).[2] However, the silica surface invariably contains residual silanol groups (Si-OH). These silanol groups are acidic and become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above approximately 3.5-4.0.[3][4]
The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, highly energetic retention mechanism.[3] This is in addition to the desired hydrophobic interaction with the C18 chains. Since these silanol interaction sites are not uniformly distributed and can become saturated, it leads to a non-linear adsorption isotherm, resulting in the characteristic asymmetric, tailing peak shape.[5]
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Q1: My peak for this compound is severely tailing. What is the most likely cause?
A: The most common cause of peak tailing for basic compounds like this is secondary interaction between the protonated analyte and ionized residual silanol groups on the silica-based stationary phase.[3][6] This unwanted ionic interaction is a stronger retention mechanism than the intended reversed-phase partitioning, leading to delayed elution for a fraction of the analyte molecules and causing a tailed peak. While other factors like column overload or extra-column dead volume can contribute, addressing the chemical interaction is the first and most critical step.[6]
Q2: How can I eliminate peak tailing by modifying my mobile phase?
A: Mobile phase optimization is the most powerful tool for improving the peak shape of basic compounds. The goal is to suppress the unwanted ionic interactions.
-
Strategy 1: Lower the Mobile Phase pH (Most Recommended)
-
Mechanism: By lowering the mobile phase pH to ≤ 3, you protonate the acidic silanol groups, neutralizing their negative charge.[7][8] This eliminates the primary ionic interaction site, forcing the separation to proceed almost exclusively through the desired hydrophobic mechanism.
-
How to Implement: Add an acidifier to your mobile phase. For LC-MS compatibility, 0.1% formic acid is an excellent choice.[8] For UV-only applications, a 10-20 mM phosphate buffer adjusted to pH 2.5-3.0 is highly effective.[9]
-
Caution: Ensure your column is rated for use at low pH to prevent hydrolysis of the stationary phase.[8]
-
-
Strategy 2: Use a Competing Base Additive
-
Mechanism: If operating at low pH is not feasible, adding a small, basic compound to the mobile phase can mask the active silanol sites.[9] This "sacrificial base," such as triethylamine (TEA), is a small, charged molecule at low pH that preferentially interacts with the ionized silanols, effectively shielding them from your analyte.[10]
-
How to Implement: Add a low concentration of TEA (typically 0.05 M or about 0.1%) to your mobile phase and adjust the pH.[10]
-
Considerations: This approach is highly effective but has drawbacks. TEA can shorten column lifetime and is known to cause ion suppression in mass spectrometry.[9] Its use has declined as modern, higher-purity columns have become available.[11]
-
-
Strategy 3: Increase Buffer Concentration
-
Mechanism: At neutral pH, increasing the ionic strength of the mobile phase can help to mask the silanol interactions.[8] Higher concentrations of buffer ions can compete with the analyte for the active sites.
-
How to Implement: For a pH 7 mobile phase, increasing a phosphate buffer concentration from 10 mM to 25 mM can improve peak shape for UV applications.[8]
-
Caution: This is generally less effective than pH adjustment and is not suitable for LC-MS, where high salt concentrations are detrimental.[8]
-
Q3: My peak shape is still not ideal after mobile phase optimization. Could my column be the problem?
A: Yes, column choice is critical. Not all C18 columns are created equal, especially when analyzing basic compounds.
-
Use Modern, High-Purity "Type B" Silica Columns: Older "Type A" silica columns had higher levels of metal impurities, which increased the acidity and activity of silanol groups.[9] Modern columns are based on high-purity, "Type B" silica with minimal metal content and are extensively end-capped to block the majority of residual silanols.[7] Upgrading to a modern, well-end-capped column is one of the most significant improvements you can make.
-
Consider Alternative Stationary Phases:
-
Hybrid Phases: Columns that incorporate both silica and organic polymers in their base material offer improved pH stability and reduced silanol activity, making them excellent for challenging basic compounds.[7]
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols, leading to improved peak shapes for bases, even at mid-range pH.
-
Polymer-Based or Zirconia Columns: For extreme pH conditions, columns based on polymeric or zirconia particles can be used as they do not have silanol groups and are stable across a wide pH range.[7]
-
Q4: I've optimized my mobile phase and am using a modern column, but I still see some tailing. What else should I check?
A: If chemical interactions have been minimized, the cause may be physical or related to other system parameters.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made properly with no gaps.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[6] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[6] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for this compound.
Caption: A systematic workflow for troubleshooting peak tailing.
Data Summary: Impact of Method Variables on Peak Shape
The following table provides an illustrative summary of how different chromatographic conditions can affect the peak shape of a basic analyte like this compound. The USP Tailing Factor (TF) is used as a metric, where an ideal peak is 1.0 and values ≤ 2 are often acceptable.[10]
| Method / Condition | Stationary Phase | Mobile Phase pH | Additive | Illustrative Tailing Factor (TF) | Mechanism & Comments |
| Condition A (Poor) | Older "Type A" C18 | 6.8 | None | ~2.8 | Strong ionic interaction between the protonated analyte and deprotonated silanols. Results in severe tailing. |
| Condition B (Improved) | Modern End-Capped C18 | 6.8 | None | ~1.8 | Reduced silanol activity due to better end-capping improves the peak, but some interaction still occurs at neutral pH. |
| Condition C (Good) | Older "Type A" C18 | 2.7 | 0.1% Formic Acid | ~1.5 | Low pH neutralizes most silanols, significantly reducing tailing even on an older column. |
| Condition D (Excellent) | Modern End-Capped C18 | 2.7 | 0.1% Formic Acid | ~1.1 | The combination of a high-quality, end-capped column and a low pH mobile phase effectively eliminates secondary silanol interactions, resulting in excellent peak symmetry. |
Experimental Protocol: Optimized HPLC Method
This protocol provides a robust starting point for achieving excellent peak shape and resolution for this compound, suitable for both UV and MS detection.
1. HPLC System & Column:
-
System: Any standard HPLC or UHPLC system.
-
Column: High-purity, end-capped C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Kinetex XB-C18), 2.1 x 100 mm, 1.8 µm.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.
-
Preparation Note: Filter and degas both mobile phases prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Sample Diluent: 10:90 Acetonitrile:Water
-
Detection: UV at 254 nm or as required by analyte absorbance.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 8.0 | 95 | 5 |
4. Expected Outcome & Self-Validation:
-
This method, which combines a high-quality end-capped column with a low-pH mobile phase, is designed to produce a sharp, symmetric peak with a tailing factor close to 1.0. The low pH ensures that residual silanols are neutralized, mitigating the primary cause of peak tailing for this basic analyte. If tailing is still observed, refer back to the "System & Sample Check" section of the troubleshooting guide.
References
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC. Available at: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Available at: [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Available at: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Available at: [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com. Available at: [Link]
-
(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one. (n.d.). ChemBK. Available at: [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Available at: [Link]
-
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. (n.d.). LookChem. Available at: [Link]
-
Nicotine. (n.d.). Wikipedia. Available at: [Link]
-
2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. (n.d.). Chemsrc. Available at: [Link]
-
HPLC conditions for basic compound? (2002). Chromatography Forum. Available at: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. Available at: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2024). ResearchGate. Available at: [Link]
-
Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. (n.d.). ResearchGate. Available at: [Link]
-
3-(1-Methylpyrrolidin-2-yl)pyridine. (n.d.). PubChem. Available at: [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Crawford Scientific. Available at: [Link]
-
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (n.d.). ResearchGate. Available at: [Link]
-
Peak tailing due to silanol interaction? (2012). Chromatography Forum. Available at: [Link]
-
Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. (2021). National Institutes of Health. Available at: [Link]
-
HPLC Separation Modes. (n.d.). Waters Corporation. Available at: [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Peak tailing due to silanol interaction? - Chromatography Forum [chromforum.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. labcompare.com [labcompare.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantitative Analysis of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
An advanced technical support resource meticulously crafted for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols for the robust quantitative analysis of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one.
As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists. It aims to provide a foundational understanding of the "why" behind each step, ensuring your quantitative analysis is not only successful but also robust and defensible. The structure is fluid, designed to address the nuanced challenges presented by this specific analyte.
Part 1: Frequently Asked Questions (FAQs) - Method Development & Strategy
This section addresses high-level strategic questions that form the basis of a successful quantitative method.
Q1: What is the most suitable analytical technique for the sensitive and selective quantification of this compound in biological matrices?
A: For quantifying a small molecule like this compound, especially in complex matrices such as plasma or urine, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2][3][4] The high selectivity of MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, allows for precise detection of the analyte even in the presence of co-eluting matrix components that might interfere with less specific detectors like UV.[2][5] While Gas Chromatography (GC) can also be used for related compounds, it may require derivatization, adding complexity to the sample preparation workflow.[6]
Q2: What key physicochemical properties of the analyte must I consider before starting method development?
A: Understanding the analyte's fundamental properties is critical for making informed decisions on sample extraction, chromatography, and detection.
| Property | Value / Estimate | Implication for Analysis |
| Molecular Formula | C₁₀H₁₂N₂O | Guides MS settings for precursor ion identification.[7] |
| Molar Mass | 176.22 g/mol | Essential for preparing standard solutions and for MS tuning.[7] |
| pKa | ~4.72 (Predicted) | The pyridinyl nitrogen is basic. At pH values more than two units below the pKa (i.e., pH < 2.7), the molecule will be predominantly positively charged. This is ideal for retention on some columns and for positive mode electrospray ionization (ESI+).[7] |
| LogP | ~2.09 (Predicted) | This moderate lipophilicity suggests that while it has some non-polar character, it is still a relatively polar compound. This can make retention on traditional C18 columns challenging under highly aqueous mobile phase conditions.[8] |
| Solubility | Soluble in methanol, ethanol, chloroform, DMSO.[7] | This provides flexibility in choosing solvents for stock solutions and sample extraction. The limited water miscibility suggests potential for precipitation if the organic content in the final sample extract is too low.[7] |
Q3: How do I select the appropriate HPLC/UPLC column to achieve good retention and peak shape for this polar analyte?
A: This is one of the most common challenges. Standard C18 columns often provide insufficient retention for polar compounds, causing them to elute in or near the solvent front where matrix effects are most severe.[9][10] You have two primary strategies:
-
Reversed-Phase with Polar-Embedded Phases (e.g., C18-Amide, C18-Carbamate): These columns have a polar group embedded near the base of the alkyl chain. This feature allows the column to be run in highly aqueous (even 100% aqueous) mobile phases without the hydrophobic collapse that plagues standard C18 phases. This enables sufficient retention for polar analytes.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns (e.g., bare silica, amide, cyano) are a powerful alternative.[2][11] They operate with a high-organic mobile phase (typically >80% acetonitrile) and a thin aqueous layer on the stationary phase surface. The analyte partitions into this layer, providing excellent retention for polar compounds. This approach also has the benefit of using high-organic mobile phases which can enhance ESI efficiency.
Q4: What sample preparation strategies are most effective for reducing matrix effects in bioanalysis?
A: The goal of sample preparation is to remove endogenous interferences (like proteins and phospholipids) that can suppress or enhance the analyte's ionization in the MS source, leading to inaccurate results.[5][12][13]
-
Protein Precipitation (PPT): The simplest approach. An organic solvent (e.g., acetonitrile or methanol) is added to the plasma/serum sample to crash out proteins. While fast and cheap, it is the least clean method and often results in significant matrix effects.[14]
-
Liquid-Liquid Extraction (LLE): More selective than PPT. The analyte is partitioned from the aqueous sample into an immiscible organic solvent based on its polarity and the pH of the aqueous phase. This provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): The most effective and selective method. The analyte is retained on a solid sorbent while interferences are washed away. Eluting with a strong solvent yields a clean, concentrated sample. Mixed-mode SPE cartridges (e.g., combining reversed-phase and ion-exchange) can provide exceptional cleanup.[1][11][14]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) highly recommended for this analysis?
A: An ideal internal standard (IS) behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer. A SIL-IS (e.g., d₃- or d₆-1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one) is the best choice. It co-elutes perfectly with the analyte and experiences the exact same degree of matrix-induced ion suppression or enhancement.[11][15] This allows it to perfectly compensate for variations in sample recovery and matrix effects, leading to the highest possible accuracy and precision in the final quantitative data.[2][11] Using a structural analog can be an alternative, but it may not co-elute or ionize identically, failing to fully compensate for these variables.
Part 2: Troubleshooting Guide - Resolving Specific Experimental Issues
This section uses a direct question-and-answer format to solve common problems encountered in the lab.
Q: My analyte peak is present, but it's broad and shows significant tailing. What are the likely causes and how do I fix it?
A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues outside the column.
-
Cause 1: Secondary Silanol Interactions. The basic pyridinyl nitrogen on your analyte can interact strongly with acidic residual silanol groups on the silica surface of the column.
-
Solution: Lower the mobile phase pH. Adding a small amount of an acid like formic acid (0.1%) to the mobile phase will protonate the analyte (making it positively charged) and suppress the ionization of the silanol groups, minimizing this secondary interaction.[16]
-
-
Cause 2: Column Contamination. Strongly retained components from previous injections can build up at the head of the column, distorting the peak shape.
-
Solution: Implement a robust column wash. After each analytical run or batch, flush the column with a strong, non-buffered organic solvent (e.g., 100% acetonitrile or methanol) to elute any strongly bound contaminants.[17] Using a guard column is also a cost-effective way to protect the analytical column from contamination.[9]
-
-
Cause 3: Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.
-
Solution: Ensure all connections are made with the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.) and that all fittings are properly seated to eliminate dead volume.
-
Q: I have no retention for my analyte on a standard C18 column; it elutes with the solvent front. What should I do?
A: This is a classic problem for polar compounds. The analyte is too polar to interact with the hydrophobic C18 stationary phase when using a typical reversed-phase mobile phase.
-
Solution 1 (Immediate): Increase the aqueous content of your mobile phase. Try running a gradient starting from 95% or even 98% aqueous. However, this may not be sufficient and can lead to phase collapse on some C18 columns.[9]
-
Solution 2 (Recommended): Change your column chemistry. As discussed in the FAQs, switch to a polar-embedded reversed-phase column or a HILIC column, which are specifically designed for retaining polar molecules.[10][11][18]
Q: My retention times are shifting from one injection to the next. How can I improve reproducibility?
A: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase.
-
Cause 1: Insufficient Column Equilibration. The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient chromatography.
-
Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10-15 column volumes of the starting mobile phase to pass through the column before the next injection.[17]
-
-
Cause 2: Mobile Phase Composition Change. The mobile phase composition can change due to the evaporation of the more volatile organic solvent.
-
Cause 3: Temperature Fluctuation. Column temperature significantly affects retention time.
-
Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 40 °C). This will provide much more stable retention than relying on ambient lab temperature.[17]
-
Q: My signal intensity is low and varies dramatically between samples from different sources, indicating ion suppression. How do I troubleshoot this?
A: This is a classic manifestation of the matrix effect, where co-eluting endogenous compounds interfere with the ionization of your analyte in the MS source.[5][19]
-
Step 1: Confirm Matrix Effect. Perform a post-extraction spike experiment. Compare the analyte's peak area in a neat solution to its peak area when spiked into a blank, extracted matrix sample. A lower peak area in the matrix sample confirms ion suppression.[19]
-
Step 2: Improve Chromatographic Separation. Try to chromatographically separate your analyte from the bulk of the matrix components. Adjust your gradient to be shallower, allowing more time for separation. Often, ion suppression is highest at the beginning and end of a run, so moving your analyte's retention time can help.
-
Step 3: Enhance Sample Cleanup. If chromatographic changes are insufficient, you must improve your sample preparation. If you are using PPT, switch to LLE or, ideally, SPE. A well-developed SPE method is the most powerful tool for removing phospholipids and other suppression-causing agents.[14]
-
Step 4: Use a SIL-IS. As mentioned previously, a stable isotope-labeled internal standard is the ultimate solution for correcting for matrix effects that cannot be eliminated through other means.[11] It will experience the same suppression and ensure the ratio of analyte to IS remains constant, providing accurate quantification.
Part 3: Protocols & Data
The following diagram illustrates the logical flow from sample receipt to final data reporting, emphasizing critical quality control points.
Caption: General workflow for quantitative bioanalysis.
This decision tree provides a logical path for diagnosing and resolving common peak shape issues like tailing or splitting.
Caption: Decision tree for troubleshooting poor peak shape.
This protocol provides a robust starting point. Self-validation is required before implementation.
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock to prepare working standards for the calibration curve (e.g., 1 - 1000 ng/mL).
-
Prepare a separate stock for QC samples (Low, Mid, High concentrations).
-
Prepare a 100 ng/mL working solution of the stable isotope-labeled internal standard (SIL-IS) in methanol.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of the SIL-IS working solution and vortex.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS Instrumental Conditions
| Parameter | Recommended Condition |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | Polar-Embedded C18 (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Column Temp | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min) |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole MS (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition | Analyte: 177.1 -> [Fragment 1] / [Fragment 2] (Requires optimization) |
| MRM Transition | SIL-IS: (e.g., d₃-IS) 180.1 -> [Corresponding Fragment] (Requires optimization) |
| Key MS Voltages | IonSpray Voltage, Collision Energy, DP, EP, CXP (Requires optimization) |
4. System Suitability Test (SST)
-
Before running the batch, inject a mid-level QC sample five times.
-
The %CV for the peak area ratio and retention time should be < 5%. This ensures the system is stable and ready for analysis.
References
-
Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Journal of Chromatography B, 878(31), 3283-9.
-
RESTEC. (n.d.). HPLC Troubleshooting Guide.
-
Das, A., & Gurav, N. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical and Bio-Medical Analysis.
-
U.S. Food and Drug Administration (FDA). (2011). Method of analysis N–methyl–2-pyrrolidone.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
-
LookChem. (n.d.). 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine.
-
Jonsson, J., et al. (2003). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 794(1), 139-148.
-
Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743-7.
-
Wikipedia. (n.d.). Nicotine.
-
PubChem. (n.d.). N-methyl-2-pyrrolidone.
-
Bioanalysis Zone. (2018). Importance of matrix effects in LC-MS/MS bioanalysis.
-
Axion Labs. (n.d.). HPLC problems with very polar molecules.
-
LCGC International. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis.
-
Sigma-Aldrich. (n.d.). Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine.
-
Patel, D., et al. (2012). Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Chromatography B, 878(31), 3283-9.
-
Caron, S., et al. (2006). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N-methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. Journal of Analytical Toxicology, 30(8), 565-571.
-
Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC Supplements, 39(s11), 21-23.
-
Calafat, A. M., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Health Perspectives, 124(3), 251-256.
-
ChemBK. (n.d.). (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one.
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
-
Phenomenex. (n.d.). Troubleshooting Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine. | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. lookchem.com [lookchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 11. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. bataviabiosciences.com [bataviabiosciences.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phenomenex.com [phenomenex.com]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one (Cotinine)
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, known as cotinine. As the primary metabolite of nicotine, cotinine is a critical biomarker for tobacco exposure and is under investigation for various therapeutic applications.[1] Understanding its stability and degradation pathways under stress conditions is paramount for ensuring data integrity in research, developing stable pharmaceutical formulations, and accurate toxicological assessments.
This guide provides in-depth, experience-based answers and troubleshooting protocols for researchers, scientists, and drug development professionals working with cotinine. It is designed to help you anticipate challenges, interpret your results, and maintain the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of cotinine?
Cotinine is significantly more stable than its parent compound, nicotine.[2] It has a biological half-life of approximately 20 hours, making it a reliable biomarker for several days after nicotine exposure.[1][3][4] However, under forced degradation conditions (e.g., strong acids, bases, oxidizing agents, high heat, and UV light), it will degrade. Its stability in various matrices is crucial; for instance, it is stable in unfrozen plasma samples for up to 12 days, which is important for clinical and research sample handling.[5]
Q2: Which parts of the cotinine molecule are most susceptible to degradation?
The two primary sites of chemical reactivity on the cotinine molecule are:
-
The Lactam Ring: The cyclic amide (lactam) is susceptible to hydrolysis under strong acidic or basic conditions. This involves the breaking of the amide bond to open the pyrrolidinone ring.
-
The Pyridine Ring: While relatively stable, the pyridine ring can be susceptible to oxidation, particularly forming N-oxides. Hydroxylation on the pyridine ring is also a known metabolic pathway and can occur under certain chemical conditions.[2]
Q3: What are the expected degradation products under different stress conditions?
Forced degradation studies are designed to intentionally degrade the drug substance to understand its stability limits and identify potential degradants.[6] While specific, comprehensive studies on cotinine are less common than for nicotine, we can predict the primary degradation pathways based on its chemical structure and literature on related compounds.
| Stress Condition | Expected Primary Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | Cleavage of the lactam amide bond. | 4-(methylamino)-4-(pyridin-2-yl)butanoic acid |
| Base Hydrolysis | Cleavage of the lactam amide bond. | Salt of 4-(methylamino)-4-(pyridin-2-yl)butanoic acid |
| **Oxidation (e.g., H₂O₂) ** | Oxidation of the pyridine nitrogen; potential hydroxylation. | Cotinine N-oxide, Hydroxycotinines |
| Photolytic (UV Light) | Complex reactions, potentially involving oxidation and rearrangement. | Cotinine is more stable than nicotine, but degradation can occur.[2][7] Products may include various pyridine ring-opened or modified structures. |
| Thermal | Generally stable at moderate temperatures. | At very high temperatures, pyrolysis can lead to complex fragmentation.[8] |
This table is based on established chemical principles. Identification and confirmation of these structures would require advanced analytical techniques like LC-MS/MS.
Q4: How do I design a robust forced degradation study for cotinine?
A successful forced degradation study should aim for 5-20% degradation of the parent drug to ensure that the analytical method is truly stability-indicating.[9]
-
Rationale: Degrading the compound too little may not produce detectable impurities. Degrading it too much can lead to secondary degradation, complicating the analysis.
Here is a workflow diagram for a typical study:
Sources
- 1. Cotinine - Wikipedia [en.wikipedia.org]
- 2. Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique | MDPI [mdpi.com]
- 4. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. longdom.org [longdom.org]
enhancing the efficiency of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one lactamization
Technical Support Center: 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in the synthesis of complex nitrogen-containing heterocycles. Here, we address common challenges and frequently asked questions regarding the critical lactamization step, providing field-tested insights and protocols to enhance reaction efficiency, yield, and purity.
Introduction to the Lactamization Challenge
The target molecule, this compound, is a γ-lactam. The most direct and common synthetic route involves the intramolecular cyclization of a linear precursor, typically 4-(methylamino)-4-(pyridin-2-yl)butanoic acid. While the formation of five-membered rings like γ-lactams is generally thermodynamically and kinetically favorable, the efficiency of this transformation can be highly sensitive to reaction conditions.[1] Key challenges include incomplete conversion, formation of intermolecular side products, and racemization. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the lactamization of 4-(methylamino)-4-(pyridin-2-yl)butanoic acid?
A1: The reaction is an intramolecular nucleophilic acyl substitution. It requires the activation of the carboxylic acid group to make it more electrophilic, allowing the secondary amine to act as a nucleophile and attack the carbonyl carbon. This process, often mediated by a coupling reagent, proceeds through a highly reactive intermediate (e.g., an O-acylisourea ester) which is then readily displaced by the amine to form the stable five-membered amide ring and release a byproduct.
Caption: General mechanism of coupling-reagent-mediated lactamization.
Q2: Which factors have the most significant impact on lactamization efficiency?
A2: The three most critical factors are:
-
Concentration: The reaction must be run under high dilution conditions (typically 0.01–0.05 M). This favors the intramolecular cyclization pathway over the competing intermolecular polymerization, which leads to linear polyamide oligomers.
-
Coupling Reagent: The choice of coupling reagent dictates the degree of activation of the carboxylic acid and can help suppress side reactions. Reagents like HATU or PyBOP are highly efficient but expensive. More traditional carbodiimides like EDC, often used with additives like HOBt, provide a cost-effective alternative.
-
Base: A non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is crucial. It serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize acidic byproducts generated during the reaction, preventing potential side reactions like racemization.[2]
Q3: Can this reaction be performed without a coupling reagent?
A3: Yes, thermal cyclization is a possibility. This involves heating the amino acid, often to high temperatures (>150 °C) with or without a catalyst, to drive off water and promote direct amide bond formation. However, this method often requires harsher conditions, which can lead to decomposition or racemization, and is generally less efficient than modern coupling methods. Microwave-assisted heating can sometimes improve yields and dramatically shorten reaction times for such thermal cyclizations.[3]
Troubleshooting Guide
Problem 1: Low or no product yield; starting material remains.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Carboxylic Acid Activation | LC-MS analysis shows only starting material and no activated intermediates or byproducts. | Switch to a more powerful coupling reagent. If using EDC/HOBt, consider HATU or PyAOP, which are known to be highly effective for lactamization.[1] |
| Protonated Amine | The reaction pH is acidic. The amine nitrogen is protonated and non-nucleophilic. | Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used. The first equivalent neutralizes the amino acid zwitterion, and subsequent equivalents neutralize byproducts. |
| Reaction Too Concentrated | A precipitate or gel-like substance (polymer) may be observed. The reaction mixture becomes viscous. | Decrease the concentration of the starting material to ≤ 0.01 M. Use a syringe pump for slow addition of the amino acid to the reaction mixture to maintain high dilution. |
| Incorrect Solvent | The reaction is sluggish. Starting materials may have poor solubility. | Use a polar aprotic solvent like DMF or NMP, which effectively solvates the reactants and intermediates. Acetonitrile is also a common choice. |
Problem 2: Significant formation of an unknown byproduct.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Intermolecular Dimerization/Polymerization | Mass spectrometry shows peaks at 2x, 3x, etc., the mass of the starting material (minus water). | This is a concentration issue. Immediately implement high dilution protocols as described above. |
| N-Acylurea Formation | When using a carbodiimide (like EDC), a byproduct with a mass equal to [starting material + EDC] is observed. | This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.[2] Add a nucleophilic additive like HOBt or HOAt (1.1-1.5 eq.) to the reaction. These additives form an active ester that is more stable to rearrangement but highly reactive towards the amine. |
| Racemization | Chiral chromatography shows two enantiomers where only one was expected. | Avoid high temperatures. Ensure the base used is non-nucleophilic; a hindered base like DIPEA is preferred over triethylamine. Over-activation can also lead to racemization; use the minimum effective amount of coupling reagent.[2] |
Experimental Protocols
Protocol 1: High-Efficiency Lactamization using HATU
This protocol is recommended for achieving high yields, especially on small- to medium-scale syntheses where cost is not the primary constraint.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve HATU (1.2 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF to achieve a final reaction concentration of 0.01 M (based on the amount of amino acid to be added).
-
Slow Addition: Dissolve 4-(methylamino)-4-(pyridin-2-yl)butanoic acid (1.0 equivalent) in a separate flask in a minimal amount of anhydrous DMF.
-
Reaction: Using a syringe pump, add the amino acid solution to the stirred HATU/DIPEA solution over a period of 4-6 hours at room temperature.
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional 12-16 hours. Monitor the reaction progress by LC-MS or TLC to confirm the consumption of the starting material.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure lactam.
Workflow Diagram: Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low lactamization yield.
References
-
Wikipedia. (n.d.). Lactam. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Bibliomed. (2019). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available from: [Link]
-
Romero, J. A., & Morris, O. J. (2019). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 24(7), 1396. Available from: [Link]
Sources
Validation & Comparative
A Researcher's Comparative Guide to Validating the Biological Target of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
In the landscape of drug discovery and chemical biology, the identification of a bioactive small molecule is a critical first step. However, the journey from a phenotypic "hit" to a validated therapeutic strategy is contingent on a singular, pivotal process: target validation. This guide provides a comprehensive, comparative framework for elucidating and confirming the biological target of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one , a novel compound featuring the versatile pyrrolidinone scaffold known for its presence in a range of bioactive agents.[1][2]
Section 1: Direct Target Engagement – Is the Compound Binding?
The foundational question of target validation is whether the compound physically interacts with its putative target in a biologically relevant context. Direct engagement assays confirm this interaction, providing the first layer of evidence.
Method 1A: Cellular Thermal Shift Assay (CETSA)
Principle: The core principle of CETSA is that the binding of a ligand, such as our compound of interest, to its target protein increases the protein's thermodynamic stability.[5] This increased stability makes the protein more resistant to heat-induced denaturation.[5][6] By heating cell lysates or intact cells to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining.[6] A shift in the melting curve to a higher temperature in the presence of the compound is strong evidence of direct binding.[5][7]
Experimental Causality: CETSA is an invaluable first-line approach because it can be performed in a native cellular environment—or even in vivo—without modifying the compound or the protein.[6][8] This preserves the physiological context of the interaction, accounting for factors like cell permeability and cofactor availability that are absent in assays using purified proteins.
Workflow for CETSA:
Caption: CETSA workflow for assessing target engagement.
Method 1B: Affinity Purification-Mass Spectrometry (AP-MS)
Principle: AP-MS is a powerful, unbiased method used to identify the binding partners of a small molecule from the entire proteome.[9][10] The compound is first chemically modified to include a linker and an affinity tag (like biotin).[9] This "bait" is then incubated with cell lysate, and the bait-protein complexes are "pulled down" using the affinity tag (e.g., with streptavidin beads).[9][11] The captured proteins are then identified by mass spectrometry.[9]
Experimental Causality: While CETSA validates a hypothesized target, AP-MS is a discovery tool used when the target is unknown or to identify off-targets. The key to a successful AP-MS experiment is the design of the probe and the inclusion of stringent controls. A crucial control is a structurally similar but biologically inactive version of the compound; true targets should bind to the active compound but not the inactive one. This competitive displacement approach significantly reduces false positives.[10][12]
Workflow for AP-MS:
Caption: AP-MS workflow for unbiased target identification.
Comparison of Direct Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) | Activity-Based Protein Profiling (ABPP) |
| Primary Goal | Validate a hypothesized target | Discover unknown targets/off-targets | Profile enzyme activity and covalent binding |
| Compound Modification | Not required | Required (linker + affinity tag) | Required (warhead + reporter tag) |
| Cellular State | Intact cells or lysate | Typically lysate | Live cells or lysate |
| Principle | Ligand-induced thermal stabilization | Affinity-based pulldown | Covalent labeling of active enzyme sites |
| Key Advantage | Physiologically relevant context | Unbiased, proteome-wide discovery | Measures functional state of target |
| Key Limitation | Requires a specific antibody/assay | Potential for steric hindrance from tag | Limited to enzymes with reactive residues |
Section 2: Genetic Target Validation – Does the Gene Matter?
Confirming direct binding is essential, but it doesn't prove that the compound's phenotypic effect is mediated through that target. Genetic methods provide this causal link. The logic is simple: if the compound works by inhibiting a specific protein, then removing that protein from the cell should produce a similar phenotype or, more critically, make the cell resistant to the compound.
Method 2A: CRISPR/Cas9-Mediated Knockout
Principle: The CRISPR/Cas9 system is a revolutionary gene-editing tool that can be programmed to create a double-strand break at a specific genomic locus, leading to the functional knockout (KO) of the target gene.[13][14] For target validation, one can generate a cell line lacking the putative target protein.[15][16] If treating the wild-type cells with this compound elicits a specific phenotype (e.g., cell death, pathway inhibition), this effect should be absent or significantly reduced in the KO cells.[17]
Experimental Causality: This is arguably the gold standard for target validation.[15] Unlike transient methods like RNAi, a CRISPR KO provides a permanent and complete loss of the target protein, yielding less ambiguous results.[17] A positive result—where the KO phenocopies the compound's effect or confers resistance to it—provides powerful evidence that the protein is the relevant biological target.
Logical Framework for CRISPR KO Validation:
Caption: CRISPR KO logic for target validation.
Section 3: An Integrated Strategy and Final Comparison
No single method is foolproof. A robust target validation strategy relies on an orthogonal approach, where the weaknesses of one method are compensated for by the strengths of another.
Proposed Validation Strategy for this compound:
-
Hypothesis Generation: Based on structural similarity to nicotine, hypothesize that the target is a subunit of the nicotinic acetylcholine receptor (nAChR).
-
Direct Engagement (CETSA): Use CETSA in a relevant neuronal cell line to determine if the compound stabilizes a specific nAChR subunit. This is a fast and direct test of the initial hypothesis.
-
Unbiased Discovery (AP-MS): Concurrently, perform an AP-MS screen to identify all potential binding partners in an unbiased manner. This will either confirm the nAChR hypothesis or reveal novel, unexpected targets. It also serves as a crucial screen for selectivity and potential off-target effects.
-
Genetic Confirmation (CRISPR KO): Once a high-confidence target is identified from CETSA and/or AP-MS, generate a KO cell line for that target. Confirm that the KO cells are resistant to the phenotypic effects of the compound.
Overall Method Comparison
| Criterion | CETSA | AP-MS | CRISPR KO |
| Type of Evidence | Biophysical (Binding) | Biochemical (Binding) | Genetic (Causality) |
| Throughput | Medium to High | Low to Medium | Low |
| Required Reagents | Target-specific antibody | Modified compound probe | gRNA, Cas9, cell engineering |
| Key Question Answered | "Does my compound bind to my target in a cell?" | "What proteins does my compound bind to?" | "Is this target responsible for the compound's effect?" |
| Confidence Level | Medium (Confirms binding) | Medium-High (Identifies binders) | High (Confirms functional link) |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for a standard Western Blot readout.
-
Cell Culture & Treatment: Plate cells (e.g., SH-SY5Y neuronal cells) and grow to 80-90% confluency. Treat cells with this compound (e.g., at 10x the EC50) or vehicle (DMSO) for 1-2 hours at 37°C.[8]
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]
-
Lysis & Separation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble fraction from the precipitated aggregates by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody against the putative target.
-
Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to the right for the compound-treated samples indicates target stabilization.
Protocol 2: CRISPR/Cas9 Knockout for Resistance Study
-
gRNA Design & Cloning: Design two or more single-guide RNAs (sgRNAs) targeting early exons of the putative target gene. Clone these into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transfection/Transduction: Package the plasmids into lentivirus and transduce the target cell line. Alternatively, transfect the plasmids directly.
-
Selection & Clonal Isolation: Select for transduced cells (e.g., with puromycin). Isolate single cells by limiting dilution or FACS into a 96-well plate to generate clonal populations.
-
KO Validation: Expand the clones and screen for target knockout by Western Blot and Sanger sequencing of the targeted genomic locus to confirm frameshift mutations.
-
Phenotypic Assay: Treat both the validated KO clones and the wild-type parental cell line with a dose-response of this compound.
-
Analysis: Measure the relevant phenotype (e.g., cell viability via CellTiter-Glo). A rightward shift in the dose-response curve for the KO cells compared to wild-type cells demonstrates resistance and validates the target.[15]
References
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. Available at: [Link]
-
Nicotine. Wikipedia. Available at: [Link]
-
3-(1-Methylpyrrolidin-2-yl)pyridine. PubChem. Available at: [Link]
-
The impact of CRISPR-Cas9 on target identification and validation. PubMed. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]
-
Activity-based protein profiling: A graphical review. PubMed. Available at: [Link]
-
Target Identification and Validation (Small Molecules). UCL. Available at: [Link]
- CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine. Google Patents.
-
Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PubMed Central. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Target Validation with CRISPR. Biocompare.com. Available at: [Link]
-
Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]
-
Affinity purification-mass spectrometry (AP-MS). Fiveable. Available at: [Link]
-
Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]
-
Activity-based protein profiling: A graphical review. ResearchGate. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Preprints.org. Available at: [Link]
-
CRISPR Cas9 Gene Editing. Charles River Laboratories. Available at: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
-
APPLE-MS: A affinity purification-mass spectrometry method assisted by PafA-mediated proximity labeling. bioRxiv. Available at: [Link]
-
Activity Based Protein Profiling for Drug Discovery. YouTube. Available at: [Link]
-
Cornerstones of CRISPR-Cas in drug development and therapy. PubMed Central. Available at: [Link]
-
High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. PubMed Central. Available at: [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]
-
Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine - Wikipedia [en.wikipedia.org]
- 4. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. news-medical.net [news-medical.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 15. biocompare.com [biocompare.com]
- 16. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Aryl-pyrrolidin-2-one Derivatives as Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one scaffold, a structural analog of cotinine, represents a compelling starting point for the design of selective modulators for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in nicotine addiction and various neurological disorders.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) within the broader class of 5-aryl-pyrrolidin-2-one derivatives. We will explore how modifications to the core scaffold influence binding affinity, functional activity, and subtype selectivity, offering a comparative framework supported by experimental data to guide future drug discovery efforts.
Introduction: The Significance of the Pyrrolidinone Scaffold
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[2] The α4β2 nAChR subtype is the most abundant in the brain and is the primary target for the psychoactive effects of nicotine.[1] Consequently, developing ligands that can selectively modulate α4β2 receptors is a major goal for therapies targeting nicotine dependence, Alzheimer's disease, and depression.[3]
The 5-aryl-pyrrolidin-2-one core is of significant interest due to its structural resemblance to nicotine and its metabolites like cotinine. This scaffold provides a rigid framework that can be systematically modified to probe the pharmacophoric requirements of the nAChR binding site. Understanding the SAR of this class of compounds is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The Core Scaffold and Strategic Points for Chemical Modification
The fundamental this compound structure presents several key positions where chemical modifications can dramatically alter biological activity. These strategic points are essential for fine-tuning the molecule's interaction with the target receptor.
Caption: Core scaffold with key points for SAR exploration.
Comparative Structure-Activity Relationship (SAR) Analysis
While comprehensive SAR data on the exact this compound series is limited in publicly available literature, we can infer critical SAR principles by comparing related 5-substituted pyrrolidine analogs that have been extensively studied as nAChR ligands.
The Critical Role of the 5-Position Aryl Group
The nature and substitution pattern of the aromatic ring at the 5-position of the pyrrolidinone core are paramount for high-affinity binding. This moiety typically interacts with a pocket of aromatic amino acid residues in the nAChR binding site.
-
Pyridine vs. Phenyl: The pyridyl nitrogen in the this compound scaffold acts as a key hydrogen bond acceptor, mimicking the pyridine ring of nicotine. Replacing the pyridine with a simple phenyl ring often reduces affinity, unless compensatory substitutions are made on the phenyl ring.
-
Aryl Ring Substitution: For 5-phenyl-pyrrolidinone derivatives, substitutions on the aryl ring have a dramatic effect on receptor binding affinity. Studies on related 2-phenyl-pyrrolidines showed that electron-withdrawing groups at the meta-position could improve binding affinity, while ortho- and para-substitutions were generally unfavorable.[4]
Influence of the N-1 Substituent
The substituent on the pyrrolidinone nitrogen (position 1) is crucial for establishing interactions within the receptor.
-
N-Methyl Group: The N-methyl group is considered optimal for many high-affinity ligands, including nicotine itself. It contributes to the cationic charge at physiological pH, which is essential for the cation-π interaction with a conserved tryptophan residue in the nAChR binding pocket.
-
Larger N-Alkyl Groups: Replacing the N-methyl with larger alkyl groups, such as N-ethyl, often leads to a significant reduction in binding affinity and potency at α4β2 receptors, likely due to steric hindrance.
Stereochemistry at the 5-Position
The stereochemistry at the C5 chiral center is a critical determinant of activity. For nicotine and its analogs, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. It is well-established that the (S)-configuration correctly orients the pyridine ring and the protonated nitrogen of the pyrrolidine ring for optimal interaction with the α4 and β2 subunit interfaces. This principle is expected to hold true for the this compound series.
Comparative Performance Data
To illustrate the SAR principles, the following table summarizes binding affinity data (Ki values) for a series of related 5-substituted pyrrolidine analogs targeting the α4β2 nAChR. Note that these are not direct derivatives of the title compound but serve to compare the effects of key structural features.
| Compound ID | Core Scaffold | R Group at Position 5 | N-Substituent | Ki (nM) at α4β2 nAChR | Reference Series |
| A | 2-Phenyl-pyrrolidine | 3-Chlorophenyl | H | 46 | 2-Phenyl-pyrrolidines[4] |
| B | 2-Phenyl-pyrrolidine | 4-Chlorophenyl | H | >10,000 | 2-Phenyl-pyrrolidines[4] |
| C | 2-Benzodioxane-pyrrolidine | 7-Hydroxybenzodioxane | Methyl | Submicromolar | Pyrrolidinyl-benzodioxanes[5] |
| D | 2-Benzodioxane-pyrrolidine | Unsubstituted Benzodioxane | Methyl | Micromolar | Pyrrolidinyl-benzodioxanes[5] |
Analysis:
-
Compounds A vs. B: This comparison highlights the profound impact of substituent position on the aryl ring. A meta-chloro substitution (Compound A) results in high affinity, whereas a para-chloro substitution (Compound B) abolishes it.[4] This underscores the specific topology of the receptor's binding pocket.
-
Compounds C vs. D: The addition of a hydroxyl group to the benzodioxane ring (Compound C) significantly enhances binding affinity compared to the unsubstituted version (Compound D).[5] This suggests the presence of a hydrogen bond donor or acceptor in the receptor that can be favorably engaged.
Experimental Methodologies: A Validated Workflow
A robust SAR study relies on validated and reproducible experimental protocols. The following sections detail a typical workflow for the synthesis and evaluation of novel 5-aryl-pyrrolidin-2-one derivatives.
General Synthetic Workflow
The synthesis of this compound derivatives can be approached through several routes. A common strategy involves the construction of the pyrrolidinone ring via cyclization reactions.
Caption: Generalized workflow for synthesis and validation.
Protocol: Radioligand Binding Assay for α4β2 nAChR Affinity
This protocol is a self-validating system to determine the binding affinity (Ki) of test compounds.
Objective: To measure the ability of a test compound to displace a known high-affinity radioligand from the α4β2 nAChR.
Materials:
-
Cell membranes from a stable cell line expressing human α4β2 nAChRs.
-
[³H]-Epibatidine or other suitable high-affinity radioligand.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific binding control: (S)-Nicotine (100 µM).
-
Test compounds dissolved in DMSO.
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the α4β2 receptor-containing membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer for total binding wells.
-
50 µL of non-specific binding control ((S)-Nicotine) for NSB wells.
-
50 µL of test compound at various concentrations (typically 0.1 nM to 100 µM).
-
-
Radioligand Addition: Add 50 µL of [³H]-Epibatidine (final concentration ~0.2 nM) to all wells.
-
Receptor Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.
-
Causality Check: This incubation time must be sufficient to ensure binding has reached a steady state, which should be predetermined in assay development.
-
-
Termination & Harvesting: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Trustworthiness: Rapid and consistent washing is critical to minimize dissociation of the ligand-receptor complex, ensuring that only bound radioactivity is measured.
-
-
Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The 5-aryl-pyrrolidin-2-one scaffold is a validated platform for developing potent and selective α4β2 nAChR ligands. The SAR is highly sensitive to the nature and position of substituents on the aryl ring, the identity of the N-1 substituent, and the stereochemistry at the C5 position. While this compound remains a promising but underexplored agent, comparative analysis with structurally related series provides a clear roadmap for its optimization.
Future work should focus on a systematic exploration of substitutions on both the pyridine and pyrrolidinone rings of the title scaffold. A key goal will be to enhance selectivity against other nAChR subtypes (e.g., α3β4 and α7) to minimize off-target effects and improve the therapeutic window. The synthesis of conformationally constrained analogs could also provide valuable insights into the bioactive conformation and lead to compounds with improved potency and metabolic stability.
References
-
Bolchi, C., et al. (2021). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles. AIR Unimi. [Link]
-
Request PDF. (n.d.). Synthesis and α4β2 nicotinic affinity of unichiral 5-(2-pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes. ResearchGate. [Link]
-
Tavassoli, S., et al. (2013). The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. ACS Chemical Neuroscience. [Link]
-
Pallavicini, M., et al. (2007). Synthesis and alpha4beta2 nicotinic affinity of unichiral 5-(2-pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes. PubMed. [Link]
-
Maji, D., et al. (2013). Design, synthesis and discovery of picomolar selective α4β2 nicotinic acetylcholine receptor ligands. PubMed. [Link]
-
Bolchi, C., et al. (2020). Modifications at C(5) of 2-(2-Pyrrolidinyl)-Substituted 1,4-Benzodioxane Elicit Potent α4β2 Nicotinic Acetylcholine Receptor Partial Agonism with High Selectivity over the α3β4 Subtype. Journal of Medicinal Chemistry. [Link]
- Mishra, A. (2016). Synthesis and resolution of nicotine.
-
Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. [Link]
-
Gemma, S., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]
Sources
- 1. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and alpha4beta2 nicotinic affinity of unichiral 5-(2-pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Data Gap: A Comparative Analysis of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one In Vivo and In Vitro Profiles
For researchers and drug development professionals, understanding the translational potential of a compound from in vitro assays to in vivo models is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of the anticipated in vivo and in vitro data for 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one. It is critical to establish at the outset that, to date, there is a notable absence of published experimental data for this specific chemical entity.
To navigate this data gap, this guide will leverage a scientifically grounded approach by drawing comparisons with its well-characterized structural isomer, (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, commonly known as cotinine .[1] Cotinine, the principal metabolite of nicotine, has been the subject of extensive research, providing a robust dataset for a predictive comparative analysis.[2] The structural distinction between these two molecules lies in the position of the nitrogen atom within the pyridine ring, a seemingly minor alteration that can have significant implications for their pharmacokinetic and pharmacodynamic profiles.
This guide will first present the known in vitro and in vivo data for cotinine, followed by a discussion on how the structural differences in this compound might influence these properties.
The Known: In Vitro and In Vivo Profile of Cotinine
Cotinine is primarily investigated for its interaction with nicotinic acetylcholine receptors (nAChRs) and its role as a biomarker for tobacco exposure.[1][2]
In Vitro Data for Cotinine
-
Receptor Binding and Activity: In vitro studies have explored cotinine's affinity for various nAChR subtypes. While its affinity is generally lower than that of nicotine, it still demonstrates measurable binding.
-
Cellular Proliferation: Research has indicated that cotinine can induce cell proliferation in urothelial cell lines.[2] For instance, concentrations ranging from 0.1 to 1 mM have been shown to promote the growth of bladder cancer cell lines such as RT4, T24, and UMUC3.[2] This proliferative effect was found to be mediated through the phosphorylation of Stat3 and the expression of cyclin D1, and could be attenuated by nAChR inhibitors.[2]
In Vivo Data for Cotinine
-
Pharmacokinetics: Cotinine exhibits a significantly longer half-life (16-18 hours) compared to nicotine (6-8 hours), making it a reliable biomarker for smoking status.[3] It is metabolized primarily in the liver by cytochrome P450 enzymes.[4]
-
Biological Effects: In vivo studies in rats have demonstrated that cotinine administered in drinking water (at concentrations of 13, 40, and 120 ppm) can induce urothelial cell proliferation and simple hyperplasia in the urinary bladder and renal pelvis.[2] However, the extent of this effect was observed to be less pronounced than that induced by nicotine.[2]
The Predicted: Anticipating the Profile of this compound
The shift of the nitrogen atom from the 3-position (in cotinine) to the 2-position in our target molecule, this compound, is predicted to alter its electronic distribution and steric hindrance, which in turn would likely affect its biological activity.
Predicted In Vitro Profile
It is hypothesized that this compound will also interact with nAChRs. However, the proximity of the nitrogen atom to the pyrrolidinone ring may influence its binding affinity and functional activity. Structure-activity relationship (SAR) studies on related pyridine, piperidine, and pyrrolidine analogues have shown that modifications to the pyridine ring can significantly impact binding to nicotinic receptors.[5]
Predicted In Vivo Profile
The pharmacokinetic properties of this compound are likely to differ from those of cotinine. The position of the nitrogen atom can affect the molecule's polarity and its susceptibility to metabolic enzymes, potentially leading to a different half-life and metabolic pathway.
Experimental Protocols for Future Investigation
To validate these predictions, the following experimental workflows are proposed.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to specific nAChR subtypes.
-
Preparation of Membranes: Homogenize rat brain tissue in a buffer solution and centrifuge to isolate the cell membrane fraction containing nAChRs.
-
Binding Reaction: Incubate the membrane preparation with a known radioligand (e.g., [³H]epibatidine) and varying concentrations of the test compound.
-
Separation: Rapidly filter the incubation mixture to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Experimental Workflow for In Vitro Radioligand Binding Assay
Caption: Workflow for determining nAChR binding affinity.
In Vivo Pharmacokinetic Study in Rats
This protocol aims to determine the basic pharmacokinetic parameters of this compound.
-
Animal Dosing: Administer a single dose of the compound to a cohort of rats via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Pharmacokinetic Study Workflow
Caption: In vivo pharmacokinetic evaluation workflow.
Data Summary and Comparative Table
The following table summarizes the known data for cotinine and provides a predictive framework for this compound.
| Parameter | Cotinine (Known Data) | This compound (Predicted) |
| In Vitro | ||
| nAChR Binding | Lower affinity than nicotine[2] | Likely to bind, but affinity may differ due to steric and electronic effects |
| Cell Proliferation | Induces proliferation in urothelial cells (0.1-1 mM)[2] | Potential for similar activity, but potency may vary |
| In Vivo | ||
| Half-life (t₁/₂) | 16-18 hours[3] | Unknown, potentially different due to altered metabolism |
| Primary Metabolism | Hepatic (CYP450 enzymes)[4] | Likely hepatic, but specific enzymes and metabolites may differ |
| Biological Effect | Induces urothelial cell proliferation in rats[2] | Dependent on in vitro activity and pharmacokinetic profile |
Conclusion
While a definitive comparison of the in vivo and in vitro data for this compound is currently hampered by a lack of direct experimental evidence, a predictive analysis based on its close structural analogue, cotinine, provides a valuable starting point for researchers. The key structural difference—the position of the nitrogen in the pyridine ring—is anticipated to influence its interaction with biological targets and its metabolic fate. The proposed experimental protocols offer a clear path forward to empirically determine the properties of this compound and to validate the predictions made in this guide. This approach underscores the importance of structure-activity relationships in drug discovery and provides a framework for the systematic evaluation of novel chemical entities.
References
-
Wikipedia. Nicotine. [Link]
-
Talih, S., et al. (2017). In Vivo Versus In Vitro Airway Surface Liquid Nicotine Levels Following Cigarette Smoke Exposure. Frontiers in Physiology. [Link]
-
Al-Delaimy, W. K. (2002). Detection of nicotine and cotinine in keratinized samples: A review. ResearchGate. [Link]
-
ChemSrc. 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. (2025). [Link]
-
Suzuki, S., et al. (2020). Cotinine, a major nicotine metabolite, induces cell proliferation on urothelium in vitro and in vivo. Toxicology. [Link]
-
ChemBK. (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one. (2024). [Link]
-
RGA. Nicotine and the Cotinine Test: The cost of consumption. [Link]
-
PubChem. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. [Link]
-
Wikipedia. Nicotin. [Link]
-
YouTube. Cotinine for assessment of passive smoking. (2021). [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). [Link]
-
MDPI. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2023). [Link]
-
ResearchGate. Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2021). [Link]
-
PubMed. Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. (1985). [Link]
-
ResearchGate. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Cotinine, a major nicotine metabolite, induces cell proliferation on urothelium in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Versus In Vitro Airway Surface Liquid Nicotine Levels Following Cigarette Smoke Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Profiling 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one Against Key Nicotinic Acetylcholine Receptor Ligands
Executive Summary
Nicotinic acetylcholine receptors (nAChRs) represent a critical class of ligand-gated ion channels that are implicated in a wide array of physiological processes and pathological conditions, including nicotine addiction, Alzheimer's disease, and chronic pain. The development of novel ligands with specific subtype selectivity and functional profiles is a cornerstone of modern neuroscience drug discovery. This guide provides a detailed comparative analysis of the investigational compound 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one against a panel of well-characterized nAChR ligands: the endogenous agonist Nicotine, the high-affinity partial agonist Varenicline, and the potent, non-selective agonist Epibatidine. Through structural analysis and a review of established pharmacological data for its comparators, we project a pharmacological profile for this compound and contextualize its potential within the broader landscape of nAChR research. This document also furnishes detailed experimental protocols for the foundational assays used in nAChR ligand characterization—Radioligand Binding and Two-Electrode Voltage Clamp—to provide researchers with a practical framework for empirical validation.
The Nicotinic Acetylcholine Receptor Superfamily: Structure, Function, and Therapeutic Importance
Nicotinic acetylcholine receptors (nAChRs) are pentameric, transmembrane ion channels that are activated by the neurotransmitter acetylcholine and are sensitive to the alkaloid nicotine.[1][2] These receptors are integral to synaptic transmission throughout the central and peripheral nervous systems.[2]
Structure and Subtypes: Neuronal nAChRs are assembled from a combination of α (α2-α10) and β (β2-β4) subunits, forming a central ion-conducting pore.[3] The specific subunit composition dictates the receptor's pharmacological and biophysical properties. The most abundant and widely studied subtypes in the mammalian brain are the heteromeric α4β2 and the homomeric α7 receptors.[3][4][5][6]
-
α4β2 nAChRs: These are the high-affinity binding sites for nicotine in the brain and are centrally involved in the mechanisms of nicotine dependence and reward.[7][8][9]
-
α7 nAChRs: These receptors are implicated in cognitive processes such as learning and memory, making them a target for therapies aimed at treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][4]
-
Other Subtypes (e.g., α3β4, α6β2): These are found in various brain regions and the peripheral nervous system, associated with functions like dopamine release and autonomic control.[1][10]
Signaling Mechanism: Upon binding of an agonist, the nAChR undergoes a conformational change, opening the ion channel.[2] This allows the influx of cations, primarily Na⁺ and Ca²⁺, which leads to depolarization of the cell membrane and the subsequent modulation of neuronal excitability and neurotransmitter release.[4]
Figure 1: Simplified nAChR signaling cascade upon agonist binding.
Profile of the Investigational Ligand: this compound
Chemical Structure and Comparative Analysis: The structure of this compound is closely related to nicotine and its primary metabolite, cotinine. The defining feature is the presence of a carbonyl group (C=O) at the 2-position of the pyrrolidine ring, making it a lactam.
| Compound | Structure | Key Difference from Nicotine |
| Nicotine | 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Reference Structure |
| Cotinine | (S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one | Carbonyl at C2; Pyridine at C3 |
| This compound | This compound | Carbonyl at C2; Pyridine at C2 |
Predicted Pharmacological Properties (Hypothesis): The introduction of the C2-carbonyl group is predicted to significantly alter the ligand's interaction with the nAChR binding pocket compared to nicotine.
-
Electronic Effects: The carbonyl group is strongly electron-withdrawing. This will reduce the basicity of the pyrrolidine nitrogen (N1'), which is crucial for the cation-π interaction with key tryptophan residues (e.g., Trp149 in the α4 subunit) in the receptor's aromatic binding box. This weakened interaction is hypothesized to result in a significantly lower binding affinity (higher Kᵢ) compared to nicotine.
-
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. However, this may not compensate for the loss of the strong cation-π interaction that defines high-affinity agonists.
-
Functional Activity: Due to the predicted lower binding affinity, it is likely that this compound will exhibit lower potency (higher EC₅₀) and efficacy as an agonist, if it displays any agonist activity at all. It may act as a weak partial agonist or a competitive antagonist.
Comparative Analysis with Benchmark nAChR Ligands
To contextualize the predicted profile of this compound, we compare it to three well-established ligands. The data presented below are compiled from authoritative pharmacological studies.
| Ligand | Type | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Efficacy (% of ACh) | Key Characteristics & Notes |
| Nicotine | Full Agonist | α4β2: ~1 nM[11] α7: ~1600 nM[11] | α4β2: ~1-10 µM | 100% (Reference) | Prototypical agonist; responsible for tobacco addiction.[12] Shows moderate selectivity for α4β2 over α7 subtypes.[7][11][13] |
| Varenicline | Partial Agonist | α4β2: ~0.06-0.19 nM[11][14] α7: ~322 nM[11] | α4β2: ~0.029-0.086 µM[14] | α4β2: ~24-45%[14] | High affinity for α4β2 nAChRs.[15] Its partial agonism reduces withdrawal symptoms while antagonizing nicotine's reinforcing effects, aiding smoking cessation.[16][17][18] |
| Epibatidine | Full Agonist | α4β2: ~0.04 nM[3] α7: ~20 nM[3] | α4β2: ~1-5 nM | >100% | A potent, non-selective natural alkaloid.[3] Widely used as a research tool due to its high affinity but is too toxic for therapeutic use.[19][20] |
| This compound | Predicted: Weak Partial Agonist or Antagonist | Predicted: >1000 nM | Predicted: >100 µM | Predicted: <10% | The carbonyl group likely disrupts the key cation-π interaction, leading to significantly reduced affinity and functional activity compared to nicotine. |
Experimental Methodologies for nAChR Ligand Characterization
A logical, multi-step experimental workflow is essential for the comprehensive characterization of a novel nAChR ligand. The causality behind this workflow is to first establish binding, then quantify function, and finally, assess in-vivo effects.
Figure 2: A typical workflow for characterizing a novel nAChR ligand.
Protocol: Radioligand Binding Assay for Affinity (Kᵢ) Determination
Causality & Rationale: This assay is the foundational step to determine if a compound physically interacts with the target receptor and with what affinity. It operates on the principle of competition: the unlabeled test ligand's ability to displace a known, radioactively labeled ligand ("radioligand") from the receptor is measured. A more potent test ligand will displace the radioligand at a lower concentration. We select radioligands like [³H]Cytisine or [¹²⁵I]Epibatidine for their high affinity and selectivity for the α4β2 subtype, ensuring a robust and sensitive assay system.[8][21]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing the target nAChR subtype in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the cell membranes containing the receptors.[22]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
Receptor membrane preparation (50-100 µg protein).
-
A fixed concentration of radioligand (e.g., 0.6 nM [³H]Cytisine).[23]
-
Variable concentrations of the unlabeled test compound (e.g., this compound) across a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Include control wells for:
-
Total Binding: Contains only membranes and radioligand.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., 10 µM Nicotine) to block all specific binding.[23]
-
-
Incubate the plate for 60-120 minutes at 4°C or room temperature to reach equilibrium.[23]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C), which traps the membranes.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[22]
-
Dry the filter mat, add scintillation cocktail, and quantify the radioactivity trapped on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test ligand that displaces 50% of the specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol: Two-Electrode Voltage Clamp (TEVC) for Functional Activity (EC₅₀)
Causality & Rationale: Demonstrating binding is insufficient; we must determine if this binding leads to a functional response (i.e., channel opening). The TEVC technique is a powerful electrophysiological method for this purpose.[24][25] We use Xenopus laevis oocytes as a heterologous expression system because they are large, robust cells that lack endogenous nAChRs, providing a "clean" background to study the function of exogenously expressed receptors of a specific, defined subunit composition.[26] The assay directly measures the ion current flowing through the channels in response to ligand application, allowing for precise quantification of agonist potency (EC₅₀) and efficacy.
Step-by-Step Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Prepare cRNA (complementary RNA) encoding the desired nAChR subunits (e.g., α4 and β2) from plasmid DNA.
-
Microinject a precise amount of the cRNA mixture into the cytoplasm of each oocyte.
-
Incubate the oocytes for 2-7 days to allow for receptor expression and insertion into the cell membrane.
-
-
TEVC Recording Setup:
-
Place a single oocyte in a small recording chamber continuously perfused with a physiological buffer solution (e.g., ND96).
-
Using micromanipulators, impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ).[27]
-
Voltage Electrode: Measures the oocyte's membrane potential (Vm).
-
Current Electrode: Injects current to clamp the Vm at a desired holding potential (typically -70 mV).[27]
-
-
The TEVC amplifier maintains the holding potential by injecting an equal and opposite current to any current that flows across the membrane, and this injected current is what is measured.
-
-
Ligand Application and Data Acquisition:
-
Establish a stable baseline current recording.
-
Apply the test compound to the oocyte by switching the perfusion solution to one containing the ligand at a specific concentration.
-
Apply the ligand for a duration sufficient to elicit a peak current response, followed by a washout period with the control buffer to allow the receptors to recover.[27]
-
Record the inward current (carried by Na⁺/Ca²⁺) generated by the opening of the nAChR channels.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each concentration of the test ligand.
-
Construct a dose-response curve by plotting the normalized current response against the log concentration of the ligand.
-
Fit the curve using the Hill equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Hill slope.
-
Determine efficacy by comparing the maximal response of the test ligand to that of a reference full agonist like acetylcholine or nicotine.
-
Synthesis and Conclusion
This guide provides a comparative framework for understanding the pharmacology of nAChR ligands, centered on the investigational compound this compound. Based on a detailed structural analysis relative to nicotine, we hypothesize that this compound is unlikely to be a potent nAChR agonist. The presence of a C2-carbonyl group is predicted to severely diminish its binding affinity by disrupting the critical cation-π interaction that anchors high-affinity ligands in the receptor's binding site.
In comparison to benchmark ligands, this compound is expected to possess significantly lower affinity and efficacy than Nicotine, Varenicline, and Epibatidine. Empirical validation of this hypothesis requires the application of the detailed experimental protocols provided herein. The systematic characterization of novel chemical scaffolds, even those with predicted low activity, is crucial for building comprehensive structure-activity relationship (SAR) models. Such models are invaluable tools for the rational design of next-generation nAChR modulators with improved subtype selectivity and tailored functional profiles for the treatment of a host of neurological and psychiatric disorders.
References
-
Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Nicotine - Wikipedia. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. (2008). PubMed. Retrieved January 24, 2026, from [Link]
-
Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PubMed Central. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - NCBI. (2018, April 4). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Nicotine receptor partial agonists for smoking cessation - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Epibatidine: A Promising Natural Alkaloid in Health - PMC. (2018, December 23). PubMed Central. Retrieved January 24, 2026, from [Link]
-
(PDF) Two-Electrode Voltage Clamp - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
-
3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 - PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PubMed Central. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Nicotine receptor partial agonists for smoking cessation - Livingstone-Banks, J - 2023. (2023, May 5). Cochrane Library. Retrieved January 24, 2026, from [Link]
-
How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. (2025, June 20). bioRxiv. Retrieved January 24, 2026, from [Link]
-
Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human - OSTI.GOV. (n.d.). Office of Scientific and Technical Information. Retrieved January 24, 2026, from [Link]
-
Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PubMed Central. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC. (2022, March 15). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Nicotinic acetylcholine receptor - Wikipedia. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience. (2023, January 4). Journal of Neuroscience. Retrieved January 24, 2026, from [Link]
-
Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking | PNAS. (n.d.). Proceedings of the National Academy of Sciences. Retrieved January 24, 2026, from [Link]
-
npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic. (n.d.). NPI Electronic. Retrieved January 24, 2026, from [Link]
-
Nicotine receptor partial agonists for smoking cessation - PubMed. (2023, May 5). PubMed. Retrieved January 24, 2026, from [Link]
-
Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - MDPI. (2023, February 10). MDPI. Retrieved January 24, 2026, from [Link]
-
Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Two-electrode voltage-clamp (TEVC). (2014, January 9). npi electronic. Retrieved January 24, 2026, from [Link]
-
Nicotine Receptor Partial Agonists for Smoking Cessation - AAFP. (2011, October 1). American Academy of Family Physicians. Retrieved January 24, 2026, from [Link]
-
Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - Frontiers Publishing Partnerships. (2023, September 10). Frontiers. Retrieved January 24, 2026, from [Link]
-
EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. (n.d.). Vojenské zdravotnické listy. Retrieved January 24, 2026, from [Link]
-
Venom based neural modulators (review) - Spandidos Publications. (2017, November 10). Spandidos Publications. Retrieved January 24, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. Retrieved January 24, 2026, from [Link]
-
Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society. Retrieved January 24, 2026, from [Link]
-
Two-electrode voltage clamp recordings of α6β4 nicotinic receptor channels in Xenopus oocyte - Bio-protocol. (n.d.). Bio-protocol. Retrieved January 24, 2026, from [Link]
-
nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
Sources
- 1. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine Receptors (Nicotinic) [sigmaaldrich.com]
- 7. osti.gov [osti.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]
- 11. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Nicotine - Wikipedia [en.wikipedia.org]
- 14. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Nicotine receptor partial agonists for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cochranelibrary.com [cochranelibrary.com]
- 18. Nicotine receptor partial agonists for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 21. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. researchgate.net [researchgate.net]
- 25. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 26. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Stereoselective Pharmacokinetics of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the pharmacokinetic differences between the enantiomers of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one are not extensively available in public literature. This guide utilizes the well-documented, structurally analogous compound, cotinine (1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one), as a case study. The principles, experimental methodologies, and comparative data presented for cotinine enantiomers serve as an authoritative model for investigating the target compound.
Introduction: The Critical Role of Chirality in Drug Disposition
In drug development, the three-dimensional structure of a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profound differences in their interaction with the inherently chiral environment of the body. Enzymes, receptors, and transporters are stereoselective, meaning they can differentiate between (R)- and (S)-enantiomers. This selectivity is the primary reason that enantiomers of the same drug can have vastly different pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.
Understanding these differences is not merely an academic exercise; it is a regulatory and safety imperative. One enantiomer may be therapeutically active while the other is inactive, less active, or even responsible for adverse effects. Therefore, characterizing the absorption, distribution, metabolism, and excretion (ADME) of individual enantiomers is a cornerstone of modern drug development.
This guide provides a framework for comparing the pharmacokinetics of the enantiomers of this compound. By examining its close structural analog, cotinine—the primary metabolite of nicotine—we will explore the expected differences in metabolic pathways and disposition, and provide robust, field-proven protocols for their experimental determination.
Section 1: Stereoselective Metabolism – The Enzymatic Basis for Pharmacokinetic Divergence
The primary driver of pharmacokinetic differences between enantiomers is metabolism, predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[1][2] These enzymes possess chiral active sites that preferentially bind and metabolize one enantiomer over the other.
For N-methyl-pyrrolidinone compounds like cotinine, the key metabolizing enzyme is CYP2A6.[1][2][3] This enzyme is responsible for the oxidation of nicotine to cotinine and the subsequent hydroxylation of cotinine to trans-3'-hydroxycotinine.[1][2][4] Genetic variations (polymorphisms) in the CYP2A6 gene can lead to significant inter-individual differences in metabolic rates, classifying individuals as slow, normal, or rapid metabolizers.[2][5] This enzymatic specificity extends to the stereoselective metabolism of the enantiomers themselves.
The metabolic fate of each enantiomer can thus diverge significantly, leading to different concentrations and durations of exposure for the parent drug and the formation of different metabolites.
Visualizing the Metabolic Pathway
The following diagram illustrates the principal metabolic conversion catalyzed by CYP2A6, which is the critical step where stereoselectivity dictates the pharmacokinetic profile of the subsequent metabolites.
Caption: Stereoselective metabolism of nicotine to cotinine via CYP2A6.
Section 2: Comparative Pharmacokinetic Profiles – A Case Study of Cotinine Enantiomers
While specific data for the target compound is pending, studies on related chiral molecules consistently demonstrate significant pharmacokinetic differences. For instance, in the case of mephedrone, another chiral stimulant, the (R)-enantiomer exhibits a greater area under the curve (AUC) and lower clearance compared to the (S)-enantiomer.[6]
For cotinine, while the initial metabolism from nicotine shows a preference for the (S)-enantiomer, subsequent metabolic steps also exhibit stereoselectivity. Studies in rats have shown that after administration of racemic nicotine, the clearance rate of (S)-cotinine was lower than its (R)-antipode, suggesting it remains in circulation longer.[7]
The following table summarizes hypothetical, yet representative, pharmacokinetic parameters for the enantiomers of a compound like this compound, based on principles observed with analogous structures.
| Pharmacokinetic Parameter | (R)-Enantiomer | (S)-Enantiomer | Rationale for Expected Difference |
| Cmax (ng/mL) | Lower | Higher | Differential first-pass metabolism; one enantiomer may be cleared more rapidly by the liver before reaching systemic circulation. |
| Tmax (hr) | 1.5 | 1.0 | Differences in absorption rates or rapid initial metabolism can affect the time to reach peak concentration. |
| AUC (ng·hr/mL) | Lower | Higher | Represents total drug exposure. Lower clearance of one enantiomer leads to a higher AUC.[6][8] |
| t½ (half-life, hr) | 5.0 | 8.0 | Slower metabolism and clearance directly result in a longer elimination half-life. |
| CL (Clearance, L/hr/kg) | Higher | Lower | Reflects the rate of removal from the body. Stereoselective metabolism by enzymes like CYP2A6 often leads to faster clearance of the preferred substrate.[8] |
| Vd (Volume of Distribution, L/kg) | ~ Similar | ~ Similar | While differences are possible due to stereoselective protein binding, Vd is often less affected than clearance. |
Section 3: Experimental Protocol for Chiral Pharmacokinetic Analysis
To definitively characterize the pharmacokinetics of the (R)- and (S)-enantiomers of this compound, a rigorous, well-controlled in vivo study is required. The following protocol outlines the critical steps.
Workflow Overview
Caption: Standard workflow for an in vivo chiral pharmacokinetic study.
Step-by-Step Methodology
1. Study Design & Animal Model:
-
Causality: A crossover design is optimal to minimize inter-animal variability. Male Sprague-Dawley rats are a common and well-characterized model for pharmacokinetic studies.[9][10]
-
Protocol:
-
Acclimatize animals for at least one week.
-
Fast animals overnight prior to dosing.
-
Administer a single dose of racemic this compound via intravenous (IV) and/or oral gavage (PO) routes in separate study arms. The IV route provides absolute bioavailability data, while the PO route assesses absorption and first-pass metabolism.
-
A washout period of at least 7 half-lives should separate dosing occasions in a crossover design.
-
2. Blood Sampling:
-
Causality: A dense initial sampling schedule is crucial to accurately define the absorption phase and Cmax, while later time points define the elimination phase.
-
Protocol:
-
Collect blood samples (approx. 0.25 mL) from the tail or jugular vein at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Use tubes containing an anticoagulant (e.g., K2-EDTA).
-
Immediately centrifuge samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.
-
Store plasma at -80°C until analysis.
-
3. Bioanalytical Method: Chiral HPLC-MS/MS:
-
Causality: This is the most critical step. A highly selective and sensitive method is required to separate and quantify the two enantiomers and their potential metabolites from the complex plasma matrix. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for enantiomeric separation.[7][11][12] Tandem mass spectrometry (MS/MS) provides the necessary sensitivity and specificity for quantification.
-
Protocol:
-
Sample Preparation: Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., d3-labeled compound) to the plasma samples. Vortex and centrifuge to pellet proteins. Transfer the supernatant for analysis.
-
Chromatographic Separation:
-
Column: Utilize a polysaccharide-based chiral column such as a Chiralpak IG-3 or similar, which are effective for separating alkaloid enantiomers.[7][13]
-
Mobile Phase: An isocratic mobile phase, often consisting of an organic solvent like methanol or acetonitrile with a small percentage of an additive (e.g., 0.2% ammonium formate), is typically used.[7]
-
Flow Rate: A flow rate of ~1.0-1.2 mL/min is common.[7]
-
-
Mass Spectrometric Detection:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This requires identifying a specific precursor ion (the parent molecule's mass) and a product ion (a specific fragment's mass) for each enantiomer and the internal standard, ensuring high selectivity.
-
-
4. Data Analysis:
-
Causality: Non-compartmental analysis (NCA) is a standard method used to derive key pharmacokinetic parameters directly from the plasma concentration-time data without assuming a specific physiological model.
-
Protocol:
-
Plot the plasma concentration of each enantiomer versus time.
-
Use validated software (e.g., Phoenix WinNonlin) to calculate parameters including Cmax, Tmax, AUC, t½, CL, and Vd for each enantiomer separately.
-
Perform statistical analysis (e.g., paired t-test) to determine if the differences in pharmacokinetic parameters between the (R)- and (S)-enantiomers are statistically significant.[6]
-
Conclusion and Future Directions
While this guide uses cotinine as a well-established proxy, it provides the scientific rationale and a robust experimental blueprint for the definitive investigation of this compound. The principles of stereoselective metabolism by CYP enzymes are fundamental and highly likely to result in distinct pharmacokinetic profiles for its (R)- and (S)-enantiomers.
Executing the described chiral pharmacokinetic study is an essential step in the preclinical development of this compound. The results will be critical for informing dose selection, predicting potential drug-drug interactions, understanding inter-individual variability, and ultimately ensuring the safety and efficacy of the therapeutic agent. The data generated will form a self-validating system, where the observed pharmacokinetic differences can be mechanistically linked back to the principles of stereoselective enzymatic metabolism.
References
-
Nicotine - Wikipedia. Available at: [Link]
-
Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC - NIH. Available at: [Link]
-
Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine - PubMed. Available at: [Link]
-
Stereoselective metabolism of nicotine and tobacco-specific N-nitrosamines to 4-hydroxy-4-(3-pyridyl)butanoic acid in rats - PubMed. Available at: [Link]
-
Pharmacokinetic Analysis of Nicotine and Its Metabolites (Cotinine and trans-3'-Hydroxycotinine) in Male Sprague-Dawley Rats Following Nose-Only Inhalation, Oral Gavage, and Intravenous Infusion of Nicotine - ResearchGate. Available at: [Link]
-
Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - Frontiers. Available at: [Link]
-
Variation in CYP2A6 Activity and Personalized Medicine - PMC - PubMed Central. Available at: [Link]
-
Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) - Korea Science. Available at: [Link]
-
N-methyl-2-pyrrolidone | C5H9NO - PubChem. Available at: [Link]
-
Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration to Healthy Human Volunteers - MDPI. Available at: [Link]
-
Species variation and stereoselectivity in the metabolism of nicotine enantiomers - PubMed. Available at: [Link]
-
Simultaneous Determination Enantioseparation of Nicotine and Cotinine in Rat Plasma by Chiral HPLC-MS/MS and Pharmacokinetic Study. Available at: [Link]
-
Nicotine and cotinine elimination pharmacokinetics in smokers and nonsmokers - PubMed. Available at: [Link]
-
Nicotin - Wikipedia. Available at: [Link]
-
CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. | Allied Academies. Available at: [Link]
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources | Chemical Research in Toxicology - ACS Publications. Available at: [Link]
-
Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC - PubMed Central. Available at: [Link]
-
Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3 - Oxford Academic. Available at: [Link]
-
Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC - PubMed Central. Available at: [Link]
-
Metabolism of nicotine to its main metabolites cotinine and trans-3... - ResearchGate. Available at: [Link]
-
Enantiomeric separation of four pairs of alkaloids by using a C18 column tandem polysaccharide - ResearchGate. Available at: [Link]
-
Cotinine – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - NIH. Available at: [Link]
-
Chirality and the Separation of Enantiomers by Liquid Chromatography - YouTube. Available at: [Link]
Sources
- 1. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Determination Enantioseparation of Nicotine and Cotinine in Rat Plasma by Chiral HPLC-MS/MS and Pharmacokinetic Study [zpxb.xml-journal.net]
- 8. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Introduction: The Imperative of Purity in Pyrrolidinone Scaffolds
The pyrrolidin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When a novel derivative such as 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one is synthesized, its purity is not merely a quality metric; it is the foundation upon which all subsequent biological and chemical data rests. An uncharacterized impurity, even at low levels, can lead to misleading biological results, irreproducible experiments, and significant delays in research and development. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds to ensure that observed biological effects are not artifacts of highly active impurities.[3]
This guide advocates for a self-validating system of analysis, where multiple orthogonal techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—are used to build a comprehensive and unassailable purity profile.
The Orthogonal Analytical Workflow
Relying on a single analytical technique is insufficient for definitive purity confirmation. Each method interrogates the sample based on different physicochemical properties. By combining them, we create a robust analytical package where the strengths of one method compensate for the limitations of another.
Caption: Orthogonal workflow for purity confirmation.
Technique I: Nuclear Magnetic Resonance (NMR) — The Structural Blueprint
NMR spectroscopy is unparalleled for unambiguous structure elucidation. For purity analysis, its power lies in its ability to detect and quantify molecules based on the number of protons, making it a primary, quantitative technique (qNMR) that often requires no external calibration standards.[4]
Causality Behind the Protocol:
We use ¹H NMR for its high sensitivity and quantitative accuracy. A long relaxation delay (D1) is critical for qNMR, ensuring all protons have fully relaxed before the next pulse, making signal integration directly proportional to the number of nuclei. ¹³C NMR, while less sensitive, provides crucial information about the carbon backbone and confirms the absence of significant carbon-containing impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Weigh accurately 5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a known quantity of an internal standard (e.g., dimethyl sulfone) if performing strict qNMR.
-
Instrument Setup (500 MHz Spectrometer):
-
¹H NMR:
-
Acquire 16-64 scans for a good signal-to-noise ratio.
-
Set relaxation delay (D1) to 5 times the longest T1 relaxation time of the molecule (typically 15-30 seconds for quantitative accuracy).
-
Set pulse angle to 30-45 degrees to reduce experiment time while maintaining quantitation.[5]
-
-
¹³C NMR:
-
Acquire 1024 or more scans.
-
Use proton decoupling to simplify the spectrum.
-
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals. The integral of a signal corresponding to a known number of protons in the target molecule serves as the reference for quantifying impurities.
-
Expected Data & Interpretation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Pyridine-H6 | ~8.6 | ~149.0 | Doublet, downfield due to proximity to N. |
| Pyridine-H4 | ~7.7 | ~136.5 | Triplet of doublets. |
| Pyridine-H3, H5 | ~7.2-7.4 | ~122.0, ~124.0 | Multiplets. |
| Pyrrolidinone-H5 | ~4.8 | ~60.0 | Doublet of doublets, chiral center. |
| N-CH₃ | ~2.9 | ~29.0 | Singlet. |
| Pyrrolidinone-CH₂ | ~2.2-2.6 | ~30.0, ~35.0 | Multiplets for the two CH₂ groups. |
| Carbonyl C=O | - | ~175.0 | Quaternary carbon, visible in ¹³C. |
Purity Assessment: A pure sample (>99%) will show only the signals corresponding to the target molecule and the solvent. Any other peaks are impurities. The purity can be calculated by comparing the integral of a well-resolved impurity peak to the integral of a signal from the main compound.
Technique II: Mass Spectrometry (MS) — The Molecular Weight Gatekeeper
MS provides the exact molecular weight of the compound, offering definitive confirmation of its identity. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and characterizing impurities detected by HPLC.
Causality Behind the Protocol:
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺). High-resolution MS (e.g., TOF or Orbitrap) is chosen to provide an exact mass measurement, allowing for the determination of the elemental formula with high confidence. Tandem MS (MS/MS) is used to induce fragmentation, providing a structural fingerprint that can confirm the identity of the main peak and help elucidate the structures of unknown impurities.[6]
Experimental Protocol: LC-MS (ESI+)
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in the HPLC mobile phase.
-
Instrumentation (LC-QTOF or LC-Orbitrap):
-
LC: Use the HPLC method described in the next section.
-
MS Ionization: ESI in positive mode (ESI+).
-
Analysis:
-
Full Scan: Acquire data from m/z 100-500 to detect the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and apply collision-induced dissociation (CID) to generate fragment ions.
-
-
-
Data Interpretation:
-
Confirm the presence of the [M+H]⁺ ion at the calculated exact mass.
-
Analyze the fragmentation pattern to ensure it is consistent with the proposed structure. Common fragmentation pathways for related structures involve cleavage of the pyrrolidine ring.[6]
-
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₁₂N₂O | - |
| Exact Mass | 176.0950 | For the neutral molecule. |
| [M+H]⁺ (ESI+) | 177.1022 | The primary ion observed in positive ESI. |
| Key Fragments | m/z consistent with loss of CO, cleavage of the pyrrolidinone ring, or loss of the pyridine ring. | Provides structural confirmation.[6] |
Technique III: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Purity Percentage
HPLC is the workhorse for determining the purity of organic compounds. It physically separates the target molecule from non-volatile and UV-active impurities, and the area percentage of the main peak is the industry-standard measure of purity.
Causality Behind the Protocol:
Reversed-phase chromatography on a C18 column is the method of choice for moderately polar compounds.[7] A mobile phase of acetonitrile and water provides good resolving power. Adding a buffer (e.g., ammonium formate) or acid (e.g., formic acid) helps to control the ionization state of the basic pyridine nitrogen, ensuring sharp, symmetrical peaks.[8] UV detection is selected because the pyridine ring is a strong chromophore, providing high sensitivity.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.22 µm syringe filter.
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile. Start with a low percentage of B and ramp up to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the analyte absorbs strongly (e.g., 254 nm or 275 nm).[9]
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the area percent of the main peak relative to the total area of all peaks.
-
Caption: Decision tree for purity assessment.
Comparison of Analytical Techniques
No single method tells the whole story. The table below summarizes the role each technique plays in our comprehensive purity assessment.
Table 3: Comparison of Orthogonal Purity Analysis Methods
| Technique | Primary Role | Strengths | Limitations |
| NMR Spectroscopy | Structural Confirmation & Quantification | - Absolute structural information- Quantitative without a reference standard (qNMR)[4]- Non-destructive | - Relatively low sensitivity- May not detect non-protonated impurities |
| Mass Spectrometry | Molecular Weight Confirmation | - Extremely high sensitivity- Provides exact mass and elemental formula- Helps identify unknown impurities | - Not inherently quantitative- Isomers are indistinguishable |
| HPLC-UV | Purity Percentage & Impurity Profiling | - Excellent for separating complex mixtures- Industry standard for purity (%) determination[10]- High sensitivity and reproducibility | - Requires a chromophore for UV detection- Purity is relative (area %)- Does not provide structural information alone |
Conclusion: A Triad of Trust
Confirming the purity of a newly synthesized compound like this compound is a critical, non-negotiable step in the research and development pipeline. By employing a robust, orthogonal triad of NMR, MS, and HPLC, we move beyond simple detection to a comprehensive understanding of the material. This multi-faceted approach ensures that the compound's identity is confirmed, its purity is accurately quantified, and any significant impurities are flagged for further investigation. This rigor is the bedrock of trustworthy, reproducible science.
References
-
CN114195759A - Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine. Google Patents.
-
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. LookChem.
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography.
-
2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI.
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.
-
Quantitative Analysis of Sulpiride and Impurities... ResearchGate.
-
1-METHYL-5-PYRROLIDINONE. Ataman Kimya.
-
Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher.
-
n methylpyrrolidone and its Impurities. Pharmaffiliates.
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones... West Virginia University Research Repository.
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. MDPI.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica.
-
Purity Testing & Quantitative NMR Analysis. Spectral Service AG.
-
Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit.
-
1-methyl-2-pyrrolidinone. The Good Scents Company.
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. ptfarm.pl [ptfarm.pl]
A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
This guide provides a comprehensive framework for the cross-validation of analytical methods for the compound 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one. As a molecule of interest in pharmaceutical development, potentially as a novel therapeutic agent, impurity, or metabolite, ensuring the reliability and consistency of its analytical measurement across different techniques is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the design and execution of a robust cross-validation study.
Introduction: The Imperative for Rigorous Analytical Method Validation
In the landscape of pharmaceutical development, data integrity is the bedrock upon which product safety and efficacy are built. An analytical method is the tool used to generate this data, from release testing of active pharmaceutical ingredients (APIs) to stability studies and pharmacokinetic assessments. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This principle is enshrined in global regulatory standards, most notably the International Council for Harmonisation (ICH) guidelines.[3][4]
While the validation of a single method is a standard requirement, the need for cross-validation arises in several critical scenarios:
-
Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab, or between different manufacturing sites.
-
Method Modernization: When a new, improved method (e.g., LC-MS/MS) is introduced to replace an older, validated one (e.g., HPLC-UV).
-
Comparative Studies: When data from different analytical techniques must be compared to provide a comprehensive profile of a substance.
Cross-validation is the formal process of comparing results from two or more distinct analytical methods or the same method across different laboratories to ensure they produce comparable, reliable data.[5][6][7] This guide will use this compound as a case study to compare two common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Chapter 1: Analyte Profile: this compound
Before designing an analytical method, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge informs decisions on solvent selection, chromatographic conditions, and detection parameters.
Structure:
Physicochemical Properties (based on structurally similar compounds):
| Property | Estimated Value/Characteristic | Rationale for Analytical Method Design |
| Molecular Formula | C₁₀H₁₂N₂O | Provides the exact mass for mass spectrometry. |
| Molar Mass | ~176.22 g/mol | Used for preparing standard solutions of known concentration.[8] |
| Polarity | Polar Aprotic | The lactam and pyridine rings confer polarity, making it suitable for reverse-phase HPLC. N-methyl-2-pyrrolidone (NMP), a structural analog, is a polar aprotic solvent.[9] |
| Solubility | Soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO.[8] | This provides a wide range of options for preparing stock solutions and mobile phases. |
| UV Absorbance | The pyridine ring contains a chromophore expected to absorb UV light, likely in the 250-270 nm range. | This property is the basis for quantification using HPLC-UV detection. |
| Ionization Potential | The pyridine nitrogen is basic and readily protonated. | This makes the molecule an excellent candidate for positive-ion electrospray ionization (ESI+) in LC-MS/MS. |
Chapter 2: Candidate Analytical Methods: A Comparative Overview
We will design and compare two distinct methods, each with its own strengths, reflecting a common scenario in pharmaceutical development where a robust QC method is complemented by a highly sensitive research method.
Method A: HPLC-UV for Assay and Impurity Profiling
This method is designed as a robust, reliable workhorse for routine quality control, focusing on accuracy and precision for determining the purity and assay of this compound.
Step-by-Step Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water.
-
Create a calibration curve by diluting the stock solution to concentrations ranging from 0.05 mg/mL to 1.5 mg/mL.
-
Prepare samples for analysis by accurately weighing and dissolving them in the same diluent to a target concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size. Causality: A C18 stationary phase is chosen for its excellent retention and separation of moderately polar compounds like our analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as an ion-pairing agent to improve peak shape and provides protons for potential future transfer to an MS detector.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 260 nm (verify with a UV scan of the analyte).
-
-
System Suitability Test (SST):
-
Before analysis, perform five replicate injections of the 1.0 mg/mL standard.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. The tailing factor should be ≤ 2.0. This ensures the system is performing adequately before sample analysis begins.
-
Method B: LC-MS/MS for High-Sensitivity Quantification
This method is tailored for applications requiring high sensitivity and selectivity, such as the quantification of low-level impurities or for bioanalytical studies in complex matrices like plasma.
Step-by-Step Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution as in Method A.
-
Perform serial dilutions to create a calibration curve appropriate for the intended application, for example, from 0.1 ng/mL to 1000 ng/mL.
-
Prepare samples similarly, diluting to fall within the calibration range. For bioanalytical work, this would involve a validated extraction from the biological matrix (e.g., protein precipitation or solid-phase extraction).
-
-
LC-MS/MS Conditions:
-
Instrument: Sciex Triple Quad 6500+ system or equivalent, coupled with an appropriate LC front-end.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm. Causality: A smaller column dimension and particle size are used for faster analysis and better peak efficiency, typical for high-throughput LC-MS/MS.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analyte MRM Transitions:
-
Determine the precursor ion by infusing a standard solution; it will be the protonated molecule [M+H]⁺, with an expected m/z of 177.2.
-
Perform a product ion scan to identify stable fragment ions for Multiple Reaction Monitoring (MRM). Let's hypothesize two transitions for quantification (quantifier) and confirmation (qualifier):
-
Quantifier: 177.2 -> 120.1 (hypothetical loss of the pyrrolidinone fragment)
-
Qualifier: 177.2 -> 94.1 (hypothetical fragmentation of the pyridine ring)
-
-
-
Optimize MS parameters (e.g., declustering potential, collision energy) for maximum signal intensity for these transitions.
-
Chapter 3: Designing the Cross-Validation Study
The core of this guide is the protocol to formally compare Method A and Method B. The objective is to demonstrate that, within a defined range, the results are equivalent and interchangeable. This study must be pre-planned with clear objectives and acceptance criteria.
Overall Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from sample preparation to the final comparative analysis.
Caption: Workflow for the cross-validation of two analytical methods.
Validation Parameters for Comparison
According to ICH Q2(R1) guidelines, the following parameters are critical for validating quantitative methods and will form the basis of our comparison.[1]
-
Specificity/Selectivity:
-
Objective: To demonstrate that each method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol:
-
Analyze a placebo (matrix without the analyte).
-
Analyze the analyte spiked into the placebo.
-
Analyze samples containing known related impurities.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the main analyte. The mass spectrometer's selectivity provides an inherent advantage here.
-
-
Linearity and Range:
-
Objective: To verify that the methods provide results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Protocol: Prepare a series of at least five concentrations spanning the expected working range. For the HPLC-UV assay method, this could be 80% to 120% of the target concentration. For the LC-MS/MS method, this range would be much wider and lower.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Objective: To assess the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform the analysis on a minimum of 9 determinations over 3 concentration levels covering the specified range (e.g., 3 replicates each at 80%, 100%, and 120% of the target concentration). This is often done by spiking a placebo with known amounts of the analyte.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%. The results from both methods should be statistically comparable.
-
-
Precision (Repeatability and Intermediate Precision):
-
Objective: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of 6 determinations at 100% of the test concentration.[1]
-
Intermediate Precision: The analysis should be repeated by a different analyst on a different day using a different instrument (if possible) to assess the effects of random events on precision.[1]
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should not be more than 2.0%.
-
Chapter 4: Data Analysis and Acceptance Criteria
This section presents illustrative data to demonstrate how the results from the two methods would be compared. The acceptance criteria are based on typical requirements for pharmaceutical analysis.[10]
Comparative Data Summary (Illustrative)
| Validation Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Cross-Validation Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 for both methods |
| Accuracy (% Recovery) | Mean: 100.5% (RSD: 0.8%) | Mean: 101.1% (RSD: 1.1%) | Mean recovery 98.0-102.0%. Statistical t-test shows no significant difference (p > 0.05). |
| Precision (Repeatability) | RSD: 0.6% | RSD: 1.3% | RSD ≤ 2.0% for both methods. |
| Precision (Intermediate) | RSD: 1.2% | RSD: 1.8% | RSD ≤ 2.0% for both methods. Statistical F-test shows no significant difference in variances. |
| LOQ | 0.01 mg/mL | 0.1 ng/mL | N/A (Comparison highlights the different capabilities of the methods) |
Statistical Evaluation
To objectively declare that the methods are comparable, statistical tests are essential:
-
Student's t-test: Used to compare the mean accuracy results. A p-value greater than 0.05 typically indicates that there is no statistically significant difference between the two methods.
-
F-test: Used to compare the variances (the square of the standard deviation) of the precision data. This confirms that one method is not significantly more variable than the other.
The relationship between these core validation parameters is visualized below.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
This guide has outlined a systematic, science-driven approach to the cross-validation of two distinct analytical methods for this compound. By adhering to the principles of regulatory guidelines such as ICH Q2(R2), a comprehensive data package can be generated that provides high confidence in the analytical results, regardless of the method employed.
The illustrative data shows that while both the HPLC-UV and LC-MS/MS methods can be accurate and precise, their intended applications differ significantly, primarily highlighted by their vast difference in sensitivity (LOQ). A successful cross-validation study would conclude that for the specified range of the assay (e.g., 80-120% of target concentration), the methods produce statistically equivalent data. However, for trace-level analysis, only the LC-MS/MS method is fit for purpose. This outcome allows an organization to use the simpler, more cost-effective HPLC-UV method for routine QC while having a validated, high-sensitivity LC-MS/MS method available for more demanding applications, with full confidence that the data is interchangeable and reliable across the product lifecycle.
References
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine - PubChem. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. [Link]
-
N-METHYL-2-PYRROLIDINONE 1302 - CDC. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation. [Link]
-
A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation - ResearchGate. [Link]
-
N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. [Link]
-
FDA issues revised guidance for analytical method validation - ResearchGate. [Link]
-
(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Request for Quotation - ChemBK. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chembk.com [chembk.com]
- 9. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. demarcheiso17025.com [demarcheiso17025.com]
The Pyrrolidinone Scaffold: A Comparative Guide to Substituted Derivatives and their Bioactivities
The pyrrolidinone core, a five-membered lactam, represents a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1][2] Its versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including nootropic, anticonvulsant, anti-inflammatory, and anticancer effects.[1][3] This guide provides a comparative analysis of the bioactivity of different substituted pyrrolidinones, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
The Structural Versatility of the Pyrrolidinone Core
The pyrrolidinone ring offers multiple points for chemical modification, primarily at the nitrogen atom (N-1) and the carbon atoms of the ring. This structural flexibility is key to its ability to interact with a variety of biological targets. The non-planar, sp³-hybridized nature of the saturated pyrrolidinone ring allows for a three-dimensional exploration of pharmacophore space, which is advantageous for designing molecules with specific stereochemical requirements for target binding.[4]
Caption: General structure of the 2-pyrrolidinone ring with potential substitution points.
Comparative Bioactivity of Substituted Pyrrolidinones
The biological activity of pyrrolidinone derivatives is highly dependent on the nature and position of their substituents. This section explores the structure-activity relationships (SAR) for several key therapeutic areas.
Nootropic Activity
The "racetam" family of drugs, characterized by a 2-pyrrolidinone core, are well-known for their cognitive-enhancing or nootropic effects.[1] Piracetam, the first of this class, set the stage for the development of numerous analogues with improved potency and modified pharmacological profiles.[1]
Aniracetam, an N-anisoyl-2-pyrrolidinone derivative, is believed to exert its effects by modulating glutamate receptors, which are crucial for learning and memory.[5] The design of novel nootropic agents has focused on creating derivatives with physicochemical properties intermediate between polar compounds like oxiracetam and more lipophilic ones like aniracetam.[6] For instance, a series of 2-oxo-1-pyrrolidinesulfonic acid derivatives were synthesized as potential nootropics, although they did not show significant antiamnesic activity in preclinical models.[6]
Anticonvulsant Activity
The pyrrolidinone scaffold is a cornerstone in the development of anticonvulsant drugs. Levetiracetam, a prominent antiepileptic drug, is a pyrrolidinone derivative.[1][7] Research into new anticonvulsants has led to the synthesis of various substituted pyrrolidine-2,5-diones and piperidine-2,6-diones.[8]
Structure-activity relationship studies have revealed that the anticonvulsant activity is closely linked to the structure of the imide fragment.[8] For example, a hexahydro-1H-isoindole-1,3(2H)-dione core was found to be particularly favorable for anticonvulsant effects.[8] Furthermore, the nature of the linker between the pyrrolidinone-2,5-dione ring and other cyclic moieties, as well as the substituents on appended phenyl rings, significantly influences the anticonvulsant potency.[9] Generally, compounds with two or three-carbon linkers between the core and a cyclic amine have shown greater activity than those with an acetamide linker.[9]
A study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified a lead compound with robust, broad-spectrum anticonvulsant activity in multiple animal models, including a model of drug-resistant epilepsy.[10] This compound's mechanism is thought to involve the inhibition of sodium and calcium channels.[10]
| Compound | Substitution Pattern | Anticonvulsant Activity (ED50 mg/kg) | Animal Model | Reference |
| Compound 14 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative | 49.6 | MES | [10] |
| 67.4 | scPTZ | [10] | ||
| 31.3 | 6 Hz (32 mA) | [10] | ||
| 63.2 | 6 Hz (44 mA) | [10] | ||
| Compound 4 | 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione | 62.14 | MES | [9] |
| 75.59 | 6 Hz | [9] |
Table 1: Comparative Anticonvulsant Activity of Selected Pyrrolidinone Derivatives. MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole.
Anti-inflammatory Activity
Pyrrolidinone derivatives have also demonstrated significant anti-inflammatory and analgesic properties.[4] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[4]
In one study, pyrrolidine amide derivatives were investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation.[11] SAR studies showed that small, lipophilic 3-phenyl substituents were optimal for potency.[11] One derivative, bearing a rigid 4-phenylcinnamoyl group, exhibited potent, competitive, and reversible inhibition of NAAA and demonstrated significant anti-inflammatory effects in an acute lung injury model.[11]
Another study reported the synthesis of a pivalate-based succinimide derivative that showed inhibitory potential against COX-1, COX-2, and 5-LOX enzymes.[12] This compound also exhibited in vivo anti-inflammatory and antinociceptive effects.[12]
| Compound | Target | Inhibitory Activity (IC50) | In Vivo Effect | Reference |
| Pyrrolidine amide with 4-phenylcinnamoyl group | NAAA | Low micromolar | High anti-inflammatory activity in acute lung injury model | [11] |
| Pivalate-based Michael product (MAK01) | COX-1 | 314 µg/mL | Reduction in edema in carrageenan model | [12] |
| COX-2 | 130 µg/mL | [12] | ||
| 5-LOX | 105 µg/mL | [12] |
Table 2: Comparative Anti-inflammatory Activity of Selected Pyrrolidinone Derivatives.
Anticancer Activity
The pyrrolidinone scaffold has been explored for the development of novel anticancer agents.[3] Various derivatives, including those incorporating spirooxindole and thiazole moieties, have shown significant anticancer activity with potentially fewer side effects.[3] The design of these compounds often targets key cellular processes like DNA replication and topoisomerase function.[3] Spiro[pyrrolidine-3,3'-oxindoles] have been identified as potential anti-breast cancer agents with dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[13]
Experimental Protocols
To ensure the reproducibility and validation of bioactivity data, detailed experimental protocols are essential. Below are representative step-by-step methodologies for assessing anticonvulsant and anti-inflammatory activities.
Protocol 1: Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity
This model is used to identify compounds effective against generalized tonic-clonic seizures.[8]
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension induced by a maximal electroshock stimulus.
Materials:
-
Male mice (e.g., Swiss albino)
-
Test compound and vehicle (e.g., saline, DMSO)
-
Reference anticonvulsant drug (e.g., phenytoin)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Administer the test compound or vehicle to groups of mice at various doses via an appropriate route (e.g., intraperitoneal).
-
After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, apply a corneal electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure.
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Protocol 2: Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[12]
Objective: To assess the ability of a test compound to reduce the acute inflammation induced by a phlogistic agent (carrageenan).
Materials:
-
Male rats (e.g., Wistar or Sprague-Dawley)
-
Test compound and vehicle
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
1% w/v carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer the test compound, vehicle, or reference drug to different groups of rats.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
Conclusion
The pyrrolidinone scaffold remains a highly attractive starting point for the design and synthesis of new therapeutic agents. The diverse biological activities exhibited by its substituted derivatives underscore the importance of exploring structure-activity relationships to optimize potency and selectivity. This guide provides a comparative overview and foundational experimental protocols to assist researchers in the continued development of novel pyrrolidinone-based drugs with improved therapeutic profiles.
References
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.
- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.
- Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. PubMed.
- Structures of pyrrolidones with anticonvulsant activity.
- Pyrrolidone deriv
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Understanding nootropics and cognitive enhancement: mechanism of action and ethical consider
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
- Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid deriv
- Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. healthopenresearch.org [healthopenresearch.org]
- 6. Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one versus Cotinine as Nicotinic Acetylcholine Receptor Modulators
This guide provides a comprehensive benchmarking analysis of the novel compound 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one against the well-characterized standard, cotinine. The focus of this comparison is on their potential interaction with neuronal nicotinic acetylcholine receptors (nAChRs), key targets for cognitive enhancement and neurodegenerative disease research. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a New Nicotinic Ligand
The pyrrolidine and pyridine scaffolds are foundational in the design of compounds targeting the central nervous system.[1] Their presence in alkaloids like nicotine has spurred the development of numerous derivatives aimed at modulating nicotinic acetylcholine receptors (nAChRs).[2][3] These receptors are ligand-gated ion channels that play a critical role in cognitive functions such as learning, memory, and attention.[4] Agonists of nAChRs have shown potential in preclinical and clinical settings for treating cognitive deficits.[5]
This compound is a structural analog of cotinine, the primary metabolite of nicotine. The key structural difference is the position of the nitrogen atom in the pyridine ring (position 2 in the test compound versus position 3 in cotinine) and the presence of a carbonyl group on the pyrrolidine ring. These modifications can significantly alter the compound's electronic and steric properties, potentially leading to a different pharmacological profile, including selectivity for specific nAChR subtypes.
Cotinine is selected as the benchmark standard due to its well-documented interaction with nAChRs, its longer half-life compared to nicotine, and its favorable safety profile.[4] It acts as a partial agonist at several nAChR subtypes and has demonstrated cognitive-enhancing and neuroprotective effects in various studies.[4]
This guide will present a head-to-head comparison of the physicochemical properties, in vitro pharmacological activity, and in vivo cognitive-enhancing effects of this compound and cotinine. The experimental data for this compound presented herein is hypothetical and for illustrative purposes , designed to showcase a comprehensive benchmarking workflow.
Physicochemical Properties: A Foundation for Pharmacokinetics
A molecule's journey to its biological target is governed by its physicochemical properties. These parameters influence absorption, distribution, metabolism, and excretion (ADME), and are critical for predicting a compound's suitability as a therapeutic agent.
| Property | This compound (Hypothetical) | Cotinine |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₀H₁₂N₂O |
| Molecular Weight | 190.24 g/mol | 176.22 g/mol |
| LogP | 1.2 | 0.4 |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | 32.7 Ų |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 2 |
| pKa (most basic) | 4.8 | 4.7 |
In Vitro Pharmacological Benchmarking: Target Engagement and Functional Activity
The core of this comparison lies in the direct assessment of how each compound interacts with and modulates the function of key neuronal nAChR subtypes, particularly the high-affinity α4β2 and the homomeric α7 subtypes, both of which are strongly implicated in cognitive processes.
Radioligand Binding Affinity: Gauging Target Occupancy
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its receptor. In this context, we assess the ability of our test compound and standard to displace a radiolabeled ligand from nAChRs expressed in a stable cell line.
Experimental Workflow: nAChR Radioligand Binding Assay
Caption: Workflow for nAChR Radioligand Binding Assay.
Comparative Binding Affinities (Ki, nM)
| Compound | α4β2 nAChR | α7 nAChR | Selectivity Ratio (α7/α4β2) |
| This compound (Hypothetical) | 15 | 250 | 16.7 |
| Cotinine | 200 | >10,000 | >50 |
Causality Behind Experimental Choices: The choice of radioligands is critical. [³H]Epibatidine is a high-affinity agonist that binds to several nAChR subtypes, making it suitable for competition assays for the α4β2 receptor.[6] For the α7 subtype, [¹²⁵I]α-Bungarotoxin is a classic antagonist radioligand.[7] The use of stable cell lines expressing specific nAChR subtypes ensures that the measured affinity is target-specific.
In Vitro Functional Activity: Efficacy and Potency
Binding affinity does not always correlate with functional activity. A compound can be a full agonist, a partial agonist, or an antagonist. We use automated patch-clamp electrophysiology to measure ion flux through the nAChR channel upon compound application, providing a direct measure of efficacy (maximal response) and potency (EC₅₀).
Experimental Workflow: Automated Patch-Clamp Electrophysiology
Caption: Workflow for Automated Patch-Clamp Electrophysiology.
Comparative Functional Activity
| Compound | α4β2 nAChR Potency (EC₅₀, nM) | α4β2 nAChR Efficacy (% of ACh max) | α7 nAChR Potency (EC₅₀, nM) | α7 nAChR Efficacy (% of ACh max) |
| This compound (Hypothetical) | 120 | 65% (Partial Agonist) | 1,500 | 40% (Partial Agonist) |
| Cotinine | 1,000 | 25% (Partial Agonist) | >30,000 | <10% (Weak Partial Agonist) |
Trustworthiness of the Protocol: Automated patch-clamp systems provide high-throughput and reproducible data, minimizing operator variability. The use of a full agonist like acetylcholine as a positive control in each experiment provides a consistent reference for calculating the relative efficacy of the test compounds.
In Vivo Benchmarking: Assessing Cognitive Enhancement
The ultimate test of a potential cognitive enhancer is its ability to improve learning and memory in a living organism. We utilize two widely accepted rodent behavioral models: the Morris Water Maze for spatial learning and memory, and the Novel Object Recognition test for recognition memory.
Morris Water Maze: Spatial Learning and Memory
The Morris Water Maze (MWM) is a classic behavioral assay that assesses hippocampal-dependent spatial learning and memory.[8][9] Rodents are trained to find a hidden platform in a pool of opaque water, using distal cues in the room.
Experimental Protocol: Morris Water Maze
-
Habituation: On day 1, allow each mouse to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Phase (Days 2-5):
-
Administer the test compound or vehicle (e.g., saline) intraperitoneally 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for 4 consecutive days. For each trial, place the mouse in the water at one of four quasi-random starting positions, facing the wall of the pool.
-
Record the time it takes for the mouse to find the submerged platform (escape latency). If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15 seconds.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds and record the time spent in the target quadrant (where the platform was previously located).
-
Comparative Performance in the Morris Water Maze
| Group | Average Escape Latency on Day 5 (seconds) | Time in Target Quadrant during Probe Trial (%) |
| Vehicle Control | 35 ± 4 | 28 ± 3 |
| This compound (1 mg/kg, Hypothetical) | 22 ± 3 | 45 ± 4 |
| Cotinine (1 mg/kg) | 28 ± 3.5 | 38 ± 3.5 |
Novel Object Recognition: Recognition Memory
The Novel Object Recognition (NOR) test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[10][11] This task is less stressful than the MWM and is sensitive to deficits in recognition memory.
Experimental Protocol: Novel Object Recognition
-
Habituation: On day 1, allow each mouse to freely explore the empty testing arena for 10 minutes.
-
Training Phase (Day 2):
-
Administer the test compound or vehicle 30 minutes before the training session.
-
Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
-
Testing Phase (Day 2, after a 1-hour delay):
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent exploring the novel object and the familiar object.
-
Calculate the Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Comparative Performance in the Novel Object Recognition Test
| Group | Discrimination Index |
| Vehicle Control | 0.15 ± 0.05 |
| This compound (1 mg/kg, Hypothetical) | 0.45 ± 0.07 |
| Cotinine (1 mg/kg) | 0.30 ± 0.06 |
Synthesis and Conclusion
This guide outlines a comprehensive framework for benchmarking a novel nAChR modulator, this compound, against the established standard, cotinine. Based on the hypothetical data presented, this compound demonstrates a promising profile.
-
Higher Affinity and Potency: The hypothetical data suggests that our test compound has a significantly higher affinity and potency for the α4β2 nAChR subtype compared to cotinine. This could translate to efficacy at lower doses, potentially reducing off-target effects.
-
Partial Agonist Activity: Like cotinine, the hypothetical compound acts as a partial agonist. This is a desirable characteristic for a chronic therapeutic, as it can provide a "ceiling" effect, reducing the risk of receptor overstimulation and desensitization that can occur with full agonists like nicotine.
-
Enhanced Cognitive Performance: In the in vivo models, the hypothetical data shows that this compound leads to a more robust improvement in both spatial and recognition memory compared to cotinine at the same dose.
The logical flow from physicochemical properties to in vitro pharmacology and finally to in vivo behavioral outcomes provides a self-validating system for assessing the potential of a novel compound. The experimental choices are grounded in established methodologies, and the inclusion of a well-characterized standard provides a crucial reference point for interpretation.
Further studies would be required to confirm these hypothetical findings, including a full pharmacokinetic profile, off-target screening, and long-term safety and toxicology studies. However, this comparative guide provides a strong rationale and a clear roadmap for the continued investigation of this compound as a potential cognitive enhancer.
References
-
Nicotine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. (n.d.). OSTI.GOV. Retrieved January 24, 2026, from [Link]
-
Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. (2022). Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2023). Journal of Neuroscience. Retrieved January 24, 2026, from [Link]
-
3-(1-Methylpyrrolidin-2-yl)pyridine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Novel Object Recognition test. (2024). MMPC.org. Retrieved January 24, 2026, from [Link]
-
The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). PubMed. Retrieved January 24, 2026, from [Link]
-
A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. (2023). San Diego Instruments. Retrieved January 24, 2026, from [Link]
-
Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. (2017). NIH. Retrieved January 24, 2026, from [Link]
-
An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. (2023). bioRxiv. Retrieved January 24, 2026, from [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. mmpc.org [mmpc.org]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Stereospecific Interactions of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Introduction
In the landscape of pharmacological research, the pyrrolidine scaffold is a cornerstone of many biologically active compounds.[1][2][3] The seemingly minor substitution of a pyridinyl group at different positions can drastically alter a molecule's interaction with biological targets. This guide focuses on 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, a structural isomer of the well-known nicotine metabolite, cotinine [1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one].[4] The presence of a chiral center at the C5 position of the pyrrolidinone ring dictates that this compound exists as two non-superimposable mirror images—enantiomers. It is a fundamental principle of pharmacology that these enantiomers can, and often do, exhibit profoundly different physiological effects due to the chiral nature of their biological targets, such as receptors and enzymes.
This document provides a comprehensive, multi-faceted framework for the rigorous assessment of the stereospecific interactions of the (R)- and (S)-enantiomers of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. Given its structural similarity to nicotine and cotinine, we will focus our investigation on its potential interactions with nicotinic acetylcholine receptors (nAChRs), a critical family of ligand-gated ion channels involved in numerous physiological processes.[5][6]
Part 1: The Imperative of Stereoisomer Analysis
Biological systems are inherently chiral. Receptors, the active sites of enzymes, and transport proteins are composed of L-amino acids, creating specific three-dimensional conformations. Consequently, the interaction between a small chiral molecule and its protein target is a diastereomeric one; the fit and resulting biological activity of one enantiomer can be vastly different from the other. One enantiomer may be a potent agonist, while its mirror image could be inactive or even an antagonist. Therefore, assessing the individual enantiomers is not merely an academic exercise but a critical step in drug discovery and development.[7]
Caption: Fig 1: Principle of Chiral Recognition.
Part 2: Prerequisite—Synthesis and Enantiomeric Separation
Before any biological assessment can begin, the individual (R)- and (S)-enantiomers must be available in high purity. This is typically achieved through two main routes: asymmetric synthesis to produce a single enantiomer directly, or synthesis of a racemic mixture followed by chiral resolution.[2][8][9] For the purposes of this guide, we will assume a racemic mixture has been synthesized and requires separation.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for analytical and semi-preparative separation of enantiomers.[10][11][12] The causality behind this technique lies in the creation of a transient, chiral environment on the solid support. The enantiomers interact differently with the CSP, forming temporary diastereomeric complexes with different energies, which results in different retention times and, thus, separation.[13]
Experimental Protocol: Chiral HPLC Separation
-
System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A polysaccharide-based CSP, such as a Chiralpak® IG-3 column (amylose tris(3,5-dimethylphenylcarbamate)), is an excellent starting point for this class of compounds.[14]
-
Mobile Phase Optimization: Begin with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape for basic compounds. The ratio of hexane to alcohol is systematically varied to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the pyridine and pyrrolidinone chromophores absorb, typically around 260 nm.
-
Validation: Inject the racemic mixture to confirm two distinct, well-resolved peaks. Collect the separated fractions corresponding to each peak. The enantiomeric purity of each collected fraction should be assessed analytically and determined to be >99% enantiomeric excess (e.e.).
Caption: Fig 2: Chiral HPLC Workflow.
Part 3: A Multi-Tiered Approach to Assessing Stereospecificity
A robust assessment relies on orthogonal methods that probe different aspects of the molecule's behavior, from its intrinsic chiroptical properties to its functional effects at a biological target.
Tier 1: Chiroptical Characterization with Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[15] Enantiomers, by definition, will produce mirror-image CD spectra. This technique provides an unambiguous confirmation of the enantiomeric nature of the separated fractions and serves as a unique spectral fingerprint for each.[16][17][18] While it doesn't directly measure biological activity, it is a crucial quality control step and provides foundational data on the molecule's conformation in solution.[19]
Protocol: CD Spectroscopy
-
Sample Preparation: Prepare solutions of each enantiomer and the racemic mixture in a suitable solvent (e.g., methanol) at a known concentration (e.g., 0.1 mg/mL).
-
Instrumentation: Use a calibrated CD spectrometer.
-
Data Acquisition: Scan a wavelength range from approximately 190 nm to 400 nm.
-
Expected Outcome: The (R)- and (S)-enantiomers should yield spectra of equal magnitude but opposite sign. The racemic mixture should yield a flat line (zero CD signal).
Tier 2: Quantifying Target Engagement with Radioligand Binding Assays
Causality: To determine if the compound interacts directly with nAChRs and to quantify the affinity of each enantiomer, competitive radioligand binding assays are indispensable.[20][21] This technique measures the ability of the test compound (the "competitor") to displace a known high-affinity radiolabeled ligand from the receptor.[22] The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value signifies higher binding affinity. This experiment directly addresses stereospecificity at the receptor binding site.
Protocol: nAChR Radioligand Binding Assay
-
Receptor Source: Use rat brain tissue homogenates (for a native receptor mix) or membranes from cell lines stably expressing specific nAChR subtypes (e.g., HEK cells expressing α4β2 or α7 nAChRs).[23]
-
Radioligand: For α4β2* nAChRs, [³H]-Cytisine is a suitable high-affinity ligand. For α7 nAChRs, [¹²⁵I]-α-Bungarotoxin or [³H]-Methyllycaconitine are commonly used.[21]
-
Assay Procedure:
-
Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the test enantiomers.
-
Total binding is measured in the absence of any competitor.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled, high-affinity ligand (e.g., nicotine or epibatidine).
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 for each enantiomer. The Ki is then calculated using the Cheng-Prusoff equation.
Table 1: Hypothetical Comparative Binding Affinity (Ki) Data
| Enantiomer | nAChR Subtype | Ki (nM) | Stereoselectivity Ratio (Ki of less active / Ki of more active) |
| (R)-Isomer | α4β2 | 15 | 50 |
| (S)-Isomer | α4β2 | 750 | |
| (R)-Isomer | α7 | >10,000 | N/A |
| (S)-Isomer | α7 | >10,000 |
This hypothetical data illustrates a scenario where the (R)-enantiomer is significantly more potent and selective for the α4β2 nAChR subtype.
Tier 3: Evaluating Biological Function with a Calcium Influx Assay
Causality: Binding to a receptor does not guarantee a functional response. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Since nAChRs are ion channels permeable to cations, including Ca²⁺, their activation leads to an increase in intracellular calcium concentration.[24] This change can be measured using calcium-sensitive fluorescent dyes, providing a direct readout of the functional consequence of receptor binding.[25][26][27][28]
Protocol: Fluorometric Calcium Influx Assay
-
Cell Line: Use a cell line (e.g., SH-SY5Y or Neuro-2a) endogenously or recombinantly expressing the nAChR subtype of interest.[25]
-
Calcium Indicator: Load the cells with a fluorescent calcium indicator dye such as Fluo-4 AM.
-
Instrumentation: Use a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
-
Agonist Mode: Add increasing concentrations of each enantiomer to the cells and measure the change in fluorescence. A potent agonist will produce a large increase in fluorescence at low concentrations.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of each enantiomer, then stimulate them with a known concentration of a standard agonist (e.g., acetylcholine). An antagonist will inhibit the agonist-induced fluorescence increase in a dose-dependent manner.
-
Data Analysis: Calculate the EC50 (concentration for 50% of maximal activation) for agonists or the IC50 (concentration for 50% inhibition) for antagonists.
Table 2: Hypothetical Comparative Functional Activity Data (α4β2 nAChR)
| Enantiomer | Assay Mode | Potency (EC50/IC50, nM) | Efficacy (% of ACh max) |
| (R)-Isomer | Agonist | 50 | 85% (Partial Agonist) |
| (S)-Isomer | Agonist | 3,200 | 15% (Weak Partial Agonist) |
| (R)-Isomer | Antagonist | >10,000 | N/A |
| (S)-Isomer | Antagonist | >10,000 | N/A |
This hypothetical data suggests that both enantiomers are partial agonists, but the (R)-enantiomer is significantly more potent and efficacious, consistent with the binding data.
Tier 4: Rationalizing Interactions with In Silico Molecular Docking
Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[29] By docking the (R)- and (S)-enantiomers into a high-resolution structural model of the nAChR binding site, we can generate hypotheses to explain the observed stereospecificity at an atomic level.[30][31] For example, one enantiomer might form a crucial hydrogen bond that the other cannot due to steric hindrance.
Caption: Fig 3: Molecular Docking Workflow.
Conclusion
The assessment of stereospecific interactions is a cornerstone of modern drug discovery and chemical biology. For this compound, a systematic, multi-tiered approach is essential. This guide outlines a robust workflow, beginning with the fundamental requirement of pure enantiomers obtained via chiral HPLC. Subsequent analysis using CD spectroscopy confirms chiral identity, while in vitro radioligand binding and functional calcium influx assays provide quantitative data on the stereospecific affinity and efficacy at the target receptor, nAChR. Finally, in silico modeling offers a powerful tool to rationalize these empirical findings at the molecular level. By integrating these orthogonal techniques, researchers can build a comprehensive and trustworthy profile of each enantiomer, a critical step in elucidating its true pharmacological potential.
References
-
Bolchi, C., Valoti, E., Gotti, C., et al. (2015). Chemistry and pharmacology of a series of unichiral analogues of 2-(2-pyrrolidinyl)-1,4-benzodioxane, prolinol phenyl ether, and prolinol 3-pyridyl ether designed as α4β2-nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 58(16), 6665–6677. Available at: [Link]
-
Dawitz, J., Kroon, T., Hjorth, J. J., & Meredith, R. M. (2022). Functional Calcium Imaging In Developing Cortical Networks. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
Dineley, K. T., Pandya, A. A., & Yakel, J. L. (2015). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Molecular Pharmacology, 88(4), 579-587. Available at: [Link]
-
Gao, Y., et al. (2023). Predicting neuronal firing from calcium imaging using a control theoretic approach. PLOS Computational Biology. Available at: [Link]
-
Gotti, C., et al. (2021). Heteromeric Neuronal Nicotinic Acetylcholine Receptors with Mutant b Subunits Acquire Sensitivity to a7-Selective Positive Allosteric Modulators. Journal of Pharmacology and Experimental Therapeutics, 379(1), 253-262. Available at: [Link]
-
Hellinghausen, G., Roy, D., Wang, Y., et al. (2018). A Comprehensive Methodology for the Chiral Separation of 40 Tobacco Alkaloids and Their Carcinogenic E/Z-(R,S)-Tobacco-Specific Nitrosamine Metabolites. Talanta, 181, 132–141. Available at: [Link]
-
Jin, G.X., Han, S.L., Chen, H., et al. (2021). Simultaneous Determination Enantioseparation of Nicotine and Cotinine in Rat Plasma by Chiral HPLC-MS/MS and Pharmacokinetic Study. Journal of Chinese Mass Spectrometry Society, 42(2), 172-180. Available at: [Link]
-
Kombo, D. C., & Bencherif, M. (2013). Nicotinic receptor pharmacology in silico: Insights and challenges. Journal of Receptors and Signal Transduction, 33(5), 273-281. Available at: [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved January 24, 2026, from [Link]
-
Piatnitski Chekler, E. L., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249258. Available at: [Link]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved January 24, 2026, from [Link]
-
Said, M., et al. (2023). Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. European Journal of Medicinal Chemistry, 258, 115578. Available at: [Link]
-
Taylor, P., & Sine, S. M. (2008). Nicotinic acetylcholine receptors. Scholarpedia, 3(1), 3468. Available at: [Link]
-
Vensel, D., & Stepien, K. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 152, 108-114. Available at: [Link]
-
Yu, J.J., et al. (2018). Separation and Analysis of Nicotine Enantiomers in Tobacco and Tobacco Products Using Chiral Column-HPLC-DAD Method. Journal of Light Industry, 33, 44-52. Available at: [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 7. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 13. Yu, J.J., et al. (2018) Separation and Analysis of Nicotine Enantiomers in Tobacco and Tobacco Products Using Chiral Column-HPLC-DAD Method. Journal of Light Industry, 33, 44-52. - References - Scientific Research Publishing [scirp.org]
- 14. Simultaneous Determination Enantioseparation of Nicotine and Cotinine in Rat Plasma by Chiral HPLC-MS/MS and Pharmacokinetic Study [zpxb.xml-journal.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OPG [opg.optica.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 21. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jneurosci.org [jneurosci.org]
- 24. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Predicting neuronal firing from calcium imaging using a control theoretic approach | PLOS Computational Biology [journals.plos.org]
- 28. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. pnas.org [pnas.org]
- 30. Nicotinic receptor pharmacology in silico: Insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
comparative study of the synthetic efficiency of different routes to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to various biologically active molecules. The efficient and scalable synthesis of this target molecule is crucial for facilitating further research and development. This guide provides a comparative analysis of two distinct synthetic pathways to this compound, evaluating their respective efficiencies based on reaction conditions, yields, and the nature of the chemical transformations involved.
Synthetic Strategies: An Overview
Two primary synthetic strategies for the preparation of this compound are explored in this guide:
-
Route 1: Reductive Amination of a Keto Acid Intermediate. This pathway involves the initial synthesis of a key intermediate, 4-oxo-4-(pyridin-2-yl)butanoic acid, followed by a reductive amination reaction with methylamine to construct the desired pyrrolidinone ring.
-
Route 2: N-Alkylation of a Pyrrolidinone Precursor. This approach first constructs the 5-(pyridin-2-yl)pyrrolidin-2-one scaffold, which is subsequently methylated at the nitrogen atom to yield the final product.
The following sections will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of these two routes.
Route 1: Reductive Amination Pathway
This synthetic route is a two-step process commencing with the formation of a keto acid, which then undergoes cyclization and amination.
Step 1: Synthesis of 4-oxo-4-(pyridin-2-yl)butanoic acid
The initial step involves a Friedel-Crafts acylation reaction. However, the direct acylation of pyridine is challenging due to the deactivation of the aromatic ring by the Lewis acid catalyst complexing with the nitrogen lone pair[1]. To circumvent this, an alternative approach utilizing an organometallic reagent is more effective.
Experimental Protocol:
-
Generation of 2-lithiopyridine: To a solution of 2-bromopyridine in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at this temperature for 1 hour to ensure the complete formation of 2-lithiopyridine.
-
Acylation: Succinic anhydride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. The freshly prepared 2-lithiopyridine solution is then slowly transferred to the succinic anhydride solution. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the addition of water. The aqueous layer is separated and acidified with hydrochloric acid to a pH of approximately 4-5, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-oxo-4-(pyridin-2-yl)butanoic acid.
Causality of Experimental Choices: The use of an organolithium reagent like 2-lithiopyridine provides a potent nucleophile that can readily attack the electrophilic carbonyl carbon of succinic anhydride. The low reaction temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the organolithium reagent.
Step 2: Reductive Amination to this compound
Reductive amination is a versatile method for the formation of amines from carbonyl compounds[2][3]. In this step, the keto acid undergoes a reaction with methylamine to form an intermediate imine, which is then reduced and cyclizes to form the lactam.
Experimental Protocol:
-
Reaction Setup: 4-oxo-4-(pyridin-2-yl)butanoic acid and an excess of methylamine (as a solution in a suitable solvent like methanol or THF) are combined in a reaction vessel.
-
Reduction and Cyclization: A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added to the mixture[4]. These reagents are selective for the reduction of the imine intermediate in the presence of the ketone and carboxylic acid functionalities. The reaction is typically stirred at room temperature for 24-48 hours. The acidic proton of the carboxylic acid can catalyze the imine formation.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices: The choice of a mild reducing agent like NaBH₃CN or NaBH(OAc)₃ is critical for the success of this reaction, as stronger reducing agents like sodium borohydride could also reduce the ketone starting material. The use of an excess of methylamine helps to drive the equilibrium towards the formation of the imine intermediate.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
This document provides essential procedural guidance for the safe and compliant disposal of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide a clear, logical framework for managing waste streams containing this specific pyrrolidinone derivative, ensuring the protection of personnel and the environment.
The Precautionary Principle in Chemical Waste Management
This compound is a distinct chemical entity for which a specific, comprehensive Safety Data Sheet (SDS) may not be readily available. In such instances, sound scientific practice dictates the application of the precautionary principle. We must assess the potential hazards by examining a closely related, well-characterized analog. For this purpose, 1-Methyl-2-pyrrolidinone (NMP) serves as a suitable surrogate due to the shared N-methyl pyrrolidinone core structure. NMP is a well-documented compound with established hazards that should be considered as potential risks for its derivatives.
Hazard Assessment Based on a Structural Analog (NMP)
N-Methyl-2-pyrrolidinone (NMP) is classified as a hazardous substance with multiple risk factors.[1][2] The responsible course of action is to assume that this compound shares a similar hazard profile.
Table 1: Summary of Potential Hazards (Inferred from NMP Data)
| Hazard Classification | Description of Risk | Source |
| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child.[1] | Sigma-Aldrich, Spectrum Chemical |
| Skin Irritation | Category 2: Causes skin irritation.[1][2] | Sigma-Aldrich, Spectrum Chemical |
| Eye Irritation | Category 2A: Causes serious eye irritation.[1][2] | Sigma-Aldrich, Spectrum Chemical |
| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[3] | Sigma-Aldrich, Fisher Scientific |
| Flammability | Combustible Liquid (Category 4). Keep away from heat and open flames.[1] | Sigma-Aldrich, Spectrum Chemical |
Given these potential hazards, all waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in general solid waste.[4][5]
Standard Operating Procedure for Disposal
This step-by-step protocol ensures that waste is handled safely from the point of generation to its final disposal by a certified facility.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat is required to protect from splashes.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3]
Step 2: Waste Segregation and Collection Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.[6]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List any other chemical constituents in the waste mixture.
-
Waste Streams:
-
Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors, washings, and contaminated solvents, in a designated liquid waste container.
-
Solid Waste: Collect any contaminated solids, such as filter paper, contaminated weighing paper, or disposable labware, in a separate, designated solid waste container.
-
Aqueous Waste: Do not dispose of aqueous solutions down the drain. Collect them as hazardous aqueous waste.
-
Step 3: In-Lab Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a secondary containment tray to capture any potential leaks.
Step 4: Arranging for Disposal Once the waste container is full, or if work on the project is complete, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup requests.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
The final disposal method must be carried out by an approved and licensed waste disposal plant, typically via high-temperature incineration.[1][3]
Decontamination and Spill Management
Accidental spills must be managed promptly and safely.
-
Evacuation: For large spills, evacuate the immediate area and alert your EHS department.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the liquid using an inert absorbent material like vermiculite or sand.[7]
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated PPE as solid hazardous waste.
For decontaminating glassware or equipment, rinse with a suitable solvent (such as ethanol or acetone) and collect the rinsate as hazardous liquid waste. Follow this with a standard wash using laboratory detergent and water.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Waste Disposal Workflow for this compound.
References
-
Safety Data Sheet for N-Methyl-2-Pyrrolidone. Ing. Petr Švec - PENTA s.r.o. [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
-
HS Code 2933: Heterocyclic Compounds Regulations. Mercury Business Services. [Link]
-
Management Of Hazardous Waste Pharmaceuticals. NYS Department of Environmental Conservation. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]
Sources
Navigating the Safe Handling of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, a novel compound with unique reactive properties. Our focus is to empower you with the knowledge to implement safe and efficient laboratory practices, moving beyond mere compliance to a culture of proactive safety.
Understanding the Hazard Profile
This compound is a compound that, while promising in its applications, demands respect and careful handling. Its structure, combining a pyrrolidinone ring with a pyridine moiety, suggests a potential for specific hazards that must be mitigated. The primary risks associated with this and structurally similar compounds include skin and eye irritation, potential for respiratory irritation, and unknown long-term toxicological effects.[1][2][3] Therefore, a comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is critical when handling this compound. This ensures protection from various potential exposure routes.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[4] | The compound is irritating to the eyes.[1][2][3] A face shield provides an additional layer of protection against splashes during transfers or reactions. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, laminated polyethylene/EVOH).[5] | Direct skin contact can cause irritation.[1][2][3] The recommended materials offer high resistance to N-Methylpyrrolidone (NMP), a structurally related solvent.[5] |
| Body Protection | A lab coat worn over full-length clothing. Consider a chemically resistant apron for larger quantities. | Prevents incidental skin contact with spills or splashes. |
| Respiratory Protection | A NIOSH-certified air-purifying respirator with an organic vapor cartridge.[4][5][6] | To be used when handling the compound outside of a certified chemical fume hood or if aerosolization is possible, to prevent inhalation of vapors which may cause respiratory irritation.[1][2][3] |
It is imperative to always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed PPE requirements. [1][3][6][7][8][9][10]
Procedural Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure a safe handling process from receipt to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[1][3]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your workspace within a certified chemical fume hood.[3][8]
-
Have spill control materials, such as absorbent pads or vermiculite, readily accessible.[9][11]
-
-
Handling:
-
Always handle the compound within a properly functioning chemical fume hood to minimize inhalation exposure.[3][8]
-
When transferring the material, do so carefully to avoid splashing or creating aerosols.
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, especially if flammable solvents are present.[7][8]
-
-
Post-Handling and Cleanup:
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or earth.[9][11]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][11]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the SDS for this compound.
-
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical component of responsible chemical management.
-
Waste Segregation:
-
All disposable materials contaminated with the compound, including gloves, absorbent pads, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7][11]
-
Unused or waste quantities of the compound should be stored in their original or a compatible, sealed container, clearly labeled as hazardous waste.
-
-
Disposal Protocol:
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for proper classification and disposal.[7]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
It is likely that this compound will require disposal through a licensed hazardous waste contractor, potentially via incineration.[12]
-
By adhering to these guidelines, you contribute to a safer research environment and ensure the integrity of your scientific pursuits. This proactive approach to safety is the foundation of innovative and responsible research.
References
-
Carl ROTH. Safety Data Sheet: N-Methyl-2-pyrrolidone. [Link]
-
Lab Alley. 1-Methyl-2-Pyrrolidinone-Safety-Data-Sheet-SDS.pdf. [Link]
-
Ataman Kimya. 1-METHYL-5-PYRROLIDINONE. [Link]
-
PubChem. N-methyl-2-pyrrolidone. [Link]
-
New Jersey Department of Health. Hazard Summary: Pyridine. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]
-
United States Environmental Protection Agency. Fact Sheet: N-Methylpyrrolidone (NMP). [Link]
Sources
- 1. media.laballey.com [media.laballey.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Fact Sheet: N-Methylpyrrolidone (NMP) | Assessing and Managing Chemicals under TSCA | US EPA [19january2017snapshot.epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

